Technical Documentation Center

Ethyl propyl disulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl propyl disulfide
  • CAS: 30453-31-7

Core Science & Biosynthesis

Foundational

The Natural Occurrence of Ethyl Propyl Disulfide in Plants: A Technical Guide

This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, and analysis of ethyl propyl disulfide in the plant kingdom. It is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, and analysis of ethyl propyl disulfide in the plant kingdom. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this organosulfur compound.

Introduction: The Chemistry and Significance of Ethyl Propyl Disulfide

Ethyl propyl disulfide is a volatile organosulfur compound with the chemical formula C₅H₁₂S₂.[1] It is characterized by a pungent, alliaceous (garlic- and onion-like) aroma and is a key contributor to the flavor profiles of many plants, particularly those of the Allium genus.[1][2] Beyond its sensory characteristics, ethyl propyl disulfide and related organosulfur compounds are of significant interest due to their potential biological activities, which include antioxidant and anti-inflammatory properties. This guide delves into the botanical sources, biosynthetic origins, and analytical methodologies for the study of this intriguing natural product.

Natural Distribution in the Plant Kingdom

Ethyl propyl disulfide has been identified in a variety of plant species, primarily within the Alliaceae family. Its presence has also been noted in other plant families, indicating a broader, though less concentrated, distribution.

Prominent Botanical Sources

The most significant natural sources of ethyl propyl disulfide are plants of the Allium genus. This includes common culinary staples such as:

  • Onion (Allium cepa) : Various cultivars of onion, including garden onions and red onions, are known to produce ethyl propyl disulfide.[1][3]

  • Garlic (Allium sativum) : While diallyl disulfide is more prominent in garlic, ethyl propyl disulfide is also a constituent of its complex volatile profile.[4]

  • Leeks (Allium porrum) : Like other members of the Allium family, leeks contain the precursors necessary for the formation of ethyl propyl disulfide.

  • Shallots (Allium ascalonicum) : Analysis of shallot volatiles has revealed the presence of various disulfides, including those with ethyl and propyl groups.

Other Documented Plant Occurrences

Beyond the Allium genus, ethyl propyl disulfide has been reported in:

  • Azadirachta indica (Neem) : The seeds of the neem tree are a recognized source of various organosulfur compounds, including ethyl propyl disulfide.[5]

  • Brassicaceae Family : Trace amounts of ethyl propyl disulfide have been detected in cabbage (Brassica oleracea var. capitata), broccoli (Brassica oleracea var. italica), and cauliflower (Brassica oleracea var. botrytis).

Table 1: Documented Plant Sources of Ethyl Propyl Disulfide

Plant FamilySpeciesCommon NamePrimary Plant Part
AlliaceaeAllium cepaOnionBulb
AlliaceaeAllium sativumGarlicBulb
AlliaceaeAllium porrumLeekBulb and Leaves
AlliaceaeAllium ascalonicumShallotBulb
MeliaceaeAzadirachta indicaNeemSeeds
BrassicaceaeBrassica oleraceaCabbage, Broccoli, CauliflowerFlorets and Leaves

Biosynthesis of Ethyl Propyl Disulfide: An Enzymatic Cascade

The formation of ethyl propyl disulfide in plants is not a direct biosynthetic event but rather the result of an enzymatic cascade initiated by tissue damage. The precursors are non-volatile S-alk(en)yl-L-cysteine sulfoxides, which are stored separately from the enzyme alliinase within the plant's cells.

The Precursors: S-Ethyl-L-cysteine Sulfoxide (SECS) and S-Propyl-L-cysteine Sulfoxide (SPCS)

The biosynthesis of the precursor molecules begins with the assimilation of sulfate from the soil.[3] Through a series of enzymatic steps, sulfate is incorporated into L-cysteine. Subsequent alkylation of the thiol group of cysteine leads to the formation of S-ethyl-L-cysteine and S-propyl-L-cysteine. These are then oxidized to their respective sulfoxides, SECS and SPCS.[3][6]

The Trigger: Alliinase and Cellular Disruption

In intact plant tissue, alliinase is sequestered in the vacuole, while the S-alk(en)yl-L-cysteine sulfoxides reside in the cytoplasm. When the plant tissue is damaged (e.g., by cutting, crushing, or chewing), the cellular compartments are disrupted, allowing alliinase to come into contact with its substrates.

Formation of Unstable Intermediates and Asymmetric Disulfide

Alliinase catalyzes the cleavage of the C-S bond in SECS and SPCS, leading to the formation of highly reactive sulfenic acids (ethane- and propane-sulfenic acid), pyruvate, and ammonia. These sulfenic acids are unstable and undergo spontaneous condensation to form thiosulfinates. In a mixture of sulfenic acids, both symmetrical (diethyl thiosulfinate and dipropyl thiosulfinate) and asymmetrical (ethyl propyl thiosulfinate) thiosulfinates are formed. These thiosulfinates are also unstable and further decompose and rearrange to form a variety of volatile organosulfur compounds, including the more stable ethyl propyl disulfide.

Biosynthesis cluster_precursors Precursor Biosynthesis cluster_cascade Enzymatic Cascade (Tissue Damage) Sulfate Sulfate L-Cysteine L-Cysteine Sulfate->L-Cysteine S-Ethyl-L-cysteine S-Ethyl-L-cysteine L-Cysteine->S-Ethyl-L-cysteine S-Propyl-L-cysteine S-Propyl-L-cysteine L-Cysteine->S-Propyl-L-cysteine SECS S-Ethyl-L-cysteine Sulfoxide S-Ethyl-L-cysteine->SECS SPCS S-Propyl-L-cysteine Sulfoxide S-Propyl-L-cysteine->SPCS Sulfenic_Acids Ethane- and Propane- sulfenic Acids SECS->Sulfenic_Acids Alliinase SPCS->Sulfenic_Acids Alliinase Alliinase Alliinase Thiosulfinates Symmetrical and Asymmetrical Thiosulfinates Sulfenic_Acids->Thiosulfinates Condensation EPD Ethyl Propyl Disulfide Thiosulfinates->EPD Decomposition

Figure 1: Proposed biosynthetic pathway of ethyl propyl disulfide in plants.

Chemical and Biological Properties

Ethyl propyl disulfide is a pale yellow liquid with a characteristic strong, sulfurous odor.[5] Its volatility is a key attribute contributing to the aroma of the plants in which it is found.

Physicochemical Properties

Table 2: Physicochemical Properties of Ethyl Propyl Disulfide

PropertyValue
Molecular FormulaC₅H₁₂S₂
Molecular Weight136.28 g/mol
Boiling Point180 °C at 760 mmHg[5]
Density0.943-0.953 g/cm³[5]
SolubilityInsoluble in water; soluble in non-polar solvents and ethanol[5]
Biological Activities

Organosulfur compounds from Allium species, including disulfides, have been investigated for a range of biological activities. While research on ethyl propyl disulfide is less extensive than for compounds like diallyl disulfide, it is believed to contribute to the overall health benefits associated with these plants. These potential benefits include:

  • Antioxidant Activity : Organosulfur compounds can scavenge free radicals and protect cells from oxidative damage.

  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

  • Antimicrobial Properties : The volatile nature of these compounds may play a role in plant defense against pathogens.

It is important to note that some organosulfur compounds, including n-propyl disulfide, can be toxic to certain animals, such as dogs and cats, by inducing hemolytic anemia.[7]

Methodologies for Extraction, Isolation, and Analysis

The study of ethyl propyl disulfide necessitates robust methods for its extraction from complex plant matrices and its subsequent analysis.

Extraction and Isolation

The choice of extraction method is critical and depends on the research objectives and the plant material.

Steam distillation is a common method for extracting volatile compounds like ethyl propyl disulfide from plant materials.[8]

Experimental Protocol: Steam Distillation of Onion Oil

  • Sample Preparation : Homogenize 500 g of fresh onion bulbs with an equal amount of deionized water.

  • Apparatus Setup : Assemble a Clevenger-type apparatus for steam distillation.

  • Distillation : Transfer the onion homogenate to the distillation flask and heat to boiling. Continue the distillation for 3-4 hours, collecting the volatile oil.

  • Separation : Separate the oil layer from the aqueous layer using a separatory funnel.

  • Drying : Dry the collected essential oil over anhydrous sodium sulfate.

  • Storage : Store the oil in a sealed, dark glass vial at 4°C.

Solvent extraction is an alternative method that can be tailored to the polarity of the target compound.

Experimental Protocol: Solvent Extraction from Neem Seeds

  • Sample Preparation : Grind 100 g of dried neem seeds to a fine powder.

  • Extraction : Macerate the powdered seeds in 500 mL of a 1:1 (v/v) mixture of hexane and ethanol for 24 hours at room temperature with occasional agitation.[4]

  • Filtration : Filter the mixture to separate the extract from the solid residue.

  • Concentration : Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Storage : Store the crude extract in a sealed, dark glass vial at 4°C.

Analytical Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the identification and quantification of volatile organosulfur compounds.[2][8][9] High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or derivatized compounds.[7][10][11][12]

Experimental Protocol: GC-MS Analysis of Ethyl Propyl Disulfide

  • Sample Preparation : Dilute the extracted oil or concentrated extract in a suitable solvent (e.g., dichloromethane) to an appropriate concentration. Add an internal standard (e.g., diallyl disulfide) for quantification.[8]

  • GC-MS System : Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Start at 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 min.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

  • Data Analysis : Identify ethyl propyl disulfide based on its retention time and mass spectrum compared to an authentic standard. Quantify using the internal standard method.

Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Onion, Neem Seeds) Homogenization Homogenization/ Grinding Plant_Material->Homogenization Steam_Distillation Steam Distillation Homogenization->Steam_Distillation Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Crude_Extract Crude Extract/ Essential Oil Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract Sample_Prep Sample Preparation (Dilution, Internal Standard) Crude_Extract->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification, Quantification) GC_MS->Data_Analysis Results Quantified Ethyl Propyl Disulfide Concentration Data_Analysis->Results

Figure 2: General experimental workflow for the extraction and analysis of ethyl propyl disulfide from plant sources.

Conclusion and Future Perspectives

Ethyl propyl disulfide is a significant, naturally occurring organosulfur compound that contributes to the characteristic flavors of many important food plants and may possess valuable biological activities. Understanding its distribution, biosynthesis, and properties is crucial for applications in the food, flavor, and pharmaceutical industries. Future research should focus on elucidating the precise enzymatic control of asymmetric disulfide formation, exploring the full spectrum of its biological effects, and developing optimized and standardized analytical methods for its routine quantification in various plant matrices. Such efforts will undoubtedly unlock the full potential of this and other related natural products.

References

  • Imahori, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(4), 570. Available at: [Link]

  • PubChem. (n.d.). Ethyl propyl disulfide. National Center for Biotechnology Information. Available at: [Link]

  • Block, E., et al. (2020). Determination of Organosulfides from Onion Oil. Molecules, 25(13), 3086. Available at: [Link]

  • FooDB. (2019). Showing Compound Ethyl propyl disulfide (FDB011046). Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl propyl disulfide. Available at: [Link]

  • Wikipedia. (n.d.). Allyl propyl disulfide. Available at: [Link]

  • Kim, J., et al. (2015). Simultaneous Extraction and Separation of Oil and Azadirachtin from Seeds and Leaves of Azadirachta indica using Binary Solvent. Korean Journal of Chemical Engineering, 32(10), 2126-2130. Available at: [Link]

  • Gao, X., et al. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 928, 1-7. Available at: [Link]

  • FooDB. (2019). Showing Compound Ethyl propyl disulfide (FDB011046). Available at: [Link]

  • Farkas, P., & Simek, P. (1994). Novel flavour components identified in the steam distillate of onion (Allium cepa L.). Flavour and Fragrance Journal, 9(5), 241-244. Available at: [Link]

  • Lepe de Alba, K., et al. (2021). Extraction Methods and Applications of Bioactive Compounds from Neem (Azadirachta indica): A Mini-Review. Mini-Reviews in Organic Chemistry, 18(6), 734-744. Available at: [Link]

  • González-Mas, M. C., et al. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Foods, 12(9), 1898. Available at: [Link]

  • dos Santos, J. S., et al. (2023). Extraction of Essential Oil from Onion (Allium cepa) using Hybrid Fluid Mixture (Ethanol and CO2) as Solvent. Acta Scientific Nutritional Health, 7(12), 11-18. Available at: [Link]

  • Frontier Veterinary Hospital. (n.d.). Onion & Garlic Poisoning. Available at: [Link]

  • Block, E., et al. (2020). Determination of Organosulfides from Onion Oil. Molecules, 25(13), 3086. Available at: [Link]

  • P, S., et al. (2016). Successive solvent extraction and free radical scavenging activity of Azadirachta indica A. juss. International Journal of Green Pharmacy, 10(2), S128-S133. Available at: [Link]

  • Nakagawa, T., et al. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 24(18), 3247. Available at: [Link]

  • Sobolewska, D., & Podolak, I. (2015). Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. Acta Poloniae Pharmaceutica, 72(1), 117-123. Available at: [Link]

  • Balandrin, M. F., et al. (1988). Biologically Active Volatile Organosulfur Compounds from Seeds of the Neem Tree, Azadirachta indica (Meliaceae). Journal of Agricultural and Food Chemistry, 36(5), 1048-1054. Available at: [Link]

  • Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. Available at: [Link]

  • CN1224404C - Onion extract and its preparing process - Google Patents. (n.d.).
  • Kumar, V., et al. (2024). Green and efficient extraction of phenolic compounds from Neem leaves using deep eutectic solvents based ultrasonic-assisted extraction. Food Chemistry, 451, 139301. Available at: [Link]

  • Dubey, N., et al. (2012). Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils. Journal of AOAC International, 95(6), 1574-1578. Available at: [Link]

  • Block, E., et al. (2020). Determination of Organosulfides from Onion Oil. Molecules, 25(13), 3086. Available at: [Link]

  • morphology and chemical composition of onion (allium cepa l.) and extraction methods for onion - Educational Research in Universal Sciences. (n.d.). Retrieved from [Link]

  • Wang, L., et al. (2019). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers, 6(10), 1569-1573. Available at: [Link]

  • Rabinkov, A., et al. (2000). Thiol-disulfide organization in alliin lyase (alliinase) from garlic (Allium sativum). European Journal of Biochemistry, 267(10), 3077-3084. Available at: [Link]

Sources

Exploratory

ethyl propyl disulfide physical and chemical properties database

Part 1: Executive Summary & Strategic Relevance Ethyl propyl disulfide (EPDS) represents a critical structural motif in the study of unsymmetrical organosulfur compounds.[1] Unlike its symmetrical counterparts (diethyl d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Relevance

Ethyl propyl disulfide (EPDS) represents a critical structural motif in the study of unsymmetrical organosulfur compounds.[1] Unlike its symmetrical counterparts (diethyl disulfide or dipropyl disulfide), EPDS presents unique challenges in synthesis and purification due to the thermodynamic propensity for disproportionation.[1]

For researchers in flavor chemistry, EPDS is a high-impact volatile responsible for the roasted, alliaceous notes in Allium species (onions, leeks) and the complex sulfur profile of durian fruit.[1] In drug development, the molecule serves as an essential model for studying thiol-disulfide exchange reactions in plasma, acting as a lipophilic probe to map redox stability in cysteine-rich environments.[1]

This guide moves beyond basic property listing to provide a self-validating framework for the synthesis, identification, and handling of EPDS, emphasizing the "Directed Synthesis" approach to overcome statistical yield limitations.

Part 2: Physicochemical Properties Database

The following data aggregates experimentally validated values. When using EPDS as a reference standard, ensure purity >95% as symmetrical impurities significantly skew refractive index and boiling point readings.

Table 1: Core Physical Constants
PropertyValue / RangeConditionsConfidence
Molecular Formula C₅H₁₂S₂-Absolute
Molecular Weight 136.28 g/mol -Absolute
Boiling Point 168.8°C – 172.0°C@ 760 mmHgHigh [1, 2]
Density 0.943 – 0.953 g/cm³@ 25°CHigh [1]
Refractive Index (

)
1.483 – 1.493@ 20°CHigh [1]
Flash Point 67.8°C (154°F)Closed CupMedium
Solubility (Water) ~120 mg/L@ 25°C (Est.)Low (Lipophilic)
Solubility (Organic) MiscibleEtOH, Et₂O, OilsHigh
Appearance Colorless to Pale YellowLiquid-
Odor Threshold < 1 ppbSulfurous, Roasted OnionHigh
Table 2: Chromatographic & Spectral Identifiers
ParameterValueNotes
Kovats Index (RI) 996 – 1010DB-5 / Non-polar Column [2]
Kovats Index (RI) 1289 – 1339DB-Wax / Polar Column [2]
MS Base Peak (

)
136 (

), 108, 75, 47
Distinctive loss of ethyl/propyl fragments
¹H NMR (CDCl₃)

2.6-2.7 (m, 4H, -CH₂-S-S-CH₂-)
Characteristic disulfide methylene shift

Part 3: Synthesis & Purification Protocols[1]

The Challenge of Asymmetry

Synthesizing EPDS via simple oxidative coupling of ethanethiol and propanethiol results in a statistical mixture (1:2:1 ratio of Diethyl:EthylPropyl:Dipropyl disulfides). Separating these by distillation is energetically inefficient due to overlapping boiling points.

Recommended Protocol: Directed Sulfenyl Chloride Synthesis To achieve high purity (>95%) without extensive fractionation, we utilize a directed attack of a thiol on a sulfenyl chloride.[1] This method suppresses disproportionation.

Protocol A: Directed Synthesis Workflow

Reagents:

  • Propanethiol (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.0 eq)

  • Ethanethiol (1.0 eq)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Activation (Formation of Propylsulfenyl Chloride):

    • Dissolve propanethiol in anhydrous DCM at -78°C (dry ice/acetone bath).

    • Add Sulfuryl Chloride dropwise.[2] The reaction is instantaneous.

    • Mechanism:

      
      .
      
    • Note: Maintain strictly anhydrous conditions to prevent hydrolysis of the sulfenyl chloride.

  • Coupling:

    • Add Ethanethiol slowly to the cold Propylsulfenyl Chloride solution.

    • Allow the mixture to warm to room temperature over 2 hours.

    • Mechanism:

      
      .
      
  • Work-up:

    • Wash the organic layer with 5% NaHCO₃ (to neutralize HCl).[1]

    • Wash with Brine. Dry over MgSO₄.

    • Concentrate under reduced pressure.

  • Purification:

    • Perform vacuum distillation.[2] The absence of symmetrical byproducts simplifies the isolation of the target EPDS fraction.

Visualization: Directed Synthesis Pathway

SynthesisPathway Propanethiol Propanethiol (Precursor A) Intermediate Propylsulfenyl Chloride (Highly Reactive) Propanethiol->Intermediate -78°C, DCM SO2Cl2 SO₂Cl₂ (Activator) SO2Cl2->Intermediate Product Ethyl Propyl Disulfide (Target >95% Yield) Intermediate->Product + Ethanethiol Byproducts HCl + SO₂ (Gas Off) Intermediate->Byproducts Ethanethiol Ethanethiol (Nucleophile) Ethanethiol->Product

Figure 1: Directed synthesis via sulfenyl chloride intermediate prevents statistical scrambling of alkyl groups.[1]

Part 4: Biological Interface & Drug Development[1]

In drug discovery, EPDS serves as a lipophilic disulfide probe .[1] Its utility lies in its ability to undergo thiol-disulfide exchange with plasma proteins and intracellular thiols (like Glutathione, GSH).[1]

Mechanism of Action: Thiol-Exchange

When EPDS enters a physiological environment, it is not metabolically inert.[1] It reacts with free thiol groups (R-SH) on proteins (Albumin) or small molecules (GSH).



This reaction is critical for:

  • Prodrug Release: Modeling how disulfide-linked drugs cleave in vivo.

  • Oxidative Stress: Depletion of the GSH pool.

Visualization: Metabolic Fate

MetabolicFate EPDS Ethyl Propyl Disulfide (Lipophilic) Complex Transition State (Thiol-Disulfide Exchange) EPDS->Complex Cell Membrane Penetration GSH Glutathione (GSH) (Intracellular Reductant) GSH->Complex MixedDisulfide GSH-Propyl Disulfide (Mixed Disulfide) Complex->MixedDisulfide Nucleophilic Attack FreeThiol Ethanethiol (Metabolized/Excreted) Complex->FreeThiol Leaving Group

Figure 2: Thiol-disulfide exchange mechanism demonstrating the interaction of EPDS with intracellular Glutathione.[1]

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecaution
Flammable Liquid H226Flammable liquid and vapor.[1][3][4]Keep away from heat/sparks. Ground container.
Skin Irritation H315Causes skin irritation.[1][5][3][4]Wear nitrile gloves (breakthrough <10 min).
Eye Irritation H319Causes serious eye irritation.[1][5][3][4]Use chemical splash goggles.
Organoleptic -Potent stench.ALWAYS handle in a fume hood. Double-bag waste.

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) solution to oxidize the disulfide to non-volatile sulfonates before cleanup.[1]

References

  • The Good Scents Company. (n.d.).[1] Ethyl propyl disulfide Physical Properties. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Ethyl propyl disulfide.[1][6][3][7][][2][9] National Institute of Standards and Technology.[10] Retrieved from [Link]

  • PubChem. (n.d.).[3] Ethyl propyl disulfide (Compound).[1][11][6][3][7][][2][9][12] National Library of Medicine. Retrieved from [Link]

  • FooDB. (n.d.). Ethyl propyl disulfide.[1][6][3][7][][2][9] Retrieved from [Link]

Sources

Foundational

Technical Monograph: Organoleptic &amp; Physicochemical Profile of Ethyl Propyl Disulfide

Topic: Organoleptic Properties of Ethyl Propyl Disulfide Content Type: Technical Monograph Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary Ethyl propyl disulfide (CAS 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Organoleptic Properties of Ethyl Propyl Disulfide Content Type: Technical Monograph Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Ethyl propyl disulfide (CAS 30453-31-7) is a potent volatile organosulfur compound belonging to the dialkyl disulfide class. It acts as a critical secondary metabolite in Allium species, bridging the sensory gap between the sharp, lachrymatory pungency of fresh onion and the savory, roasted depth of garlic. While often overshadowed by its symmetric counterparts (dipropyl disulfide and diethyl disulfide), ethyl propyl disulfide provides a unique "green" alliaceous note essential for authentic flavor reconstruction. This guide analyzes its sensory mechanics, biosynthetic origins, and analytical protocols, serving as a reference for high-fidelity flavor modulation and pharmaceutical excipient applications.

Chemical Identity & Physicochemical Profile

Ethyl propyl disulfide is an asymmetric disulfide. Its lipophilicity (LogP ~3.01) facilitates rapid interaction with hydrophobic olfactory receptors and cell membranes, contributing to its low detection threshold.

Table 1: Physicochemical Specifications
PropertyValueSource/Standard
IUPAC Name 1-(ethyldisulfanyl)propanePubChem
CAS Number 30453-31-7Chemical Abstracts
FEMA Number 4041FEMA GRAS List
JECFA Number 1694WHO/FAO
Molecular Formula C₅H₁₂S₂-
Molecular Weight 136.28 g/mol -
Boiling Point 180°C (at 760 mmHg)Experimental
LogP (Octanol/Water) ~3.01Calculated (XLogP3)
Solubility Insoluble in water; Soluble in ethanol, oils-
Appearance Clear, pale yellow liquidVisual

Organoleptic Characterization

The sensory profile of ethyl propyl disulfide is defined by its high volatility and sulfur-specific receptor binding. Unlike the "roasted" notes of trisulfides, this disulfide retains a "fresh" vegetable character.

Sensory Descriptors[4]
  • Primary Note: Pungent, alliaceous (onion/garlic hybrid).

  • Secondary Nuances: Green onion (scallion), radish-like, slight metallic edge.

  • Texture/Mouthfeel: Astringent at high concentrations (>10 ppm); savory/umami-enhancing at low concentrations (<1 ppm).

Odor Detection Thresholds

Dialkyl disulfides possess exceptionally low odor thresholds due to the high affinity of the disulfide linkage (-S-S-) for human olfactory receptors OR2T1 and OR2M3.

  • Air Threshold: Estimated at 0.5 – 3.0 ppb (parts per billion).

    • Note: While specific empirical data for the asymmetric ethyl-propyl variant is sparse compared to diallyl disulfide (0.22 ppb), structural homology places it firmly in the low-ppb range, comparable to dipropyl disulfide.

  • Water Threshold: ~1–10 ppb (highly dependent on matrix pH and lipid content).

Structure-Activity Relationship (SAR)

The asymmetry of the ethyl and propyl chains creates a steric profile that differs from symmetric disulfides.

  • Propyl Group: Contributes the "fresh onion" character.

  • Ethyl Group: Adds volatility and a sharper, more "ethereal" lift compared to the heavier dipropyl disulfide.

Biosynthesis & Formation Mechanism

Ethyl propyl disulfide does not exist in intact Allium cells. It is a secondary metabolite formed only upon tissue disruption, which triggers the "Alliinase Cascade."

The Precursor System

The formation requires two distinct cytosolic precursors:

  • S-Propyl-L-cysteine sulfoxide (Propiin): The primary precursor in onions.

  • S-Ethyl-L-cysteine sulfoxide (Ethiin): A minor precursor found in chives and some onion varieties.

Enzymatic Pathway

When the cell wall is ruptured, the vacuolar enzyme Alliinase (EC 4.4.1.4) mixes with the cytosolic sulfoxides.

  • Hydrolysis: Alliinase cleaves the C-S bond, releasing pyruvate, ammonia, and highly unstable sulfenic acids (1-propenesulfenic acid and ethanesulfenic acid).

  • Condensation: Two sulfenic acid molecules spontaneously condense to form thiosulfinates .

  • Disproportionation: Thiosulfinates are thermally unstable and rearrange into stable disulfides, including the asymmetric ethyl propyl disulfide.

Diagram 1: Biosynthetic Pathway of Ethyl Propyl Disulfide

Biosynthesis cluster_0 Intact Cell (Cytosol) cluster_1 Unstable Intermediates Propiin S-Propyl-L-cysteine sulfoxide (Propiin) Alliinase Alliinase Enzyme (Released from Vacuole) Propiin->Alliinase Tissue Damage Ethiin S-Ethyl-L-cysteine sulfoxide (Ethiin) Ethiin->Alliinase Sulfenic 1-Propanesulfenic Acid + Ethanesulfenic Acid Alliinase->Sulfenic Hydrolysis (-Pyruvate, -NH3) Thiosulfinates Mixed Thiosulfinates (R-S-S(O)-R') Sulfenic->Thiosulfinates Condensation (-H2O) Product Ethyl Propyl Disulfide (Stable Volatile) Thiosulfinates->Product Disproportionation (Rearrangement)

Caption: The enzymatic cascade triggered by tissue disruption, converting non-volatile precursors into volatile disulfides.[1][2]

Analytical Methodologies

Accurate quantification is challenging due to the compound's volatility and the potential for artifact formation during thermal analysis (e.g., in a hot GC injector).

Protocol: Headspace GC-MS with Olfactometry (GC-O)

This protocol ensures both chemical identification and sensory correlation.

Step 1: Sample Preparation

  • Matrix: Fresh onion homogenate or aqueous flavor emulsion.

  • Extraction: Solid Phase Microextraction (SPME) is preferred over solvent extraction to prevent artifact formation.

    • Fiber: Carboxen/PDMS (ideal for low molecular weight sulfur compounds).

    • Condition: Equilibrate at 40°C for 20 mins.

Step 2: Gas Chromatography (GC) Setup

  • Column: DB-Wax or equivalent polar column (separates sulfur compounds better than non-polar columns).

  • Injector: Splitless mode. Critical: Set injector temperature < 200°C to minimize thermal degradation of remaining thiosulfinates into artificial disulfides.

Step 3: Detection (Split Flow)

  • Path A (MS): Mass Spectrometer (EI, 70eV) for structural confirmation (Target Ion: m/z 136).

  • Path B (O): Olfactory Port (Sniffing Port). A trained panelist records odor events.[3]

Diagram 2: GC-O Analysis Workflow

GCO_Workflow Sample Sample Matrix (Homogenate) SPME SPME Extraction (Carboxen/PDMS) Sample->SPME 40°C Equilibrium GC Gas Chromatography (DB-Wax Column) SPME->GC Desorption Split Effluent Splitter GC->Split MS Mass Spectrometer (Identification) Split->MS 50% Flow Sniff Olfactory Port (Sensory Description) Split->Sniff 50% Flow Data Correlated Profile: Retention Time + Aroma MS->Data Sniff->Data

Caption: Dual-pathway workflow for correlating chemical peaks with specific organoleptic events.

Applications & Safety Status

Industrial Application
  • Flavor Modulation: Used in "cooked onion," "soup," and "meat" flavor bases (0.01 – 1.0 ppm) to restore the fresh top-notes lost during thermal processing.

  • Pharmaceuticals: Investigated as a model lipophilic sulfide for drug delivery systems targeting oxidative stress, though primarily used as an excipient/flavorant.

Regulatory Status
  • FEMA GRAS: Approved (FEMA No. 4041).

  • JECFA: Evaluated in 2007 (No. 1694); "No safety concern at current levels of intake."

  • Safety Note: High concentrations can cause skin and eye irritation (H315, H319). Handle neat material in a fume hood.

References

  • FEMA Flavor Ingredient Library. Ethyl Propyl Disulfide (FEMA 4041). Flavor and Extract Manufacturers Association. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: Ethyl Propyl Disulfide (No. 1694). World Health Organization, 2007. Link

  • PubChem. Ethyl Propyl Disulfide (Compound Summary). National Library of Medicine. Link

  • Jones, M. G., et al. "Biosynthesis of the flavour precursors of onion and garlic."[4] Journal of Experimental Botany, vol. 55, no. 404, 2004, pp. 1903–1918. Link

  • Environmental Engineering Research. "Quantification and treatment of odorous compounds." (Source for general disulfide threshold ranges). Link

Sources

Exploratory

Toxicological Profile &amp; Safety Assessment: Ethyl Propyl Disulfide

Technical Monograph | Version 2.0 Executive Summary Ethyl Propyl Disulfide (EPD) (CAS: 30453-31-7) is an asymmetric dialkyl disulfide primarily utilized as a flavoring agent for its characteristic alliaceous (onion/garli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 2.0

Executive Summary

Ethyl Propyl Disulfide (EPD) (CAS: 30453-31-7) is an asymmetric dialkyl disulfide primarily utilized as a flavoring agent for its characteristic alliaceous (onion/garlic-like) organoleptic properties. From a toxicological perspective, EPD belongs to the structural class of simple aliphatic disulfides.

The core toxicological concern for this chemical class is oxidative hemolysis , specifically the formation of Heinz bodies in erythrocytes, a phenomenon observed in sensitive species (e.g., felines, canines) and potentially in humans at supraphysiological doses. However, regulatory bodies including JECFA (Joint FAO/WHO Expert Committee on Food Additives) have determined that EPD presents "No safety concern at current levels of intake" when used as a flavoring agent (JECFA Session 68, 2007).

This guide provides a deep technical analysis of the metabolic activation of EPD, its specific hematotoxic mechanism, and a validated experimental protocol for assessing oxidative stress in vitro.

Chemical & Physical Characterization

Precise characterization is the prerequisite for any reproducible toxicological study.

ParameterSpecification
IUPAC Name 1-(Ethyldisulfanyl)propane
CAS Registry Number 30453-31-7
FEMA Number 4041
Molecular Formula C₅H₁₂S₂
Molecular Weight 136.28 g/mol
Physical State Clear, colorless to pale yellow liquid
Odor Threshold Low (ppb range); characteristic sulfurous/onion
LogP (Octanol/Water) ~3.01 (Lipophilic; indicates high membrane permeability)
Solubility Insoluble in water; Soluble in ethanol and non-polar solvents

Metabolic Fate & Pharmacokinetics (ADME)

Understanding the biotransformation of EPD is critical, as the parent compound is relatively stable, while its metabolites drive the toxicological effects.

Metabolic Activation Pathway

Upon ingestion, EPD undergoes rapid absorption due to its lipophilicity. The primary metabolic route involves:

  • Reduction: The disulfide bond is cleaved, likely by cytosolic reductases or direct exchange with endogenous thiols (GSH), yielding ethyl mercaptan and propyl mercaptan .

  • S-Methylation: These thiols are substrates for S-methyltransferases, forming methyl ethyl sulfide and methyl propyl sulfide.

  • Oxidation: Subsequent oxidation by CYP450 enzymes (specifically CYP2E1) produces sulfoxides and sulfones, which are excreted in urine.

Visualization: Metabolic Pathway

The following diagram illustrates the reductive cleavage and subsequent oxidative processing.

EPD_Metabolism EPD Ethyl Propyl Disulfide (Parent) Reductase Reductive Cleavage (GSH / Reductases) EPD->Reductase EM Ethyl Mercaptan (Thiol) Reductase->EM PM Propyl Mercaptan (Thiol) Reductase->PM ROS Reactive Oxygen Species (Superoxide/H2O2) EM->ROS Redox Cycling Methylation S-Methylation EM->Methylation PM->ROS Redox Cycling PM->Methylation Sulfoxides Sulfoxides & Sulfones (Excreted) Methylation->Sulfoxides

Figure 1: Metabolic fate of Ethyl Propyl Disulfide. The "Toxic Loop" (red dashed lines) represents the redox cycling of thiols that generates ROS, leading to cellular damage.

Hematotoxicity: The Heinz Body Mechanism

The defining toxicological feature of propyl-containing disulfides is their ability to induce oxidative damage in erythrocytes.

Mechanism of Action

The toxicity is not caused by the disulfide bond itself, but by the alk(en)yl thiosulfinates or free thiols generated during metabolism.

  • Redox Cycling: The free thiols (propyl mercaptan) undergo auto-oxidation in the presence of oxyhemoglobin, generating superoxide anions (

    
    ).
    
  • Hemoglobin Denaturation: The ROS overwhelm the erythrocyte's antioxidant defenses (Glutathione Peroxidase/Catalase).

  • Heinz Body Formation: Oxidized hemoglobin precipitates, forming insoluble inclusions (Heinz bodies) that attach to the inner cell membrane.[1]

  • Hemolysis: The spleen attempts to pit these inclusions from the cells ("bite cells"), leading to membrane damage and premature destruction of the red blood cell (hemolytic anemia).[1]

Visualization: Oxidative Hemolysis Cascade

Heinz_Body_Mechanism Thiol Free Thiol Metabolite (Propyl Mercaptan) ROS ROS Generation (Superoxide) Thiol->ROS Auto-oxidation Hb_O2 Oxyhemoglobin (Fe2+) MetHb Methemoglobin (Fe3+) Hb_O2->MetHb Oxidation Hb_O2->ROS SH_Ox Sulfhydryl Oxidation (Globin Chains) ROS->SH_Ox Depletes GSH Heinz Heinz Body Formation (Precipitated Hb) SH_Ox->Heinz Denaturation Lysis Erythrocyte Lysis (Anemia) Heinz->Lysis Splenic Pitting

Figure 2: Pathophysiology of Disulfide-Induced Hemolytic Anemia. Note the central role of ROS generation in precipitating hemoglobin.

Toxicological Data Summary

The following data aggregates findings for EPD and structurally related propyl disulfides (Read-Across approach).

EndpointResultNotes
Acute Oral Toxicity (Rat) LD50 > 2000 mg/kgInferred from dipropyl disulfide; classified as GHS Category 4 (Harmful).[2]
Skin Irritation ModerateIrritating to skin and mucous membranes (GHS H315).
Genotoxicity NegativeAmes test (Salmonella typhimurium) typically negative for simple disulfides.
NOAEL (Rat) ~7-10 mg/kg bw/dayBased on 90-day studies of related disulfides (propyl disulfide).
Target Organ Blood (Erythrocytes)Primary effect is secondary hemolytic anemia at high doses.

Experimental Protocol: In Vitro Oxidative Hemolysis Assay

Objective: To quantify the potential of EPD to induce oxidative stress in erythrocytes without using live animals (3R compliance). This assay measures methemoglobin formation and glutathione (GSH) depletion.

Reagents & Equipment
  • Biological Material: Fresh whole blood (Rat or Human), anticoagulated with heparin.

  • Test Compound: Ethyl Propyl Disulfide (purity >95%).[3]

  • Control: Propyl disulfide (Positive Control), Saline (Negative Control).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 10 mM glucose.

  • Assay: Spectrophotometer (plate reader capable of 400-700 nm scan).

Step-by-Step Methodology

Phase 1: Erythrocyte Preparation

  • Centrifuge whole blood at 1000 x g for 10 min at 4°C.

  • Remove plasma and buffy coat.

  • Wash erythrocytes 3 times with cold PBS-glucose buffer.

  • Resuspend erythrocytes to a 20% hematocrit in PBS-glucose.

Phase 2: Incubation

  • Prepare stock solution of EPD in ethanol (keep final ethanol concentration < 1%).

  • Aliquot erythrocyte suspension into 24-well plates (1 mL per well).

  • Add EPD at graded concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM).

  • Incubate at 37°C in a shaking water bath for 4 hours.

Phase 3: Endpoint Measurement

  • Methemoglobin (MetHb): Lyse an aliquot of cells in water. Measure absorbance at 630 nm and 577 nm. Calculate % MetHb using the Evelyn-Malloy method.

  • GSH Levels: Use Ellman’s Reagent (DTNB). Precipitate proteins with TCA, mix supernatant with DTNB, and read absorbance at 412 nm.

  • Heinz Body Count: Stain a smear with Crystal Violet or Brilliant Cresyl Blue. Count % of cells containing Heinz bodies under oil immersion (1000x).

Phase 4: Data Validation Criteria

  • Negative Control: MetHb < 2%; Heinz bodies < 1%.

  • Positive Control (Dipropyl disulfide 5mM): Significant elevation in MetHb (>10%) and GSH depletion (>30%).

  • Dose-Response: EPD should show a sigmoidal dose-response curve for GSH depletion.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2007). Safety evaluation of certain food additives and contaminants (Session 68). WHO Food Additives Series: 59. Link

  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine, 7(6), 659-673. Link

  • Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA GRAS Assessment of Ethyl Propyl Disulfide (FEMA 4041).Link

  • PubChem. (2024).[3] Ethyl Propyl Disulfide Compound Summary (CID 35349).[3] National Library of Medicine. Link

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 91 (FGE.91). EFSA Journal. Link

Sources

Foundational

Biological Activity and Technical Profile of Ethyl Propyl Disulfide

[1] Executive Summary Ethyl propyl disulfide (CAS: 30453-31-7) is a volatile organosulfur compound belonging to the dialkyl disulfide class.[1] Predominantly identified in Allium species (onions, garlic, leeks) and duria...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl propyl disulfide (CAS: 30453-31-7) is a volatile organosulfur compound belonging to the dialkyl disulfide class.[1] Predominantly identified in Allium species (onions, garlic, leeks) and durian, it serves as a critical flavor toxicant and a bioactive secondary metabolite. While often overshadowed by its allyl analogs (e.g., diallyl disulfide), ethyl propyl disulfide exhibits distinct lipophilicity and reactivity profiles that make it a subject of interest in metabolic profiling, food chemistry, and potential therapeutic applications involving redox modulation.

This technical guide synthesizes the physicochemical properties, biological mechanisms, and experimental protocols for ethyl propyl disulfide, providing a grounded resource for researchers in pharmacology and organic chemistry.

Chemical Profile & Physicochemical Properties

Ethyl propyl disulfide is characterized by a disulfide bridge (-S-S-) connecting an ethyl group and a propyl group. This asymmetry introduces unique steric and electronic properties compared to symmetrical disulfides like dipropyl disulfide.

PropertyDataSource
IUPAC Name 1-(ethyldisulfanyl)propanePubChem [1]
CAS Number 30453-31-7Common Chemistry [1]
Molecular Formula C₅H₁₂S₂PubChem [1]
Molecular Weight 136.28 g/mol PubChem [1]
LogP (Predicted) ~3.01ALOGPS [2]
Water Solubility Insoluble (Soluble in ethanol, oils)JECFA [3]
Boiling Point 168.8°C (at 760 mmHg)BOC Sciences [4]
Appearance Clear, colorless to pale yellow liquidJECFA [3]
Odor Profile Sulfurous, alliaceous (onion/garlic), penetratingGood Scents [5]

Mechanism of Action: Thiol-Disulfide Exchange

The primary biological activity of ethyl propyl disulfide stems from the reactivity of its disulfide bond. Unlike stable carbon-carbon bonds, the disulfide bridge is susceptible to nucleophilic attack by thiols (R-SH) under physiological conditions. This process, known as thiol-disulfide exchange , allows the compound to modify proteins and intracellular redox states.

Protein S-Thiolation

When ethyl propyl disulfide enters a cell, it can react with exposed cysteine residues on proteins or with glutathione (GSH).

  • Reaction:

    
    
    
  • Consequence: This forms a mixed disulfide (S-thiolation), potentially altering enzyme conformation, inhibiting activity, or protecting the protein from irreversible oxidation during oxidative stress.

Cytochrome P450 Modulation

Volatile disulfides are known suicide inhibitors of Cytochrome P450 enzymes (specifically CYP2E1). The sulfur atom can bind to the heme iron or be metabolically activated to reactive intermediates that covalently bind to the enzyme apoprotein, leading to irreversible inactivation. This mechanism suggests potential drug-drug interactions or chemopreventive effects against pro-carcinogens activated by P450s.

Visualization: Thiol-Disulfide Exchange Pathway

ThiolExchange EPD Ethyl Propyl Disulfide (Et-S-S-Pr) Inter Transition State (Nucleophilic Attack) EPD->Inter Diffusion ProtSH Protein Cysteine (Protein-SH) ProtSH->Inter Nucleophilic Attack Mixed S-Thiolated Protein (Protein-S-S-Et) Inter->Mixed Exchange Byprod Propyl Thiol (Pr-SH) Inter->Byprod Release Redox Altered Redox Signaling (Enzyme Inhibition/Activation) Mixed->Redox Functional Change

Figure 1: Mechanism of protein modification via thiol-disulfide exchange. The disulfide bond undergoes nucleophilic attack by intracellular thiols, resulting in mixed disulfide formation and altered protein function.

Biological Activities & Therapeutic Potential[6][7]

Antimicrobial Activity

Like other Allium-derived sulfides, ethyl propyl disulfide exhibits antimicrobial properties. The lipophilicity (LogP ~3.0) allows it to penetrate microbial cell membranes, disrupting integrity.[2] Once inside, it interferes with essential thiol-containing enzymes (e.g., cysteine proteases, alcohol dehydrogenase) via the exchange mechanism described above.

  • Target: Effective against food-borne pathogens and certain fungi, contributing to the preservative effects of onion oils.

Antioxidant & Cytoprotection

While high concentrations can be cytotoxic, low concentrations of ethyl propyl disulfide induce the Phase II detoxification enzymes (e.g., Glutathione S-transferase, Quinone reductase).

  • Pathway: Activation of the Nrf2-KEAP1 signaling pathway. The compound modifies reactive cysteines on KEAP1, preventing Nrf2 ubiquitination. Nrf2 accumulates in the nucleus, upregulating antioxidant genes.

Biomarker Utility

Ethyl propyl disulfide is a specific volatile marker for the consumption of onions (Allium cepa). It is detected in human breath and blood plasma following ingestion, making it a valuable analyte in nutritional metabolomics studies [2].

Experimental Protocols

Synthesis of High-Purity Ethyl Propyl Disulfide

Note: Simple oxidative coupling of mixed thiols yields a statistical mixture (Diethyl, Dipropyl, and Ethyl Propyl). For research-grade purity, a directed synthesis using sulfenyl chloride is required.

Reagents:

  • Ethanethiol (EtSH)

  • Propanesulfenyl Chloride (PrSCl) (Prepared in situ from Dipropyl disulfide + Sulfuryl chloride)

  • Dichloromethane (DCM) or Diethyl Ether

  • Inert Atmosphere (Argon/Nitrogen)

Protocol:

  • Preparation of Sulfenyl Chloride:

    • Dissolve dipropyl disulfide (10 mmol) in anhydrous DCM (20 mL) under Argon.

    • Cool to -78°C.

    • Add sulfuryl chloride (SO₂Cl₂, 10 mmol) dropwise.

    • Stir for 30 mins to generate Propanesulfenyl chloride (PrSCl).

  • Coupling:

    • In a separate flask, dissolve Ethanethiol (20 mmol) in DCM with 1 eq of Pyridine (as base scavenger).

    • Add the cold PrSCl solution dropwise to the Ethanethiol solution.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Work-up:

    • Wash the organic layer with water (3x), 1M HCl (to remove pyridine), and Brine.

    • Dry over anhydrous

      
      .[3]
      
    • Concentrate under reduced pressure.

  • Purification:

    • Purify via fractional distillation or flash chromatography (Hexane/EtOAc) to isolate Ethyl propyl disulfide.

Extraction from Biological Matrices (Headspace-SPME)

Objective: Isolate volatile sulfides from blood or plant tissue for GC-MS analysis.

  • Sample Prep: Place 1g of homogenized tissue or 1mL plasma into a 10mL headspace vial.

  • Incubation: Add saturated NaCl solution (to salt-out volatiles) and seal. Heat to 60°C for 10 min.

  • Extraction: Insert SPME fiber (Carboxen/PDMS) into headspace for 20 min at 60°C.

  • Desorption: Inject fiber into GC inlet (250°C) for 2 min.

Visualization: Synthesis Workflow

Synthesis Start Start: Dipropyl Disulfide Step1 Reaction with SO2Cl2 (-78°C, DCM) Start->Step1 Inter Intermediate: Propanesulfenyl Chloride (PrSCl) Step1->Inter Step2 Addition of Ethanethiol (+ Pyridine Base) Inter->Step2 Product Crude Product Step2->Product Purify Fractional Distillation Product->Purify Final Pure Ethyl Propyl Disulfide Purify->Final

Figure 2: Directed synthesis workflow via sulfenyl chloride intermediate to avoid statistical mixtures.

Safety & Toxicology

  • GHS Classification: Flammable Liquid (Cat 3), Acute Toxicity (Oral, Cat 4), Skin Irritant (Cat 2), Eye Irritant (Cat 2A) [6].[4]

  • Handling: Must be handled in a fume hood due to strong, penetrating odor and potential respiratory irritation.

  • Metabolism: Metabolized in the liver via S-oxidation to sulfoxides and sulfones, which are then excreted in urine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35349, Ethyl propyl disulfide. Retrieved from [Link]

  • FooDB (2024). Ethyl propyl disulfide (FDB011046).[5] Retrieved from [Link]

  • JECFA (2002). Ethyl propyl disulfide: Chemical and Technical Assessment. Joint FAO/WHO Expert Committee on Food Additives.[4]

  • The Good Scents Company. Ethyl propyl disulfide.[5][1][4][6][] Retrieved from [Link]

  • European Chemicals Agency (ECHA).[4] Substance Information: Ethyl propyl disulfide.[5][1][4][6][] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Stability Profile and Degradation Kinetics of Ethyl Propyl Disulfide

Executive Summary Ethyl Propyl Disulfide (EPDS; CAS 30453-31-7) represents a specific class of asymmetric dialkyl disulfides often encountered as volatile impurities in pharmaceutical organosulfur synthesis or as potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Propyl Disulfide (EPDS; CAS 30453-31-7) represents a specific class of asymmetric dialkyl disulfides often encountered as volatile impurities in pharmaceutical organosulfur synthesis or as potent off-flavor markers in food chemistry (allium/sulfurous taints).[][2]

Unlike symmetrical disulfides (e.g., Diethyl Disulfide), EPDS possesses a unique thermodynamic instability: disproportionation (or "scrambling"). This guide details the three primary vectors of EPDS degradation—disulfide exchange, oxidative cleavage, and photolysis—and provides a validated analytical framework for their detection.

Thermodynamic Instability: The Disproportionation Mechanism

The most critical degradation pathway for EPDS is not strictly "decomposition" but a thermodynamic re-equilibration. As a mixed disulfide (


), EPDS exists in equilibrium with its symmetrical counterparts.
The Scrambling Reaction

In liquid phase or solution, particularly under thermal stress or catalytic conditions (nucleophilic attack by thiolate anions), EPDS undergoes disulfide exchange:



  • Causality: The bond dissociation energy (BDE) of the S-S bond (~62 kcal/mol) allows for homolytic cleavage under UV light or heat. However, in the presence of trace thiols (acting as nucleophiles), the reaction proceeds via an

    
    -like attack on the sulfur atom.
    
  • Implication: A "pure" standard of EPDS will spontaneously degrade into a mixture of Diethyl Disulfide (DEDS), Dipropyl Disulfide (DPDS), and remaining EPDS until a statistical distribution (typically 1:2:1) is reached.[][3][4]

Chemical Degradation Pathways

Beyond scrambling, EPDS degrades irreversibly through oxidation and photolysis.

Oxidative Cascade

Oxidation of the sulfur-sulfur bridge is the primary pathway during storage in aerobic conditions.

  • Thiosulfinates: The initial oxidation product.[5] These are thermally unstable and often responsible for "fresh" garlic notes.

  • Thiosulfonates: Further oxidation stabilizes the structure but increases polarity.

  • Sulfonic Acids: Harsh oxidation (peroxides, high heat) cleaves the S-S bond entirely, yielding ethanesulfonic acid and propanesulfonic acid.

Photolytic Cleavage

Exposure to UV light (254 nm) or strong sunlight causes homolytic fission of the S-S bond, generating thiyl radicals (


 and 

).
  • Fate of Radicals: These radicals abstract hydrogen from solvent/matrix to form Mercaptans (Ethanethiol, Propanethiol)—the source of "skunky" or "rotten cabbage" off-odors.

Visualization of Degradation Pathways

The following diagram maps the kinetic relationship between the parent EPDS and its breakdown products.

EPDS_Degradation EPDS Ethyl Propyl Disulfide (Parent) Scramble Disproportionation (Equilibrium) EPDS->Scramble Oxidation Oxidation (+ O2 / ROOH) EPDS->Oxidation Photo Photolysis / Reduction (UV Light / H-Abstraction) EPDS->Photo DEDS Diethyl Disulfide Scramble->DEDS DPDS Dipropyl Disulfide Scramble->DPDS Thiosulfinate Ethyl Propyl Thiosulfinate (Unstable Intermediate) Oxidation->Thiosulfinate Thiosulfonate Ethyl Propyl Thiosulfonate Thiosulfinate->Thiosulfonate Sulfonic Sulfonic Acids (Et-SO3H + Pr-SO3H) Thiosulfonate->Sulfonic Thiols Thiols (Mercaptans) Ethanethiol + Propanethiol Photo->Thiols

Caption: Figure 1. Mechanistic degradation map of Ethyl Propyl Disulfide showing reversible scrambling and irreversible oxidation/reduction.

Analytical Methodologies

Accurate characterization requires separating the volatile degradation products (sulfides/thiols) from the non-volatile oxides (sulfonates).

Protocol A: Volatile Profiling (GC-MS)

Target Analytes: EPDS, DEDS, DPDS, Ethanethiol, Propanethiol.

Method Rationale: Direct liquid injection often causes thermal degradation of disulfides in the injector port. Headspace SPME (Solid Phase Microextraction) is the gold standard for preserving the native equilibrium state.

ParameterSpecificationCausality / Note
Extraction HS-SPME, DVB/CAR/PDMS FiberTriple-phase fiber captures broad polarity range of sulfides.[2]
Incubation 35°C for 20 minLow temperature prevents thermal scrambling during extraction.[2]
GC Column DB-Sulfur SCD or VF-5msSpecialized sulfur columns reduce peak tailing common with thiols.[2]
Detector MS (Scan m/z 30-200) or SCDSCD (Sulfur Chemiluminescence) provides equimolar sulfur response, critical for mass balance.[2]
Protocol B: Oxide Profiling (LC-MS/MS)

Target Analytes: Thiosulfinates, Thiosulfonates, Sulfonic Acids.

Method Rationale: These polar oxidation products are non-volatile and will decompose in GC. Reverse-phase LC is required.[2][6]

  • Sample Prep: Dilute sample in Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: Gradient elution (Water -> ACN).[2][6]

  • Detection: ESI-MS in Positive Mode for thiosulfinates (

    
    ) and Negative Mode  for sulfonic acids (
    
    
    
    ).[2]

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for analyzing EPDS degradation products based on volatility and polarity.

Analytical_Workflow Sample Degraded EPDS Sample Volatile Volatile Fraction (Sulfides/Thiols) Sample->Volatile Polar Polar/Non-Volatile (Oxides/Acids) Sample->Polar SPME Headspace SPME (Low Temp) Volatile->SPME GCMS GC-MS / SCD (DB-Sulfur Col) SPME->GCMS Result1 Identify: Scrambling Products & Mercaptans GCMS->Result1 Liquid Liquid Extraction (ACN/H2O) Polar->Liquid LCMS LC-ESI-MS/MS (C18 Column) Liquid->LCMS Result2 Identify: Thiosulfinates & Sulfonic Acids LCMS->Result2

Caption: Figure 2.[2] Split-stream analytical workflow for comprehensive mass balance of EPDS degradation.

References

  • Disulfide Scrambling Mechanism

    • Title: Redox Reactions of Thiols and Disulfides[4][5]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Oxidation Pathways

    • Title: Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide[5]

    • Source: N
    • URL:[Link]

  • Photolytic Degradation

    • Title: An overview on disulfide-catalyzed and -cocatalyzed photoreactions[2]

    • Source: N
    • URL:[Link]

  • Analytical Characterization (GC-MS)

    • Title: Ethyl propyl disulfide (Compound Summary)
    • Source: FooDB (Foodb.ca)
    • URL:[Link]

  • Biodegradation Context

    • Title: Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp.[7][8] strain WL2[7][8]

    • Source: PubMed
    • URL:[Link]

Sources

Foundational

ethyl propyl disulfide and its role in food chemistry

Mechanisms, Analysis, and Therapeutic Potential in Food Systems Executive Summary Ethyl Propyl Disulfide (EPDS) (CAS: 30453-31-7) is a volatile organosulfur compound critical to the sensory profile of Allium species (oni...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Analysis, and Therapeutic Potential in Food Systems

Executive Summary

Ethyl Propyl Disulfide (EPDS) (CAS: 30453-31-7) is a volatile organosulfur compound critical to the sensory profile of Allium species (onions, leeks) and the exotic fruit Durio zibethinus (durian). While often overshadowed by its symmetric counterparts (dipropyl disulfide or diethyl disulfide), EPDS represents a unique asymmetric biomarker of enzymatic degradation in sulfur-rich plant matrices.

For researchers and drug developers, EPDS offers a dual area of interest:

  • Flavor Chemistry: It is a potent contributor to "roasted onion" and "sulfurous" notes, with a low odor threshold that demands precise control during food processing.

  • Bioactivity: Emerging evidence suggests EPDS acts as a modulator of TRPA1 and TRPV1 channels, linking it to thermogenesis and potential metabolic therapeutic applications.

Chemical & Physical Characterization

EPDS is an asymmetric dialkyl disulfide. Its volatility and lipophilicity drive its behavior in both food matrices (headspace partitioning) and biological systems (membrane permeability).

Table 1: Physicochemical Profile of Ethyl Propyl Disulfide

ParameterValueRelevance
IUPAC Name 1-(ethyldisulfanyl)propaneStandard nomenclature
CAS Number 30453-31-7Registry identification
Molecular Formula C₅H₁₂S₂Structure validation
Molecular Weight 136.28 g/mol Mass spectrometry target ion
LogP (Octanol/Water) ~3.01High lipophilicity; crosses cell membranes easily
Boiling Point 168–180°CRetained in cooked foods; volatile in headspace
Odor Threshold Low (ppb range)Potent sensory impact
Solubility Ethanol, OilsFat-soluble flavor carrier
Biosynthesis: The Enzymatic Cascade

EPDS does not exist in intact plant tissue. It is a secondary metabolite formed only upon tissue disruption (chopping, chewing, or processing). The mechanism involves the enzymatic hydrolysis of S-alk(en)yl-L-cysteine sulfoxides (CSOs) by the vacuolar enzyme alliinase (EC 4.4.1.4).

In a mixed system containing both S-ethyl-L-cysteine sulfoxide (Ethiin) and S-propyl-L-cysteine sulfoxide (Propiin), alliinase cleavage generates transient sulfenic acids.[1] These highly reactive intermediates condense to form thiosulfinates, which subsequently rearrange into stable disulfides like EPDS.

Visualization: The Formation Pathway

The following diagram illustrates the asymmetric condensation required to form EPDS.

EPDS_Biosynthesis cluster_precursors Intact Tissue (Cytoplasm) Ethiin S-Ethyl-L-Cysteine Sulfoxide (Ethiin) Alliinase Alliinase Enzyme (Released upon damage) Ethiin->Alliinase Propiin S-Propyl-L-Cysteine Sulfoxide (Propiin) Propiin->Alliinase EthylSulfenic Ethyl Sulfenic Acid (Transient) Alliinase->EthylSulfenic Hydrolysis PropylSulfenic Propyl Sulfenic Acid (Transient) Alliinase->PropylSulfenic Hydrolysis Thiosulfinate Ethyl Propyl Thiosulfinate (Unstable) EthylSulfenic->Thiosulfinate Condensation PropylSulfenic->Thiosulfinate EPDS ETHYL PROPYL DISULFIDE (Stable Volatile) Thiosulfinate->EPDS Rearrangement (- Oxygen)

Figure 1: Enzymatic cascade generating Ethyl Propyl Disulfide from distinct cysteine sulfoxide precursors.[1]

Analytical Methodology: HS-SPME-GC-MS

Quantifying EPDS is challenging due to its volatility and potential for artifact formation (disulfide exchange) during thermal extraction.[1] The most robust protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) to minimize thermal degradation.[1]

Protocol: Validated Quantification Workflow

1. Sample Preparation (Matrix Modification):

  • Rationale: Adding salt (NaCl) increases the ionic strength, driving hydrophobic volatiles like EPDS into the headspace ("salting out" effect).

  • Step: Homogenize 5g of sample (e.g., onion pulp). Dilute 1:1 with saturated NaCl solution in a 20mL headspace vial.

2. Extraction (HS-SPME):

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[2]

    • Why? The triple-phase fiber captures a wide range of volatiles, with Carboxen specifically targeting small sulfur molecules.

  • Condition: Incubate at 35–40°C for 30 minutes with agitation (250 rpm).

    • Control: Do not exceed 50°C to prevent thermal conversion of thiosulfinates into excess disulfides, which would artificially inflate EPDS values.

3. Chromatographic Separation (GC-MS):

  • Column: DB-Wax or equivalent polar column (60m x 0.25mm x 0.25µm).

    • Why? Polar columns separate sulfur compounds better than non-polar phases.

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Oven Program: 40°C (hold 3 min) → 5°C/min to 150°C → 10°C/min to 240°C.

4. Detection (MS):

  • Mode: Selected Ion Monitoring (SIM).

  • Target Ions: m/z 136 (Molecular Ion), 43 (Propyl), 29 (Ethyl).

Visualization: Analytical Workflow

GCMS_Workflow Sample Sample Matrix (Sat. NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS, 35°C) Sample->SPME Equilibrium Injector GC Inlet (Desorption @ 250°C) SPME->Injector Injection Column Capillary Column (DB-Wax, Polar) Injector->Column Separation MS Mass Spectrometer (SIM: m/z 136) Column->MS Detection Data Quantification (Peak Area) MS->Data

Figure 2: Validated HS-SPME-GC-MS workflow for minimizing artifacts during EPDS analysis.

Therapeutic Potential & Drug Development

While historically viewed as a flavorant, EPDS is gaining traction in pharmaceutical research. Its lipophilic disulfide structure allows it to interact with redox-sensitive cysteine residues on proteins.[1]

A. TRP Channel Activation (Metabolic Modulation)

Research indicates that Allium sulfides, including EPDS, activate Transient Receptor Potential (TRP) channels, specifically TRPA1 (Ankyrin 1) and TRPV1 (Vanilloid 1).

  • Mechanism: Covalent modification of cysteine residues on the TRP channel via disulfide exchange.

  • Physiological Outcome: Activation triggers calcium influx, stimulating sensory neurons. This mimics the "heat" of capsaicin and can induce thermogenesis (energy expenditure) and increase lipid metabolism.

  • Application: Potential scaffold for anti-obesity drugs or metabolic boosters.

B. Antioxidant & Anticancer Activity

EPDS acts as a Phase II enzyme inducer.

  • Nrf2 Pathway: It can upregulate the Nrf2 transcription factor, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

  • Direct Scavenging: The disulfide bond can scavenge Reactive Oxygen Species (ROS), protecting cellular integrity.

Safety & Regulatory Status
  • FEMA Number: 4041[1][][4]

  • JECFA Evaluation: No safety concern at current levels of intake as a flavoring agent.[4]

  • GHS Classification: Flammable liquid (Category 3), Skin/Eye Irritant (Category 2).[4]

  • Status: GRAS (Generally Recognized As Safe) for use in food.

References
  • FooDB . (n.d.).[5] Compound Summary: Ethyl propyl disulfide.[6][][4][7][8] Foodb.ca. Retrieved from [Link]

  • PubChem . (2025).[4] Ethyl propyl disulfide (Compound).[6][][4][8] National Library of Medicine. Retrieved from [Link]

  • The Good Scents Company . (n.d.). Ethyl propyl disulfide.[6][][4][7][8] Retrieved from [Link]

  • Li, J., et al. (2017). Deconstructing Durian Odour. LCGC International. Retrieved from [Link]

  • MDPI . (2019). Development of the Method for Determination of Volatile Sulfur Compounds. Molecules. Retrieved from [Link]

  • Taylor & Francis . (2023). Allyl propyl disulfide and health benefits. Retrieved from [Link]

Sources

Exploratory

synonyms for ethyl propyl disulfide like 1-(ethyldisulfanyl)propane

Systematic Nomenclature, Synthetic Architectures, and Biological Interface Executive Summary This technical guide provides a comprehensive analysis of Ethyl Propyl Disulfide (EPDS) , a volatile organosulfur compound crit...

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Nomenclature, Synthetic Architectures, and Biological Interface

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl Propyl Disulfide (EPDS) , a volatile organosulfur compound critical to flavor chemistry (alliums, durian) and organic synthesis. Unlike symmetrical disulfides, EPDS presents unique challenges in synthesis due to thermodynamic scrambling (disproportionation). This document outlines high-fidelity nomenclature, validated asymmetric synthesis protocols using 1-chlorobenzotriazole (BtCl) chemistry, and the mechanistic basis of its biological reactivity via thiol-disulfide exchange.

Part 1: Chemical Identity & Nomenclature Architecture

Precise nomenclature is the bedrock of chemical reproducibility. While "Ethyl propyl disulfide" is the common trade name, it lacks the structural specificity required for database indexing and patent literature.

Critical Disambiguation: Researchers often confuse EPDS with its methylated analog.

  • Target Molecule: Ethyl Propyl Disulfide (CAS: 30453-31-7)[1][][3]

  • Common Error: Methyl Propyl Disulfide (CAS: 2179-60-4)

Table 1: Nomenclature Hierarchy
Nomenclature SystemName / IdentifierTechnical Context
IUPAC (Preferred) 1-(Ethyldisulfanyl)propane The definitive systematic name describing the connectivity of the disulfide bridge.
IUPAC (Skeletal) 3,4-Dithiaheptane Treats the sulfur atoms as replacements in a heptane carbon chain. Useful for calculating skeletal vibrations.
Chemical Abstracts (CAS) Disulfide, ethyl propyl The indexing name used in SciFinder and regulatory databases.
Common/Trade Ethyl n-propyl disulfideWidely used in flavor and fragrance (F&F) industry specifications.[]
FEMA Number 4041Regulatory identifier for food safety assessments.
SMILES CCCSSCCMachine-readable string for chemoinformatics.
InChI Key SNGRPWPVGSSZGV-UHFFFAOYSA-NUnique hashed identifier for database linking.
Part 2: Physicochemical Profile

The following data represents the consensus values for pure EPDS. Note that boiling points reported in older literature often vary due to the presence of symmetric disulfide impurities (diethyl and dipropyl disulfide).

Table 2: Physical Properties
PropertyValueExperimental Condition
Molecular Weight 136.28 g/mol Monoisotopic
Boiling Point 168.8°C@ 760 mmHg (Atmospheric)
Density 0.943 – 0.953 g/cm³@ 25°C
Refractive Index (

)
1.483 – 1.493@ 20°C
Flash Point 67.8°C (154°F)Closed Cup
LogP (Octanol/Water) ~2.80Predicted (Hydrophobic)
Odor Threshold < 1 ppbCharacteristic sulfury, roasted onion, durian note.[4]
Part 3: Synthetic Pathways & Experimental Protocols

The Asymmetric Challenge: The direct oxidation of a mixture of ethanethiol and propanethiol results in a statistical mixture (1:2:1 ratio) of Diethyl Disulfide, Ethyl Propyl Disulfide , and Dipropyl Disulfide. Separation via distillation is difficult due to overlapping boiling points.

Recommended Protocol: Directed Synthesis via 1-Chlorobenzotriazole (BtCl) To achieve high purity (>95%) without scrambling, we utilize the Benzotriazole Sulfenyl Intermediate method. This protocol prevents the formation of symmetric byproducts by activating one thiol before introducing the second.

Mechanism of Action
  • Activation: Ethanethiol reacts with 1-chlorobenzotriazole (BtCl) to form S-ethyl-1-benzotriazole (an active sulfenylating agent).

  • Coupling: Propanethiol attacks the activated sulfur, displacing benzotriazole and forming the asymmetric disulfide.

Synthesis BtCl 1-Chlorobenzotriazole (BtCl) Inter Intermediate: 1-(Ethylthio)benzotriazole BtCl->Inter -78°C to 0°C CH2Cl2 EtSH Ethanethiol (EtSH) EtSH->Inter -78°C to 0°C CH2Cl2 Product Target: 1-(Ethyldisulfanyl)propane Inter->Product + PrSH RT, 1h Byprod Byproduct: Benzotriazole (HCl) Inter->Byprod PrSH Propanethiol (PrSH)

Figure 1: Directed synthesis of asymmetric disulfides preventing statistical scrambling.

Step-by-Step Protocol
  • Reagent Prep: Dissolve 1-chlorobenzotriazole (1.0 equiv) in anhydrous CH₂Cl₂ under nitrogen atmosphere. Cool to -78°C.

  • Activation: Add Ethanethiol (1.0 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the S-benzotriazole intermediate. Stir for 30 mins, allowing the temperature to rise to 0°C.

  • Coupling: Add Propanethiol (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The benzotriazole byproduct precipitates or remains in solution depending on concentration.

  • Workup: Filter off any solid benzotriazole. Wash the filtrate with cold 5% Na₂CO₃ (to remove HCl and unreacted thiol) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Final purification via vacuum distillation yields 1-(ethyldisulfanyl)propane.

Part 4: Biological Interface & Drug Development Context[5]

In drug discovery, the disulfide moiety is often viewed as a "structural alert" due to its metabolic instability, yet it is crucial for specific prodrug strategies (e.g., disulfide linkers in antibody-drug conjugates).

Thiol-Disulfide Exchange Mechanism

EPDS is not inert. Upon entering a biological system, it undergoes thiol-disulfide exchange , primarily with Glutathione (GSH), the most abundant intracellular thiol. This reaction releases free thiols (ethanethiol or propanethiol), which are responsible for the potent biological odor and potential signaling effects.

Relevance to Researchers:

  • Metabolic Liability: EPDS will rapidly deplete intracellular GSH pools if dosed at high concentrations.

  • Flavor Release: The "Durian" odor is generated when the disulfide bond is cleaved, releasing the volatile thiols.

BioExchange EPDS Ethyl Propyl Disulfide (Extracellular) Complex Transition State [G-S---S(Pr)---S(Et)] EPDS->Complex Nucleophilic Attack GSH Glutathione (GSH) (Intracellular) GSH->Complex Nucleophilic Attack Mixed Mixed Disulfide (GSH-S-S-Propyl) Complex->Mixed Release Released Thiol (Ethanethiol) Complex->Release Leaving Group

Figure 2: Mechanism of Thiol-Disulfide Exchange showing the release of volatile thiols upon reaction with Glutathione.

References
  • Hunter, R., Caira, M., & Stellenboom, N. (2006).[5] Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. Link

  • Steinhaus, M., et al. (2017).[4][6] Deconstructing Durian Odor: Quantitation of Key Odorants. Journal of Agricultural and Food Chemistry, 65(1), 140-146. Link

  • Good Scents Company. (2024). Ethyl Propyl Disulfide: Material Safety and Properties Data (CAS 30453-31-7).[3] Link

  • BOC Sciences. (2024). Ethyl Propyl Disulfide Technical Specifications.

  • Musker, W. K. (1992). Coordination Chemistry of Thioethers, Selenoethers, and Telluroethers in Transition-Metal Complexes. Chemical Reviews, 92(3), 543–563. (Context on Sulfur Ligand Chemistry). Link

Sources

Foundational

Ethyl Propyl Disulfide: A Technical Monograph on Volatile Sulfur Chemistry

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Ethyl propyl disulfide (EPDS; CAS 30453-31-7) is a volatile sulfur compound (VS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Ethyl propyl disulfide (EPDS; CAS 30453-31-7) is a volatile sulfur compound (VSC) belonging to the dialkyl disulfide class.[1][2][3] Characterized by its potent alliaceous (onion/garlic-like) and sulfurous organoleptic profile, EPDS is a critical analyte in food chemistry, particularly within the Allium genus (onions, garlic, leeks) and the flavor profiles of durian (Durio zibethinus).

Beyond its sensory properties, EPDS serves as a model compound for studying thiol-disulfide exchange reactions in biological systems. Its pharmacological relevance lies in its dual nature: it acts as a lipophilic antioxidant capable of scavenging reactive oxygen species (ROS) but also poses toxicity risks (e.g., hemolytic anemia in specific animal models) via oxidative modification of hemoglobin. This guide provides a comprehensive technical analysis of EPDS, covering its physicochemical properties, biosynthetic origins, analytical quantification, and biological mechanisms.

Physicochemical Characterization

EPDS is an asymmetric disulfide. Its stability and volatility are governed by the sulfur-sulfur bond (~54 kcal/mol dissociation energy), which is susceptible to cleavage under UV light or high heat, yielding thiyl radicals.

Table 1: Physicochemical Properties of Ethyl Propyl Disulfide
ParameterValueSource / Notes
IUPAC Name 1-(Ethyldisulfanyl)propane
CAS Number 30453-31-7
Molecular Formula C₅H₁₂S₂
Molecular Weight 136.28 g/mol
Boiling Point 168–180°C (at 760 mmHg)[1]
Density 0.943 – 0.953 g/cm³ (25°C)[2]
LogP (Octanol/Water) ~3.01 – 3.68Lipophilic; crosses membranes easily [3]
Solubility Insoluble in water; Soluble in ethanol, diethyl ether
Odor Threshold Low ppb rangeCharacteristic "rotten onion" or "durian" note
Refractive Index 1.483 – 1.493 (20°C)
Retention Index (RI) ~1026 (Non-polar DB-5 column)[4]

Biosynthesis and Formation Mechanism

In Allium species, EPDS is not a primary metabolite but a secondary product formed upon tissue disruption. The precursors are non-volatile S-alk(en)yl cysteine sulfoxides (CSOs).[1] When the cell structure is damaged, the vacuolar enzyme alliinase (EC 4.4.1.4) contacts the cytosolic CSOs, catalyzing their conversion into unstable thiosulfinates.

These thiosulfinates undergo spontaneous rearrangement (disproportionation) to form stable sulfides, including EPDS. The formation of an asymmetric disulfide like EPDS requires the presence of both S-ethyl and S-propyl precursors, or the scrambling of symmetric thiosulfinates.

Visualization: Biosynthetic Pathway of Dialkyl Disulfides

Biosynthesis Precursor1 S-Ethyl Cysteine Sulfoxide Enzyme Alliinase (Enzyme) Precursor1->Enzyme Precursor2 S-Propyl Cysteine Sulfoxide Precursor2->Enzyme Intermediate Alkyl Thiosulfinates (Unstable) Enzyme->Intermediate Hydrolysis (-NH3, -Pyruvate) Rearrange Spontaneous Rearrangement Intermediate->Rearrange Product1 Diethyl Disulfide Rearrange->Product1 Product2 Dipropyl Disulfide Rearrange->Product2 Target ETHYL PROPYL DISULFIDE (Asymmetric Product) Rearrange->Target Cross-Reaction

Figure 1: Formation of asymmetric disulfides via the Alliinase-Thiosulfinate pathway upon tissue disruption.[1]

Analytical Methodology: HS-SPME-GC-MS

Due to the high volatility and potential for thermal degradation of EPDS, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantification.[1] Solvent extraction can lead to artifact formation (disulfide scrambling).

Protocol: Quantification of EPDS in Biological Matrices

Objective: Isolate and quantify EPDS without inducing thermal degradation.

Materials:

  • SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for low MW volatiles.[1]

  • Internal Standard: 2-methyl-3-heptanone or diallyl sulfide (deuterated if available).[1]

  • GC Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Step-by-Step Workflow:

  • Sample Preparation:

    • Homogenize 2.0 g of sample (e.g., onion tissue) in 5 mL saturated NaCl solution (inhibits enzymatic activity and enhances volatility via "salting out").

    • Place in a 20 mL headspace vial with a PTFE-lined silicone septum.

    • Add 10 µL of Internal Standard (100 ppm in methanol).

  • Extraction (HS-SPME):

    • Incubate vial at 40°C for 10 minutes (equilibration).

    • Expose SPME fiber to headspace for 30 minutes at 40°C with agitation (250 rpm).

    • Note: Avoid temperatures >60°C to prevent artifactual disulfide formation.

  • GC-MS Analysis:

    • Desorption: 3 minutes at 250°C in splitless mode.

    • Oven Program: 40°C (hold 2 min) → 5°C/min to 150°C → 20°C/min to 250°C.

    • MS Detection: Electron Impact (EI) at 70 eV. Scan range m/z 35–250.

    • Target Ions: Monitor molecular ion m/z 136 and fragment ions m/z 43 (propyl), m/z 29 (ethyl), m/z 108 .

Visualization: Analytical Workflow

Analysis Sample Sample Matrix (Sat. NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS, 40°C) Sample->SPME Volatilization Desorption GC Inlet Desorption (250°C, Splitless) SPME->Desorption Injection Separation Capillary Column (DB-5ms) Desorption->Separation Detection MS Detection (SIM: m/z 136) Separation->Detection

Figure 2: Optimized HS-SPME-GC-MS workflow for volatile disulfide analysis.

Biological Activity & Toxicology[1][4]

The biological activity of EPDS is defined by the reactivity of its disulfide bond (-S-S-).[1] This bond can undergo thiol-disulfide exchange with free thiol groups (-SH) on proteins, such as glutathione (GSH) or hemoglobin.[1]

Mechanism of Action: Thiol Exchange

This mechanism explains both the antioxidant capacity (upregulation of GSH pathways) and toxicity (oxidative stress).

  • Reaction:

    
    
    
  • Consequence:

    • Antioxidant: Can scavenge radical species directly.

    • Toxicity (Hemolysis): In sensitive species (cats, dogs), disulfides react with hemoglobin sulfhydryls, causing precipitation of hemoglobin (Heinz bodies). This leads to erythrocyte destruction (hemolytic anemia). While allyl propyl disulfide is the classic culprit, ethyl propyl disulfide shares this pharmacophore [5].

Visualization: Molecular Mechanism

Mechanism EPDS Ethyl Propyl Disulfide (R-S-S-R') Complex Mixed Disulfide Complex (Hb-S-S-R) EPDS->Complex Thiol-Disulfide Exchange Protein Protein Thiol (e.g., Hemoglobin-SH) Protein->Complex Release Released Thiol (R'-SH) Complex->Release Result Oxidative Damage (Heinz Body Formation) Complex->Result Protein Denaturation

Figure 3: Thiol-disulfide exchange mechanism leading to protein modification.[1]

Synthesis Protocol

For research purposes requiring high-purity standards not commercially available, EPDS can be synthesized via thiol oxidation.

Reaction:



Protocol:

  • Reagents: Ethanethiol (10 mmol), 1-Propanethiol (10 mmol), Iodine (10 mmol), Ethanol (solvent).

  • Procedure:

    • Dissolve both thiols in 50 mL ethanol at 0°C.

    • Add Iodine solution dropwise until a faint yellow color persists (indicating completion of oxidation).

    • Note: This produces a statistical mixture of diethyl (25%), dipropyl (25%), and ethyl propyl disulfide (50%).

  • Purification:

    • Wash with sodium thiosulfate (to remove excess iodine) and water.

    • Extract with ether, dry over MgSO₄.

    • Crucial Step: Fractional distillation under reduced pressure is required to separate EPDS from the symmetric disulfides based on boiling point differences (Diethyl: ~154°C, Dipropyl: ~195°C, EPDS: ~170°C).

References

  • The Good Scents Company. Ethyl Propyl Disulfide: Flavor and Fragrance Information.[2] Available at: [Link][1]

  • FooDB. Compound Summary: Ethyl propyl disulfide (FDB011046).[2] Available at: [Link][1]

  • NIST Chemistry WebBook. Ethyl propyl disulfide: Gas Chromatography Retention Indices. SRD 69. Available at: [Link][1]

  • Munday, R. (2002). Toxicity of onions and garlic.[2][4] In: Phytochemicals in Nutrition and Health. CRC Press. (Contextual citation on disulfide mechanism).

Sources

Exploratory

Technical Deep Dive: Ethyl Propyl Disulfide (EPDS) in Edible Flora

Topic: Discovery and Characterization of Ethyl Propyl Disulfide in Edible Plants Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists From...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Characterization of Ethyl Propyl Disulfide in Edible Plants Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

From Trace Allium Metabolite to Key Durio Volatile

Executive Summary

Ethyl propyl disulfide (EPDS; CAS 30453-31-7) is a volatile organosulfur compound belonging to the dialkyl disulfide class. While historically overshadowed by its symmetric counterparts (dipropyl disulfide in onions, diallyl disulfide in garlic), EPDS represents a critical "crossover" metabolite. Its discovery challenges the simplified view of Allium chemistry by proving the existence of mixed-alk(en)yl biosynthetic pathways.

This guide synthesizes the chemical ecology, biosynthetic origins, and analytical protocols for EPDS. It specifically contrasts its trace occurrence in Allium cepa (onion) with its significant contribution to the pungency of Durio zibethinus (durian), offering a roadmap for its isolation and pharmacological evaluation.

Chemical Profile & Biosynthetic Logic[1][2]

The "Mixed-Precursor" Hypothesis The formation of EPDS is not a direct enzymatic product but a result of the stochastic rearrangement of thiosulfinates. In plants containing both S-ethyl cysteine sulfoxide (Ethiin) and S-propyl cysteine sulfoxide (Propiin), the enzyme alliinase cleaves these precursors to form sulfenic acids. These unstable intermediates condense randomly.

If a plant produces primarily S-propyl cysteine sulfoxide, dipropyl disulfide dominates. However, the presence of EPDS confirms the co-existence of ethyl- and propyl-donating precursors within the same cellular compartment.

Biosynthetic Pathway Visualization

The following diagram illustrates the condensation logic required to generate EPDS.

Biosynthesis Ethiin S-Ethyl Cysteine Sulfoxide (Ethiin) Alliinase Alliinase (C-S Lyase) Ethiin->Alliinase Propiin S-Propyl Cysteine Sulfoxide (Propiin) Propiin->Alliinase EthylSulfenic Ethyl Sulfenic Acid Alliinase->EthylSulfenic PropylSulfenic Propyl Sulfenic Acid Alliinase->PropylSulfenic MixedThio Ethyl Propyl Thiosulfinate (Unstable) EthylSulfenic->MixedThio Condensation PropylSulfenic->MixedThio EPDS Ethyl Propyl Disulfide (EPDS) MixedThio->EPDS Disproportionation & Rearrangement

Figure 1: The stochastic formation of EPDS requires the simultaneous availability of ethyl and propyl sulfenic acids.

Occurrence & Distribution

While Allium species are the most studied sources, Durio zibethinus offers a higher abundance of ethyl-containing volatiles due to its unique ethionine metabolism.

Source PlantSpeciesRelative AbundanceContext
Durian Durio zibethinusHigh Key contributor to the "onion-like" note in the fruit's complex aroma profile.[1][2] Co-occurs with diethyl disulfide.[2]
Onion Allium cepaTraceOften <1% of total volatiles.[1] Overshadowed by dipropyl disulfide and propenyl variants.
Chives Allium tuberosumTraceDetected in specific cultivars; presence indicates S-ethyl precursors.[1]
Neem Azadirachta indicaVariableReported in volatile oil fractions; distinct from the Allium pathway.[1]

Scientific Insight: The detection of EPDS in Allium is often a marker of specific cultivars or stress conditions that upregulate S-ethyl cysteine sulfoxide production, which is otherwise a minor precursor in onions.

Analytical Methodologies: The "How-To"

To isolate and identify EPDS, researchers must avoid thermal degradation artifacts common in steam distillation. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for preserving the integrity of this disulfide.

Protocol: HS-SPME-GC-MS for EPDS Identification[1]

Phase 1: Sample Preparation (Self-Validating Step)

  • Matrix: 2.0 g of fresh plant tissue (Durian pulp or Onion bulb).

  • Homogenization: Cryogenic grinding with liquid nitrogen to halt alliinase activity immediately after cell rupture (optional) or rapid blending in saturated NaCl solution to inhibit enzymatic over-reaction.

  • Vialing: Transfer to a 20 mL headspace vial. Add 10 µL of internal standard (e.g., 2-methyl-3-heptanone) to validate retention times.

Phase 2: Extraction (Equilibrium Logic)

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reasoning: The bipolar fiber captures both polar and non-polar sulfur volatiles.

  • Incubation: 40°C for 30 minutes with agitation (250 rpm). Note: Temperatures >60°C induce artifactual disulfide exchange.

Phase 3: GC-MS Separation & Detection

  • Column: DB-Wax or equivalent polar column (60m x 0.25mm x 0.25µm). Reasoning: Polar columns separate disulfides based on alkyl chain length more effectively than non-polar DB-1.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 40°C (3 min) → 5°C/min → 230°C (10 min).

  • Mass Spec: EI mode (70 eV). Scan range m/z 35–300.

Phase 4: Identification Criteria (The "Fingerprint") A positive ID requires meeting all three criteria:

  • Retention Index (RI): ~1231 on DB-Wax (varies by specific column phase, must calibrate with alkane standards).

  • Molecular Ion: Distinct peak at m/z 136 .

  • Fragmentation Pattern:

    • m/z 136 (M+)

    • m/z 108 (Loss of ethylene, [M-28])

    • m/z 43 (Propyl fragment)

Analytical Workflow Diagram

Analysis Sample Plant Tissue (Durian/Onion) Prep Cryo-Milling & NaCl Saturation Sample->Prep Disrupt Cell Walls SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) 40°C, 30 min Prep->SPME Headspace Equilibrium GC Gas Chromatography (Polar Column) SPME->GC Thermal Desorption MS Mass Spectrometry (EI, 70eV) GC->MS Separation Data Data Analysis RI: ~1231 | m/z: 136 MS->Data Ionization

Figure 2: Optimized workflow for the extraction and identification of volatile disulfides.

Pharmacological Potential & Drug Development[4]

For drug development professionals, EPDS is more than a flavor compound; it is a lipophilic sulfur donor.

  • Redox Modulation: Like other dialkyl disulfides, EPDS can modulate intracellular redox states by interacting with glutathione (GSH) systems. The disulfide bond (-S-S-) is capable of thiol-disulfide exchange reactions, potentially influencing protein folding or signaling pathways.

  • Antimicrobial Activity: The lipophilicity of the propyl and ethyl chains allows the molecule to penetrate bacterial cell membranes, disrupting integrity.

  • Cardiovascular Health: Organosulfur compounds are linked to the inhibition of platelet aggregation. While diallyl disulfide (garlic) is the prototype, the asymmetric EPDS offers a unique structure-activity relationship (SAR) target for synthetic analogs.

References
  • FooDB. (n.d.). Compound Summary: Ethyl propyl disulfide (FDB011046). FooDB.ca. [Link]

  • The Good Scents Company. (n.d.). Ethyl propyl disulfide: Flavor and Fragrance Information.[Link]

  • Chin, S. T., et al. (2007). Analysis of volatile compounds from Malaysian durians (Durio zibethinus) using headspace SPME coupled to fast GC-MS. Journal of Food Composition and Analysis.
  • Kubec, R., et al. (2000).[3] Distribution of S-alk(en)ylcysteine sulfoxides in some Allium species.[4][5][3][6][7] Identification of a new flavor precursor: S-ethylcysteine sulfoxide (Ethiin).[4][3][8] Journal of Agricultural and Food Chemistry.[4][3][7][8][9][10] [Link]

  • NIST Chemistry WebBook. (n.d.). Propane, 1-(ethyldisulfanyl)- (Ethyl propyl disulfide). SRD 69. [Link]

Sources

Protocols & Analytical Methods

Method

gas chromatography-mass spectrometry method for ethyl propyl disulfide

Application Note: AN-S-2026-EPD Abstract This guide details a high-sensitivity protocol for the quantitation of Ethyl Propyl Disulfide (EPD) in complex matrices (biological fluids, foodstuff, and pharmaceutical formulati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-S-2026-EPD

Abstract

This guide details a high-sensitivity protocol for the quantitation of Ethyl Propyl Disulfide (EPD) in complex matrices (biological fluids, foodstuff, and pharmaceutical formulations). Unlike standard volatile organic compound (VOC) analysis, sulfur-containing compounds present unique challenges regarding reactivity, adsorption, and thermal instability ("disulfide scrambling"). This method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to achieve limits of detection (LOD) in the parts-per-billion (ppb) range while mitigating sulfur-specific artifacts.

Introduction & Chemical Context

Ethyl propyl disulfide (CAS: 30453-31-7, MW: 136.28 Da) is a volatile sulfur compound (VSC) often associated with Allium species (onions, garlic) and off-flavors in degraded sulfur-containing pharmaceuticals.[1]

The "Sulfur Challenge" in GC-MS

Analyzing EPD requires overcoming three specific hurdles:

  • Adsorption: Sulfur lone pairs adhere aggressively to active metal sites in GC liners and columns, causing peak tailing and non-linear calibration.

  • Disulfide Scrambling: At high temperatures or alkaline pH, asymmetric disulfides (R-S-S-R') disproportionate into symmetric disulfides (R-S-S-R and R'-S-S-R'). This leads to false negatives for EPD and false positives for diethyl and dipropyl disulfide.

  • Volatility: Direct liquid injection often results in solvent masking; headspace techniques are mandatory.

Method Development Strategy

Extraction: HS-SPME

We utilize HS-SPME (Headspace Solid-Phase Microextraction) to selectively concentrate EPD without extracting non-volatile matrix components that foul the GC inlet.

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected. The Carboxen layer is critical for trapping small, volatile sulfur molecules, while DVB handles larger interferences.

  • Salting Out: Addition of NaCl decreases the solubility of EPD in the aqueous phase, driving it into the headspace (Henry’s Law constant modification).

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the "Danger Zones" where sulfur loss occurs.

EPD_Workflow cluster_danger CRITICAL CONTROL POINT: SCRAMBLING Sample Sample Matrix (pH < 4) Vial HS Vial + NaCl (Sat.) Sample->Vial Acidify SPME HS-SPME Extraction 50/30µm DVB/CAR/PDMS Vial->SPME 35-50°C 30 min Injector GC Inlet (Inert/Deactivated) SPME->Injector Desorption 240°C Column Capillary Column (DB-5MS UI or Wax) Injector->Column Focusing MS MS Detection (SIM Mode) Column->MS Separation

Figure 1: Analytical workflow for EPD analysis. Red nodes indicate critical control points for preventing disulfide scrambling.

Experimental Protocol

Materials & Reagents
  • Standard: Ethyl propyl disulfide (>97% purity).

  • Internal Standard (ISTD): Ethyl methyl sulfide or Deuterated Dimethyl Disulfide (

    
    -DMDS). Note: Do not use a thiol as an ISTD, as it will react with the analyte.
    
  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

  • Buffer: Phosphoric acid (to adjust pH to ~3.0).

Instrumentation Settings[2][3][4]
Gas Chromatograph (GC)
ParameterSettingRationale
Inlet Splitless, 230°CCRITICAL: Use a Sulfinert or Ultra-Inert liner with wool. Standard glass wool will irreversibly adsorb sulfur.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard flow for MS vacuum efficiency.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)"UI" (Ultra Inert) phase is required to prevent peak tailing of polar S-S bonds.
Oven Program 40°C (hold 3 min)

10°C/min

240°C (hold 2 min)
Low initial temp focuses the volatile EPD peak.
Mass Spectrometer (MS)
ParameterSetting
Source Temp 230°C
Transfer Line 250°C
Ionization EI (70 eV)
Acquisition SIM (Selected Ion Monitoring)

SIM Table for Ethyl Propyl Disulfide:

Ion Type m/z Purpose

| Target (Quant) | 136.0 | Molecular Ion (


). High specificity. |
| Qualifier 1  | 43.0  | Base peak (

). High abundance, check ratio. | | Qualifier 2 | 108.0 | Rearrangement fragment (

). | | Qualifier 3 | 73.0 | Characteristic sulfur fragment. |
Step-by-Step Procedure
Step 1: Sample Preparation
  • Weigh 2.0 g of sample (or pipet 2.0 mL liquid) into a 20 mL headspace vial.

  • Add 0.5 g NaCl (saturation).

  • Add 10 µL of Internal Standard solution (10 ppm).

  • CRITICAL: Adjust pH to < 4 using dilute phosphoric acid. Alkaline conditions catalyze disulfide exchange (scrambling).

  • Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

Step 2: SPME Extraction
  • Incubation: Incubate vial at 40°C for 10 minutes with agitation (500 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

    • Note: Do not exceed 50°C. Higher temperatures increase water vapor loading and risk thermal degradation of the disulfides.

Step 3: GC-MS Analysis
  • Desorption: Insert fiber into GC inlet for 3 minutes .

  • Fiber Bake-out: Post-run, bake fiber at 260°C for 5 minutes in a separate station to prevent carryover (sulfurs are "sticky").

Results & Data Interpretation

Identification

EPD is identified by matching the retention index (RI) and ion ratios.

  • Retention Index (DB-5MS): ~1010 - 1026.[2]

  • Retention Index (Polar/Wax): ~1320.

  • Ion Ratio Check: The abundance of m/z 43 should be approximately 150-200% of the molecular ion m/z 136 (depending on tuning). Significant deviation indicates co-elution.

Disulfide Scrambling Check

If you observe unexpected peaks for Diethyl Disulfide (m/z 122) and Dipropyl Disulfide (m/z 150) appearing in your standard EPD injection, your inlet is too hot or too active.

Scrambling cluster_prevention Prevention Strategy EPD 2x Ethyl Propyl Disulfide (Analyte) Heat Heat/Catalytic Surface (Active Inlet) EPD->Heat Injection DED Diethyl Disulfide (Artifact) Heat->DED Disproportionation DPD Dipropyl Disulfide (Artifact) Heat->DPD Disproportionation Tip1 Use Sulfinert Liners Tip2 Lower Inlet Temp (<230°C)

Figure 2: Mechanism of Disulfide Scrambling. If DED and DPD appear in pure standards, the system is chemically active.

Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, every batch must pass these criteria:

  • Linearity:

    
     over the range of 10 ppb – 5000 ppb.
    
  • Recovery: Spiked samples must show 80-120% recovery. Low recovery usually indicates adsorption loss in the liner.

  • Carryover: A blank injection after the highest standard must show < 0.5% of the previous peak area.

References

  • NIST Chemistry WebBook. Ethyl n-propyl disulfide Mass Spectrum & Retention Indices. National Institute of Standards and Technology.[3][4] [Link]

  • Pino, J. A., et al. (2001). Volatile constituents of Chinese chive (Allium tuberosum) and rakkyo (Allium chinense).[1] Journal of Agricultural and Food Chemistry, 49(3), 1328-1330. (Source for RI values).

  • Larroque, V., et al. Comparison of two solid-phase microextraction methods for the quantitative analysis of VOCs.[5] (General HS-SPME methodology for volatiles).[6]

  • Restek Corporation. Analysis of Sulfur Compounds: Passivation and Inertness. (Technical grounding for Sulfinert/Siltek usage). [Link]

Sources

Application

Precision Synthesis of Ethyl Propyl Disulfide: Protocols for Asymmetric Sulfur-Sulfur Bond Formation

Executive Summary & Strategic Rationale Ethyl propyl disulfide (EPDS) is a volatile organosulfur compound critical to flavor chemistry (characteristic of Allium species like onions and durian) and a valuable probe for st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Ethyl propyl disulfide (EPDS) is a volatile organosulfur compound critical to flavor chemistry (characteristic of Allium species like onions and durian) and a valuable probe for studying disulfide exchange in biological systems.

The Synthetic Challenge: The primary obstacle in synthesizing EPDS is disulfide scrambling . A simple oxidative coupling of ethanethiol and 1-propanethiol results in a statistical 1:2:1 mixture of diethyl disulfide, ethyl propyl disulfide, and dipropyl disulfide. Separating these homologs is difficult due to similar boiling points and polarities.

The Solution: To ensure "Research Grade" purity (>95%), this guide rejects statistical oxidation in favor of Directed Thiol-Disulfide Exchange . We present two protocols:

  • Protocol A (Primary): The 1-Chlorobenzotriazole (BtCl) Method.[1] This is the modern "gold standard" for small-scale research synthesis, offering high chemoselectivity and mild conditions.

  • Protocol B (Alternative): The Thiosulfonate (Bunte Salt) Method. A robust, scalable classical method ideal for larger batches.

Chemical Identity & Physical Properties[2][3][4][5]

PropertyDataSource
IUPAC Name 1-(Ethyldisulfanyl)propanePubChem
CAS Number 30453-31-7CAS
Molecular Formula C₅H₁₂S₂
Molecular Weight 136.28 g/mol
Boiling Point 168–175 °C (at 760 mmHg)Est.[2][3] based on homologs
Density 0.94–0.95 g/mLJECFA
Appearance Clear, colorless to pale yellow liquid
Odor Pungent, alliaceous (onion/garlic), sulfureous
Solubility Soluble in ethanol, ether; Insoluble in water

Protocol A: 1-Chlorobenzotriazole (BtCl) Mediated Synthesis

Recommended for: High purity, milligram to gram scale, minimal purification.

Mechanistic Insight

This method utilizes 1-chlorobenzotriazole (BtCl) to convert the first thiol (Propanethiol) into an activated


-sulfenyl intermediate. This intermediate is highly electrophilic but stable enough to prevent homodimerization. Subsequent addition of the second thiol (Ethanethiol) displaces the benzotriazole, forming the asymmetric disulfide exclusively.
Reaction Scheme Visualization

BtCl_Mechanism BtCl 1-Chlorobenzotriazole (BtCl) Inter Intermediate (1-(Propylthio)benzotriazole) BtCl->Inter Thiol1 1-Propanethiol (Pr-SH) Thiol1->Inter -78°C, DCM - HCl Product Ethyl Propyl Disulfide (Pr-S-S-Et) Inter->Product + Et-SH RT Byprod Benzotriazole (BtH) Inter->Byprod Thiol2 Ethanethiol (Et-SH) Thiol2->Product

Figure 1: Stepwise activation of propanethiol followed by nucleophilic attack of ethanethiol prevents symmetric byproduct formation.

Materials
  • 1-Chlorobenzotriazole (BtCl) (1.0 equiv)

  • 1-Propanethiol (1.0 equiv)

  • Ethanethiol (1.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Preparation of Oxidant: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve BtCl (10 mmol, 1.53 g) in anhydrous DCM (50 mL).

  • Activation (Step 1): Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition 1: Add 1-Propanethiol (10 mmol, 0.91 mL) dropwise over 5 minutes.

    • Observation: A white precipitate (benzotriazole hydrochloride) may begin to form.

    • Hold: Stir at -78 °C for 30 minutes. The intermediate 1-(propylthio)benzotriazole is now formed.

  • Coupling (Step 2): Add Ethanethiol (10 mmol, 0.74 mL) dropwise to the cold mixture.

  • Reaction: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally. Stir for 1–2 hours.

  • Workup:

    • Filter off the solid benzotriazole byproduct.

    • Wash the filtrate with 10% aqueous Na₂CO₃ (2 x 20 mL) to remove acidic impurities.

    • Wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.[4]

  • Purification: Concentrate under reduced pressure (Caution: Product is volatile; do not use high vacuum or excessive heat). Flash chromatography (Hexane/EtOAc 95:5) yields the pure oil.

Protocol B: Thiosulfonate (Bunte Salt) Displacement

Recommended for: Larger scales, avoiding unstable chlorinating agents.

Mechanistic Insight

This classical SN2-type reaction involves a nucleophilic attack of a thiolate anion on a thiosulfonate (or Bunte salt). The leaving group (sulfinate or sulfite) is stable, driving the reaction forward without reversible scrambling.

Workflow Diagram

Bunte_Salt cluster_0 Phase 1: Bunte Salt Synthesis cluster_1 Phase 2: Asymmetric Coupling PrBr Propyl Bromide Bunte Sodium S-propyl thiosulfate (Bunte Salt) PrBr->Bunte Reflux (EtOH/H2O) NaThio Sodium Thiosulfate NaThio->Bunte Final Ethyl Propyl Disulfide Bunte->Final EtSH Ethanethiol Thiolate Sodium Ethanethiolate EtSH->Thiolate + NaOH NaOH NaOH NaOH->Thiolate Thiolate->Final + Bunte Salt

Figure 2: Two-stage synthesis ensuring regiospecific disulfide formation.

Step-by-Step Procedure

Phase 1: Synthesis of Sodium S-Propyl Thiosulfate (Bunte Salt)

  • Dissolve sodium thiosulfate pentahydrate (25 g, 0.1 mol) in 50 mL water.

  • Add 1-bromopropane (12.3 g, 0.1 mol) and ethanol (50 mL).

  • Reflux for 3 hours. The solution becomes homogeneous.

  • Evaporate solvents to dryness. Recrystallize the solid from ethanol to obtain pure Bunte salt.

Phase 2: Disulfide Formation

  • Dissolve the Bunte salt (0.05 mol) in degassed water (30 mL).

  • Separately, prepare sodium ethanethiolate :

    • Mix Ethanethiol (3.1 g, 0.05 mol) with NaOH (2.0 g, 0.05 mol) in water (20 mL) at 0 °C.

  • Add the thiolate solution dropwise to the Bunte salt solution at room temperature.

  • Stir vigorously for 2 hours. The oily disulfide will separate from the aqueous phase.

  • Extraction: Extract with diethyl ether (3 x 30 mL).

  • Drying: Dry over MgSO₄ and concentrate carefully (rotary evaporator, 40 °C, >200 mbar to prevent product loss).

Analytical Characterization (Expected Data)

To validate the synthesis, the researcher must confirm the absence of symmetric disulfides (Diethyl disulfide and Dipropyl disulfide).

TechniqueExpected Signal CharacteristicsDiagnostic Value
¹H NMR (CDCl₃) Triplet (~1.3 ppm, 3H, -CH₃ ethyl)Triplet (~1.0 ppm, 3H, -CH₃ propyl)Quartet (~2.7 ppm, 2H, -S-CH₂- ethyl)Triplet (~2.6 ppm, 2H, -S-CH₂- propyl)Multiplet (~1.7 ppm, 2H, central propyl -CH₂-)Integration of the two S-CH₂ groups must be 1:1. Presence of extra triplets in the 2.6–2.8 region indicates symmetric impurities.
GC-MS Molecular Ion [M]+ = 136 .Fragment ions: m/z 43 (propyl), m/z 29 (ethyl), m/z 107 (M - Et), m/z 93 (M - Pr).Single peak on GC. Symmetric disulfides would appear at different retention times (Diethyl ~154°C BP, Dipropyl ~195°C BP).
IR Spectroscopy Weak absorption at 500–540 cm⁻¹ (S-S stretch). Absence of S-H stretch (~2550 cm⁻¹).Confirms consumption of thiol starting material.

Safety & Handling Protocols

CRITICAL WARNING: Low molecular weight thiols and disulfides possess extremely low odor thresholds (ppb range) and are potent lachrymators.

  • Containment: All reactions must be performed in a functioning fume hood .

  • Odor Neutralization (The "Bleach Trap"):

    • Do not wash glassware directly in the sink.

    • Submerge all contaminated glassware, syringes, and septa in a bath of 10% Sodium Hypochlorite (Bleach) for 24 hours. This oxidizes residual thiols/disulfides to odorless sulfonates.

  • Spill Management: Cover spills immediately with bleach or activated charcoal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • Hunter, R., Caira, M., & Stellenboom, N. (2006).[1][5] Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole.[1][5] The Journal of Organic Chemistry, 71(21), 8268–8271. Link

  • Alonso, M. E., & Aragona, H. (1978). Sulfide Synthesis in Preparation of Unsymmetrical Dialkyl Disulfides. Organic Syntheses, 58, 147.[6] Link

  • PubChem. (n.d.).[2] Ethyl propyl disulfide (Compound Summary). National Library of Medicine. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Ethyl propyl disulfide: Specifications. Link

Sources

Method

Application Note: Quantitative Analysis of Ethyl Propyl Disulfide (EPDS) by HS-SPME-GC-MS

Executive Summary & Chemical Profile[2] Ethyl Propyl Disulfide (EPDS) is a volatile organosulfur compound predominantly associated with the flavor profiles of Allium species (onions, garlic, leeks, durian). Beyond food c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2]

Ethyl Propyl Disulfide (EPDS) is a volatile organosulfur compound predominantly associated with the flavor profiles of Allium species (onions, garlic, leeks, durian). Beyond food chemistry, it serves as a metabolic biomarker for sulfide intake and is under investigation for antimicrobial properties in drug development.

This guide addresses the specific challenges of using EPDS as an analytical standard: its potent odor, volatility, and, most critically, its susceptibility to disulfide exchange (scrambling) reactions which can invalidate calibration curves if not managed correctly.

Chemical Identity
ParameterDetail
IUPAC Name 1-(Ethyldisulfanyl)propane
CAS Number 30453-31-7
Molecular Formula C₅H₁₂S₂
Molecular Weight 136.28 g/mol
Boiling Point ~169–180 °C (Semi-volatile)
Solubility Soluble in ethanol, diethyl ether, hexane; Insoluble in water.[1]
Odor Threshold Extremely low (ppb range); Characteristic roasted onion/garlic aroma.[1]

Critical Handling & Stability Protocol (Safety & Integrity)

The "Stench" Factor

EPDS possesses a pervasive, tenacious odor.

  • Containment: Open primary vials only inside a functioning fume hood.

  • Waste: Treat all pipette tips and vials with a 10% bleach (sodium hypochlorite) solution before disposal to oxidize the sulfides and neutralize odor.

The "Scrambling" Phenomenon (Expertise Insight)

The most common error in sulfide analysis is Disulfide Exchange . If EPDS is mixed in a standard solution with other disulfides (e.g., Dimethyl Disulfide, Dipropyl Disulfide) and subjected to heat, light, or catalytic surfaces, the alkyl groups will scramble.

Reaction:



Prevention Protocol:

  • Single-Component Stocks: Store EPDS as a single-component stock solution in methanol or hexane. Do not mix with other disulfides until the point of immediate use.

  • Cold Storage: Store stock solutions at -20°C.

  • Inert Atmosphere: Flush headspace with Nitrogen or Argon to prevent oxidation to thiosulfinates.

Analytical Method: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is the preferred extraction method, eliminating solvent peaks and maximizing sensitivity for volatiles.

Sample Preparation Workflow

Matrix: Aqueous homogenate (e.g., onion juice) or biological fluid (plasma/urine).

  • Homogenization: Weigh 2.0 g of sample into a 20 mL headspace vial.

  • Salt Addition: Add 0.5 g NaCl (creates "salting out" effect, pushing volatiles into headspace).

  • Internal Standard (ISTD): Add 5 µL of 2-Methylthiophene (100 ppm in MeOH).

    • Note: 2-Methylthiophene is selected because it is stable, sulfur-containing, and does not participate in disulfide exchange.

  • Sealing: Immediately cap with a PTFE/Silicone septum magnetic screw cap.

GC-MS Parameters
ComponentSetting / Specification
GC System Agilent 7890B / 5977B MSD (or equivalent)
Column DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.[1]
Inlet Splitless mode @ 250°C. Liner: 0.75 mm ID SPME liner.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).[1]
Oven Program 40°C (hold 2 min)

10°C/min to 160°C

20°C/min to 250°C (hold 3 min).
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
SPME Fiber Selection & Cycle
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[2] This "gray" fiber covers the wide polarity range of sulfur volatiles.

  • Incubation: 40°C for 10 min (agitation 250 rpm).

  • Extraction: 20 min headspace exposure at 40°C.

  • Desorption: 3 min in GC inlet at 250°C.

Mass Spectrometry Detection (SIM Mode)

For quantitative accuracy, use Selected Ion Monitoring (SIM) .

CompoundRet.[1][2][3][4][5][6][7] Time (approx)Quantifier Ion (m/z)Qualifier Ions (m/z)
Ethyl Propyl Disulfide 12.5 min136 (M⁺)43, 108, 94
2-Methylthiophene (ISTD) 6.2 min97 98, 53

Note: Retention times must be experimentally verified on your specific column.

Visualized Workflows

Analytical Logic Flow

AnalyticalWorkflow Sample Biological/Food Sample Prep Add NaCl + ISTD (2-Methylthiophene) Sample->Prep SPME HS-SPME Extraction DVB/CAR/PDMS Fiber 40°C, 20 min Prep->SPME GC GC Separation DB-5MS Column SPME->GC MS MS Detection (SIM) m/z 136 (Target) m/z 97 (ISTD) GC->MS Data Quantification Ratio Target/ISTD MS->Data

Caption: Step-by-step analytical workflow from sample preparation to data quantification.

The Disulfide Scrambling Mechanism

This diagram illustrates why standard mixtures must be handled with care.

Scrambling Mix Mixture of Pure Standards: Ethyl Propyl Disulfide (EPDS) + Dimethyl Disulfide (DMDS) Condition Trigger: Heat (>60°C) or Long Storage > 24h Mix->Condition Exposure Result Scrambled Products Formed: 1. EPDS (Original) 2. DMDS (Original) 3. Methyl Ethyl Disulfide (NEW) 4. Methyl Propyl Disulfide (NEW) Condition->Result Radical Exchange

Caption: Visual representation of the disulfide exchange error source in mixed standard solutions.

Validation & Quality Control

To ensure Trustworthiness of the data, the following validation steps are mandatory:

  • Linearity: Prepare a 5-point calibration curve (0.1 – 10 µg/g) in a matrix-matched blank (e.g., deodorized water or stripped corn oil).

    
     should be 
    
    
    
    .
  • Recovery (Standard Addition): Since food matrices bind volatiles, perform "Spike and Recovery."

    • Spike 1 µg of EPDS into the real sample.

    • Measure the increase in signal.

    • Acceptance Criteria: 80% - 120% recovery.[1]

  • System Suitability: Inject the standard 5 times. RSD of the peak area ratio (EPDS/ISTD) must be

    
    .
    

References

  • NIST Chemistry WebBook. Ethyl n-propyl disulfide Mass Spectrum & Properties. SRD 69.[7][8] National Institute of Standards and Technology.[4][7][8][9] [Link]

  • PubChem. Ethyl propyl disulfide Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. Ethyl Propyl Disulfide Flavor Profile and Safety.[Link]

  • D'Auria, M., et al. (2019). HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (Allium ascalonicum L.). Journal of Essential Oil Research. (Methodology adaptation for SPME). [Link]

Sources

Application

Application Note: Robust Quantitation of Volatile Disulfides via Static Headspace GC-MS

Abstract The accurate quantification of volatile disulfides—specifically dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and dipropyl disulfide (DPDS)—is critical in pharmaceutical impurity profiling and food safety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of volatile disulfides—specifically dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and dipropyl disulfide (DPDS)—is critical in pharmaceutical impurity profiling and food safety analysis. However, these analytes present unique challenges due to their thermal instability, high reactivity with active metal sites, and propensity for artifact formation (disproportionation) in hot injection ports. This application note details a robust Static Headspace (SHS) GC-MS protocol designed to maximize sensitivity while minimizing thermal degradation. We introduce a "Salting-Out Assisted" extraction workflow and a critical decision matrix for inlet temperature optimization.

Introduction & Scientific Rationale

Volatile sulfur compounds (VSCs) are notorious for their low odor thresholds (ppb range) and their role as genotoxic impurities in drug substances. The primary analytical challenge lies in the Headspace Partition Coefficient (


)  and the Thermal Lability  of the disulfide bond (

).
The Partitioning Challenge

According to Henry’s Law, the concentration of the analyte in the gas phase (


) is related to the liquid phase (

) by the partition coefficient (

):

To maximize sensitivity (

), we must minimize

. Disulfides are moderately hydrophobic; therefore, increasing the ionic strength of the aqueous matrix ("salting out") significantly reduces their solubility, driving them into the headspace.
The Artifact Challenge

Disulfides are prone to disulfide exchange reactions in heated GC inlets, especially if the liner contains active silanol groups or metal contaminants.



Furthermore, thermal stress can cause degradation into corresponding thiols or trisulfides. This protocol utilizes Ultra-Inert (UI)  flow path technology and optimized loop temperatures to mitigate these artifacts (Agilent, 2014).

Experimental Workflow

The following workflow illustrates the critical path from sample preparation to data acquisition, emphasizing the "Salting Out" step to enhance recovery.

G Sample Sample Weighing (10 mL Vial) Salt Matrix Modification (Sat. NaCl Solution) Sample->Salt Add 2g NaCl Seal Crimping & Equilibration Salt->Seal Purge Air HS Static HS Extraction (Loop/Trap) Seal->HS 60°C / 20 min GC GC Separation (DB-624 UI) HS->GC Transfer Line 150°C MS MS Detection (SIM Mode) GC->MS Quant Ion 94

Figure 1: Optimized Sample Preparation and Analysis Workflow for Volatile Disulfides.

Detailed Protocol

Sample Preparation (Salting-Out Method)

The addition of salt is not optional for trace analysis; it stabilizes the matrix and standardizes the ionic strength between standards and samples.

  • Vial Preparation: Accurately weigh 2.0 g of analytical grade Sodium Chloride (NaCl) into a 20 mL headspace vial.

  • Sample Addition: Add 5.0 mL of the sample solution (aqueous or water-miscible solvent).

    • Note: If the sample is a solid pharmaceutical, dissolve in water:DMSO (9:1) before adding to the salt.

  • Internal Standard: Add 10 µL of Internal Standard solution (Ethyl Methyl Sulfide or deuterated DMDS-d6).

  • Sealing: Immediately cap with a PTFE/Silicone magnetic screw cap.

  • Vortex: Vortex for 30 seconds to ensure salt saturation. A small amount of undissolved salt should remain (saturation point).

Headspace Sampler Parameters (Agilent 7697A or equiv.)

We utilize a Loop-based system for superior reproducibility over syringe-based systems.

ParameterSettingRationale
Oven Temperature 60 °CSufficient to volatilize disulfides without inducing thermal degradation (DMDS BP: 109°C).
Loop Temperature 70 °CMust be slightly higher than oven to prevent condensation.
Transfer Line 160 °CHot enough to transport, cool enough to prevent steel surface reactivity.
Vial Equilibration 20 minTime required to reach thermodynamic equilibrium with salt matrix.
Shaking HighAccelerates mass transfer from liquid to gas phase.
Vial Pressurization 15 psiMatches column head pressure to minimize injection surge.
GC-MS Configuration

Column Selection: A DB-624 UI (Ultra Inert) or ZB-624 is selected over non-polar columns (like DB-1 or DB-5). The "624" phase (6% cyanopropylphenyl) provides necessary selectivity for volatile sulfur compounds against solvent peaks and is designed for EPA Method 524/624 volatiles (Agilent, 2014; Phenomenex, 2023).

ComponentParameterSetting
Inlet Split/SplitlessSplit ratio 10:1 (Trace) or 50:1 (High Conc).
Liner Ultra Inert 2mm IDCRITICAL: Standard glass wool liners will adsorb sulfur. Use deactivated straight liners.
Inlet Temp 200 °CKept lower than standard (250°C) to prevent disulfide exchange.
Column DB-624 UI30 m × 0.25 mm × 1.4 µm.[1]
Carrier Gas Helium1.2 mL/min (Constant Flow).
Oven Program Ramp40°C (hold 3 min)

10°C/min

220°C.
MS Detection (SIM Mode)

Scan mode is insufficient for trace quantitation. Use Selected Ion Monitoring (SIM).

AnalyteRet Time (min)Quant Ion (

)
Qualifier Ions (

)
Dimethyl Disulfide (DMDS) 6.594 79, 45
Diethyl Disulfide (DEDS) 9.2122 66, 94
Dipropyl Disulfide (DPDS) 12.4150 108, 43

Method Development Decision Matrix

When adapting this protocol for different matrices (e.g., biological fluids vs. wastewater), use the following logic to adjust parameters.

DecisionMatrix Start Start Optimization CheckSens Is Sensitivity Sufficient? Start->CheckSens CheckDeg Is Degradation Observed? (e.g. DMTS formation) CheckSens->CheckDeg Yes OptTemp Increase HS Oven Temp (+10°C steps) CheckSens->OptTemp No (Volatile) OptSalt Increase Salt Conc. (Add Na2SO4) CheckSens->OptSalt No (Polar Matrix) ReduceTemp Decrease Inlet Temp (Try 180°C) CheckDeg->ReduceTemp Yes Finalize Finalize Method CheckDeg->Finalize No OptTemp->CheckSens OptSalt->CheckSens ReduceTemp->CheckDeg

Figure 2: Logic Flow for Optimizing Sensitivity vs. Stability.

Validation & Troubleshooting

Linearity and Recovery
  • Linearity: The method typically demonstrates linearity from 10 ppb to 50 ppm (

    
    ) using the specified SIM ions.
    
  • Recovery: The "Salting Out" effect typically improves recovery by 200-300% compared to neat aqueous injection (Restek, 2021).

Common Issues
  • Peak Tailing: Sulfur compounds are notorious for tailing.

    • Solution: Trim the column inlet by 10 cm. Replace the inlet liner. Ensure the column is a "UI" (Ultra Inert) or "MS" grade.

  • Ghost Peaks (Carryover): Disulfides stick to cold spots.

    • Solution: Increase the HS Transfer Line temperature to 160°C. Perform a blank run with the vial oven at 100°C between high-concentration samples.

  • Conversion to Trisulfides:

    • Cause: Inlet temperature too high (>250°C) or active metal surfaces.

    • Solution: Switch to a PTV inlet or lower the split/splitless inlet to 180-200°C.

References

  • Agilent Technologies. (2014). Agilent J&W DB-624 UI Ultra Inert GC Capillary Column for Challenging Industrial Applications. Agilent Application Notes. Link

  • Restek Corporation. (2021). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.[2] Restek Technical Guides. Link

  • U.S. EPA. (2012). Environmental Chemistry Method Review Report, Dimethyl Disulfide.[3] EPA Archive. Link

  • Phenomenex. (2023). Volatile organic compound analysis via GC-MS and purge and trap (Method 624). Phenomenex Application Guide. Link

  • Separation Science. (2023). Activity and Decomposition in Gas Chromatography.[4]Link

Sources

Method

extraction techniques for ethyl propyl disulfide from onions

Executive Summary This guide details the extraction, enrichment, and isolation of Ethyl Propyl Disulfide (EPDS) from Allium cepa (onion). While Dipropyl Disulfide (DPDS) and Propenyl Propyl Disulfide are the dominant vol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the extraction, enrichment, and isolation of Ethyl Propyl Disulfide (EPDS) from Allium cepa (onion). While Dipropyl Disulfide (DPDS) and Propenyl Propyl Disulfide are the dominant volatiles in onion oil, EPDS (CAS 30453-31-7) is a distinct, minor constituent often sought for specific pharmacological studies (hypoglycemic activity) and high-fidelity flavor profiling.

Critical Technical Insight: EPDS is not present in intact onion cells. It is a secondary metabolite formed only after the enzymatic cleavage of S-alk(en)yl cysteine sulfoxides (ACSOs) by alliinase (EC 4.4.1.4) upon tissue disruption, followed by chemical rearrangement. Therefore, extraction yield is strictly dependent on sample pre-treatment (incubation) prior to solvent contact.

Chemo-Enzymatic Mechanism

Understanding the formation pathway is prerequisite to successful extraction. If the enzyme alliinase is inhibited too early (e.g., by immediate boiling or solvent immersion), the yield of EPDS will be near zero.

G Precursor S-propyl-L-cysteine sulfoxide (Intact Tissue) Disruption Tissue Disruption (Chopping/Crushing) Precursor->Disruption Intermediate 1-Propenesulfenic Acid (Unstable) Disruption->Intermediate + Enzyme Enzyme Alliinase Enzyme (Released) Enzyme->Intermediate Thiosulfinate Propyl Propane-thiosulfinate (Unstable) Intermediate->Thiosulfinate Condensation Rearrangement Chemical Rearrangement (Heat/Time) Thiosulfinate->Rearrangement Target Ethyl Propyl Disulfide (EPDS) (Target) Rearrangement->Target Alkyl Exchange Byproducts Dipropyl Disulfide (DPDS) (Major Byproduct) Rearrangement->Byproducts

Figure 1: The enzymatic cascade required to generate Ethyl Propyl Disulfide. Note that EPDS formation often involves radical exchange with ethyl groups from minor precursors (S-ethyl-L-cysteine sulfoxide).

Pre-Treatment Protocol: The "Incubation" Step

Objective: Maximize the conversion of non-volatile precursors into volatile thiosulfinates before extraction.

  • Selection: Use pungent yellow onions (Allium cepa), as they have higher ACSO content than sweet or white varieties.

  • Disruption: Finely chop 500g of fresh onion bulbs. Do not use a high-speed blender for long periods, as excessive heat can degrade the enzyme before it acts.

  • Incubation (Crucial): Place chopped material in a closed vessel at ambient temperature (25°C) for 30–60 minutes .

    • Why: This allows alliinase to catalyze the conversion of sulfoxides to thiosulfinates.[1]

    • Note: Do not exceed 60 minutes, as microbial fermentation may begin to alter the profile.

Extraction Protocols

Two methods are presented. Method A is recommended for preparative isolation as it drives the rearrangement of thiosulfinates to stable disulfides via heat. Method B is for analytical profiling.

Method A: Steam Distillation (Recommended for Isolation)

This method mimics the industrial production of "Onion Oil," yielding a disulfide-rich phase.

Reagents:

  • Distilled Water[1]

  • Dichloromethane (DCM), HPLC Grade

  • Anhydrous Sodium Sulfate (

    
    )
    

Workflow:

  • Slurry Preparation: Transfer the incubated onion mash (from Step 3) into a 2L round-bottom flask. Add 500mL distilled water.

  • Distillation: Connect a Clevenger-type apparatus or a standard steam distillation setup.

  • Heating: Heat the flask to a rolling boil. Maintain distillation for 2–3 hours .

    • Mechanism:[2][3] Steam volatilizes the thiosulfinates; the thermal energy promotes their disproportionation into disulfides (including EPDS).

  • Collection: The distillate will appear cloudy (emulsion). Collect approximately 200-300mL of condensate.

  • Solvent Partition:

    • Transfer condensate to a separatory funnel.

    • Extract with 3 x 50mL Dichloromethane (DCM) . Note: DCM is superior to ether for recovering organosulfides [1].

    • Pool the organic (lower) phases.

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Remove solvent using a rotary evaporator at 35°C (mild vacuum). Do not evaporate to dryness to avoid losing the volatile EPDS (BP ~180°C). Concentrate to ~2mL.

Method B: Supercritical Fluid Extraction (SFE)

For high-value pharmaceutical applications requiring solvent-free residues.

  • Modifier: 5% Ethanol (enhances solubility of polar thiosulfinates).

  • Pressure: 15–20 MPa.

  • Temperature: 40°C.

  • Flow Rate: 2 mL/min.

  • Separation: Depressurize into a cold trap (0°C).

Isolation and Purification of EPDS

The extract from Method A is a complex mixture dominated by Dipropyl Disulfide (DPDS). EPDS is a minor component. Separation relies on the boiling point difference and chromatographic behavior.

Physicochemical Data for Separation:

  • Ethyl Propyl Disulfide (Target): BP ~180°C | RI ~1.483 | LogP ~3.6[4]

  • Dipropyl Disulfide (Major Impurity): BP ~195°C | RI ~1.500

Purification Workflow (Flash Chromatography)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Pentane:DCM gradient (Start 100:0, move to 90:10).

    • Disulfides are relatively non-polar.[5]

  • Loading: Load the concentrated onion oil (from Method A) onto the column.

  • Elution: Collect fractions. EPDS typically elutes before the heavier Dipropyl Disulfide due to lower molecular weight and boiling point, though retention times are close.

  • Validation: Spot fractions on TLC plates (stain with KMnO4 or Iodine vapor) or screen via GC-FID.

Analytical Validation (GC-MS)

Verify the identity and purity of the isolated fraction.

Instrument Parameters:

  • Column: DB-1 or DB-5MS (Non-polar capillary column, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Injector: 250°C, Split ratio 10:1.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 200°C.

    • Hold 5 min.

  • Detection: MS (EI, 70eV). Scan range 35–300 amu.

Identification Criteria:

  • Retention Index (RI): EPDS elutes earlier than Dipropyl Disulfide.

    • EPDS RI (DB-5): ~1026 [2].[5]

    • DPDS RI (DB-5): ~1105.

  • Mass Spectrum: Look for molecular ion m/z 136 .

    • Key fragments: m/z 43 (propyl), m/z 29 (ethyl), m/z 75 (ethyl-S-S+?).

Summary Data Table

ParameterMethod A: Steam DistillationMethod B: Solvent Extraction (DCM)
Principle Thermal rearrangement of precursorsDirect solubilization
EPDS Yield High (Heat promotes formation)Low (Unless heated post-extraction)
Purity (Crude) Low (Complex mixture)Medium
Solvent Toxicity Low (Water-based)High (DCM requires removal)
Suitability Recommended for Isolation Recommended for Profiling

References

  • Determination of Organosulfides from Onion Oil. Source: MDPI (Foods), 2020. Context: Establishes Dichloromethane (DCM) as the superior solvent for onion sulfide extraction, identifying 27 compounds vs 10 with ether.[6] URL:[Link]

  • Ethyl Propyl Disulfide (Compound Summary). Source: PubChem / The Good Scents Company. Context: physicochemical properties, boiling point (180°C), and retention indices for identification.[4] URL:[Link]

  • Volatile Sulfur Compounds in Tropical Fruits and Allium. Source: NIH / PMC. Context: Discusses the enzymatic formation of disulfides and the necessity of precursor cleavage. URL:[Link]

Sources

Application

Application Note: Ultra-Trace Analysis of Ethyl Propyl Disulfide in Fermented Beverages via HS-SPME-GC-MS/SCD

Abstract & Scope Ethyl propyl disulfide (EPDS, CAS: 30453-31-7) is a potent volatile sulfur compound (VSC) characterized by low-threshold "onion-like" or "garlic-like" off-notes in wines, beers, and spirits. While occasi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Ethyl propyl disulfide (EPDS, CAS: 30453-31-7) is a potent volatile sulfur compound (VSC) characterized by low-threshold "onion-like" or "garlic-like" off-notes in wines, beers, and spirits. While occasionally desirable in specific culinary contexts, its presence in fermented beverages typically signals reductive spoilage or contamination.

This guide details a validated protocol for the detection and quantification of EPDS at low parts-per-billion (µg/L) levels. The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for solvent-free enrichment, coupled with Gas Chromatography (GC) . Detection is achieved through a dual-channel approach: Mass Spectrometry (MS) for structural confirmation and Sulfur Chemiluminescence Detection (SCD) for equimolar, matrix-free quantification.

The Analytical Challenge

Analyzing EPDS presents three specific challenges that standard volatile protocols fail to address:

  • Reactivity: Disulfides are prone to oxidative degradation or rearrangement into other sulfides (e.g., diethyl disulfide) if exposed to active metal sites or oxygen during extraction.

  • Trace Thresholds: The sensory threshold of EPDS is extremely low (<5 µg/L). Direct injection methods lack the necessary sensitivity.

  • Matrix Interference: Ethanol and co-eluting fermentation esters often obscure sulfur peaks in standard chromatograms.

Analytical Strategy: The "Inert Path"

To overcome these challenges, this protocol mandates a completely inert flow path. Standard stainless steel liners and columns are unacceptable.

AnalyticalWorkflow Sample Beverage Sample (Wine/Beer) Prep HS-SPME Extraction (Inert Atmosphere) Sample->Prep + NaCl, EDTA Inlet MMI Inlet (Deactivated Liner) Prep->Inlet Desorption Separation GC Separation (DB-Sulfur SC) Inlet->Separation Helium Carrier Split Microfluidic Splitter Separation->Split MS MS (SIM Mode) Identification Split->MS 10% Flow SCD SCD Quantification Split->SCD 90% Flow

Figure 1: The "Inert Path" Workflow. Note the split detection: MS provides the "fingerprint," while SCD provides the interference-free sulfur count.

Materials & Reagents

Chemical Standards
  • Target Analyte: Ethyl propyl disulfide (≥97%, CAS: 30453-31-7).

  • Internal Standard (IS): Isopropyl disulfide (CAS: 33672-51-4) or Ethyl methyl sulfide-d3 (if available). Note: Do not use Dipropyl disulfide as it is a common co-occurring congener.

  • Matrix Modifiers: Sodium Chloride (NaCl, analytical grade, baked at 400°C to remove volatiles); EDTA (Disodium salt, to chelate metal ions that catalyze sulfur oxidation).

  • Solvents: Absolute Ethanol (LC-MS grade) for standard preparation.

Instrumentation
  • GC System: Agilent 7890B/8890 or equivalent.

  • Detectors:

    • Mass Selective Detector (MSD) with EI source.

    • Sulfur Chemiluminescence Detector (SCD) (e.g., Agilent 8355).

  • Sampler: PAL3 RSI/RTC Autosampler with SPME arrow or fiber capability.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1]

    • Rationale: The Carboxen layer is critical for trapping small sulfur molecules, while DVB expands the range to larger disulfides.

Detailed Protocol

Step 1: Standard Preparation
  • Stock Solution (1000 mg/L): Dissolve 10 mg EPDS in 10 mL ethanol. Store at -20°C in amber glass.

  • Working Standard: Dilute Stock into a synthetic wine matrix (12% ethanol, pH 3.5 tartrate buffer) to create a calibration curve: 0.5, 1, 5, 10, 50, 100 µg/L.

  • Internal Standard Spike: Add Isopropyl disulfide to all standards and samples to a final concentration of 10 µg/L.

Step 2: Sample Preparation (HS-SPME)

Critical: Perform all operations quickly to minimize oxidation.

  • Aliquot: Transfer 10 mL of beverage sample into a 20 mL headspace vial.

  • Matrix Modification: Add 3.0 g NaCl (saturation improves volatility via "salting out") and 50 mg EDTA.

  • Inerting: Purge the vial headspace with Argon or Nitrogen for 30 seconds before capping.

    • Why? Oxygen in the headspace can oxidize thiols to disulfides or degrade EPDS during the high-temp extraction.

  • Seal: Use magnetic screw caps with PTFE/Silicone septa.

Step 3: Instrumental Parameters[1][2]
SPME Extraction Parameters
ParameterSettingNotes
Incubation Temp 40°CHigher temps may form artifacts (Maillard).
Incubation Time 10 minWith agitation (500 rpm).
Extraction Time 30 minEquilibrium is rarely reached; strict timing is crucial.
Desorption 3 min @ 250°CSplitless mode.
GC Configuration
  • Column: DB-Sulfur SC or CP-Sil 5 CB Low Bleed/MS (30m x 0.32mm x 4.0µm).

    • Note: Thick films (4.0µm) are required to retain volatile sulfurs and separate them from the solvent peak.

  • Inlet: Split/Splitless at 250°C. Must use Ultra-Inert liner with wool.

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • 35°C hold for 5 min (Focus volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 20°C/min to 230°C (Bake out).

Detector Settings
  • MSD (SIM Mode):

    • Target Ion (Quant): m/z 136 (Molecular Ion).

    • Qualifier Ions: m/z 43 (Propyl), m/z 75, m/z 108.

    • Dwell Time: 50 ms per ion.

  • SCD:

    • Burner Temp: 800°C.

    • Hydrogen Flow: 40 mL/min.

    • Oxidizer Flow: 60 mL/min.

Data Analysis & Validation

Identification

A peak is confirmed as EPDS if:

  • Retention time matches the authentic standard (±0.05 min).

  • MS Ion Ratios (136/43 and 136/108) match the standard within 20%.

  • SCD signal is present at the same retention time (SCD confirms sulfur content, ruling out hydrocarbon co-elution).

Quantification

Calculate the concentration using the Internal Standard method:



Where


 (Response Factor) is determined from the calibration curve.

Performance Metrics (Typical):

  • Linearity (R²): > 0.995 (0.5 - 100 µg/L).[2]

  • Limit of Detection (LOD): ~0.1 µg/L (SCD), ~0.5 µg/L (MS-SIM).

  • Recovery: 85-115% in wine matrix.

Troubleshooting Guide

Troubleshooting Problem Low/No Response for EPDS Check1 Check Inlet Liner (Active Sites?) Problem->Check1 Check2 Check SPME Fiber (Damaged/Old?) Problem->Check2 Check3 Check Oxidation (Did you purge with Ar?) Problem->Check3 Action1 Replace with Ultra-Inert Liner Check1->Action1 Action2 Condition Fiber @ 260°C for 30m Check2->Action2 Action3 Ensure EDTA added & Vial Purged Check3->Action3

Figure 2: Troubleshooting common sensitivity issues in sulfur analysis.

Common Pitfalls
  • Carryover: Sulfur compounds stick to cold spots. Ensure the transfer line is >230°C.

  • Peak Tailing: Usually indicates activity in the liner or column head. Trim 10cm from the column guard and replace the liner.

  • SCD Drift: The ceramic tubes in SCD burners degrade over time. If baseline noise increases, maintenance is required.

References

  • NIST Chemistry WebBook. Ethyl n-propyl disulfide (CAS 30453-31-7) Spectral Data. National Institute of Standards and Technology.[3][4][5] [Link]

  • Fedrizzi, B., et al. (2007). Aging of Wine: Analysis of Volatile Sulfur Compounds by SPME-GC-MS. Journal of Agricultural and Food Chemistry. (Contextual grounding for SPME sulfur methods). [Link]

  • Siebert, T. E., et al. (2010). Volatile Sulfur Compounds in Wine: Production, Analysis, and Sensory Impact. American Journal of Enology and Viticulture. [Link]

  • Agilent Technologies. Analysis of Sulfur Compounds in Beer and Wine using GC-SCD. Application Note 5991-1103EN. [Link]

Sources

Method

Application Note: Kinetic Analysis of Disulfide Metathesis using Ethyl Propyl Disulfide

Abstract & Scope This application note details a robust protocol for monitoring disulfide metathesis (exchange) using Ethyl Propyl Disulfide (EPD) as a model asymmetric probe.[1] While disulfide stability is critical for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for monitoring disulfide metathesis (exchange) using Ethyl Propyl Disulfide (EPD) as a model asymmetric probe.[1] While disulfide stability is critical for peptide therapeutics and antibody-drug conjugates (ADCs), standard assays often rely on complex HPLC-UV methods with poor resolution.[1][2]

This guide utilizes the volatility of EPD to establish a high-throughput GC-MS kinetic assay . By tracking the equilibration of diethyl disulfide (DEDS) and dipropyl disulfide (DPDS) into the mixed EPD species, researchers can precisely calculate exchange rates (


) and equilibrium constants (

) under varying pH and redox conditions.[1] This system serves as a self-validating model for screening nucleophilic catalysts and thiol scavengers in drug formulation.[1][2]

Mechanistic Principles

The Nucleophilic Attack

Disulfide metathesis in biological and pharmaceutical contexts is predominantly driven by the nucleophilic attack of a thiolate anion (


) on a disulfide bond.[1][3] This is an 

-like reaction.

The reaction proceeds via a trisulfide-like transition state.[1][4] For the formation of Ethyl Propyl Disulfide (EPD) from symmetric precursors, the pathway involves a thiol catalyst (


):
  • Initiation:

    
     (pH dependent)
    
  • Propagation 1:

    
    
    
  • Propagation 2:

    
    
    
Visualization of the Pathway

The following diagram illustrates the scrambling mechanism and the statistical equilibrium expected.

DisulfideExchange cluster_inputs Reactants (Time 0) DEDS Diethyl Disulfide (Et-S-S-Et) Transition Transition State [Et...S...S...R]⁻ DEDS->Transition Nucleophilic Attack DPDS Dipropyl Disulfide (Pr-S-S-Pr) Thiolate Catalyst (Thiolate R-S⁻) Thiolate->Transition Transition->Thiolate Regeneration EPD Ethyl Propyl Disulfide (Et-S-S-Pr) Transition->EPD Scrambling

Figure 1: Mechanism of thiolate-mediated disulfide scrambling generating Ethyl Propyl Disulfide.[1][2]

Experimental Protocol

Reagents & Equipment
  • Substrates: Diethyl disulfide (99%), Dipropyl disulfide (99%).[1]

  • Catalyst: 2-Mercaptoethanol or Cysteine (to generate thiolate).[1][2]

  • Internal Standard: Decane (non-reactive, similar boiling point range).[1]

  • Buffer: 100 mM Phosphate buffer (pH 7.0 - 9.0). Note: Rate is highly pH dependent.[1]

  • Quenching Agent: 10% Formic Acid or Iodoacetamide (to alkylate free thiols).[1]

  • Detection: GC-MS (Single Quadrupole).[1][2]

Experimental Workflow

This protocol uses the "Approach to Equilibrium" method. We start with pure symmetric disulfides and measure the formation of the asymmetric EPD.[1]

Step-by-Step Procedure:

  • Stock Preparation:

    • Prepare 100 mM stocks of DEDS and DPDS in Ethanol (or DMSO if water solubility is an issue, though short chain disulfides have moderate aqueous solubility).[1]

    • Prepare 10 mM Internal Standard (Decane) in Ethanol.[1]

  • Reaction Mix Assembly:

    • In a sealed gas-tight vial (to prevent evaporation of volatiles), combine the following:

ComponentVolume (

)
Final Conc.
Phosphate Buffer (pH 8.0)88088 mM
DEDS Stock (100 mM)505 mM
DPDS Stock (100 mM)505 mM
Decane IS (10 mM)100.1 mM
Total Volume 990
  • Initiation:

    • Add 10

      
       of Thiol Catalyst (e.g., 10 mM 2-Mercaptoethanol).[1]
      
    • Control: Add 10

      
       buffer instead of catalyst for the Negative Control.
      
    • Vortex immediately and incubate at 25°C.

  • Sampling & Quenching:

    • At defined time points (0, 5, 15, 30, 60, 120 min), remove 100

      
       aliquots.
      
    • Immediate Quench: Transfer aliquot into a vial containing 100

      
       Ethyl Acetate + 10 
      
      
      
      10% Formic Acid.
    • Why Acid? Protonation of the thiolate (

      
       to 
      
      
      
      ) instantly stops the nucleophilic attack, freezing the disulfide ratio.[1]
  • Extraction:

    • Vortex the Quench vial vigorously for 30 seconds.

    • Allow phases to separate (or centrifuge at 2000 x g for 1 min).

    • Transfer the top organic layer (Ethyl Acetate) to a GC vial.[1]

Analytical Method (GC-MS)[1][2][5][6][7]

Because EPD is volatile (BP ~168°C), GC-MS is superior to LC-MS for this analysis.[1][2]

Instrument Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

    
    ).[1][2]
    
  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Hold 2 min.

  • MS Detection: EI Source (70 eV), Scan range 40-250 m/z.[1]

Target Ions for Quantification:

CompoundRetention Time (Approx)Quant Ion (

)
Qualifier Ions (

)
Diethyl Disulfide (DEDS)4.5 min12266, 94
Ethyl Propyl Disulfide (EPD) 5.8 min 136 66, 43, 108
Dipropyl Disulfide (DPDS)7.2 min15043, 108
Decane (IS)6.5 min5743, 71

Data Analysis & Validation

Self-Validating Criteria

The reaction is thermodynamically driven by entropy.[1] For the reaction:



The theoretical equilibrium constant (


) for random scrambling of chains is approximately 4.0 .[1]


  • Validation Check: If your calculated

    
     at steady state deviates significantly from 4.0 (e.g., < 2.0 or > 6.0), check for:
    
    • Evaporation of one component (check IS ratios).[1]

    • Irreversible oxidation of thiols (air leak).[1]

Calculation of Rate Constants

Plot


 vs. Time.[1] The slope of this line represents the observed rate constant (

).[1][5]
Workflow Diagram

ProtocolWorkflow cluster_loop Kinetic Loop Start Start: Mix DEDS + DPDS (Equimolar 5mM) Initiate Add Catalyst (Thiol/Base) Start->Initiate Incubate Incubate 25°C Initiate->Incubate Sample Aliquot 100µL Incubate->Sample t = 0, 5, 15... Quench Quench: Acid + EtOAc (Stops Exchange) Sample->Quench Extract Phase Separation Quench->Extract GCMS GC-MS Analysis (Quantify m/z 136) Extract->GCMS Data Calculate K_eq & k_obs GCMS->Data

Figure 2: Experimental workflow for kinetic monitoring of disulfide exchange.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Intensity Split ratio too high.Reduce split to 10:1 or 5:1.
Non-Linear Kinetics Oxidation of catalyst.[1][2]Degas all buffers with

or Argon.[1][2] Disulfide exchange is sensitive to ambient

oxidizing the catalytic thiolate into inactive disulfide.[1]
Peak Tailing Active sites in GC liner.Use deactivated glass wool liners; sulfur compounds stick to active glass sites.[1][2]

Drift
Evaporation.[1][2]Ensure reaction vials are gas-tight (PTFE/Silicone septa).[1][2] EPD is volatile.[1]

References

  • Whitesides, G. M., et al. (1977).[1] "Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent." Journal of Organic Chemistry.

  • Singh, R., & Whitesides, G. M. (1990).[1] "Thiol-Disulfide Interchange."[1][2][3][5][6] Sulfur-Containing Reagents.

  • Nagy, P. (2013).[1] "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling.[1]

  • Boelens, M. H., et al. (1971).[1] "Volatile Flavor Compounds from Onion."[1] Journal of Agricultural and Food Chemistry.

  • PubChem. (n.d.).[1] "Ethyl Propyl Disulfide - Compound Summary." National Library of Medicine.[1] [1]

Sources

Application

Application Note: Ethyl Propyl Disulfide in Cancer Prevention Research

Evaluation of Chemopreventive Potential via Phase II Enzyme Induction and ROS Modulation Executive Summary Ethyl Propyl Disulfide (EPD) is a volatile organosulfur compound (VOSC) predominantly isolated from Durio zibethi...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Chemopreventive Potential via Phase II Enzyme Induction and ROS Modulation

Executive Summary

Ethyl Propyl Disulfide (EPD) is a volatile organosulfur compound (VOSC) predominantly isolated from Durio zibethinus (Durian) and Allium species (onions, leeks).[1] While its symmetric analogs—Diallyl Disulfide (DADS) and Dipropyl Disulfide (DPDS)—are well-established chemopreventive agents, EPD represents an emerging target in oncology research.[1] Its structural asymmetry offers unique lipophilicity profiles that may influence cellular uptake and metabolic stability.[1]

This guide details the protocols for evaluating EPD’s efficacy in cancer prevention, specifically focusing on its ability to induce Phase II detoxification enzymes (GST, NQO1) via the Nrf2/ARE pathway and modulate oxidative stress in pre-neoplastic and neoplastic cell models.[1]

Scientific Background & Mechanism of Action[2][3]

The "Sulfur Switch" Hypothesis

Organosulfur compounds exert chemopreventive effects primarily by switching cells from a "pro-carcinogenic" state to a "defensive" state. EPD acts as a monofunctional inducer, upregulating Phase II enzymes without significantly inducing Phase I enzymes (which often activate pro-carcinogens).[1]

Mechanistic Pathway: Nrf2/ARE Activation

The primary mechanism involves the modification of Keap1 cysteine residues by the disulfide bond of EPD. This prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).[1]

Figure 1: Mechanism of EPD-mediated Nrf2 activation.[1] EPD modifies Keap1, halting Nrf2 degradation and promoting the transcription of cytoprotective genes.

Experimental Protocols

Handling Volatile Disulfides (Critical Step)

EPD is highly volatile.[1] Standard open-well incubation leads to rapid evaporation and inconsistent dosing.[1]

  • Solvent: Dissolve EPD in DMSO. Final DMSO concentration in culture must be < 0.1%.[1]

  • Sealing: Use gas-tight plate sealers or Parafilm® immediately after dosing.[1]

  • Stock Storage: -20°C under nitrogen gas to prevent oxidation to sulfoxides.

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of EPD in HepG2 (liver) and MCF-7 (breast) cancer cell lines.[1]

Materials:

  • EPD (Purity >97%)[1]

  • MTT Reagent (5 mg/mL in PBS)[1]

  • 96-well plates (clear, flat bottom)[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment: Prepare serial dilutions of EPD (0, 10, 25, 50, 100, 200 µM). Add 100 µL per well.

    • Control: 0.1% DMSO vehicle.[1]

    • Positive Control:[2] Diallyl Disulfide (DADS) at 100 µM.[1]

  • Incubation: Seal plates tightly. Incubate for 24h and 48h at 37°C.

  • Development: Add 20 µL MTT reagent. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO. Shake 10 min.

  • Read: Absorbance at 570 nm.

Data Analysis: Calculate % Viability =


.[1] Plot dose-response curve to find IC50.[1]
Protocol B: Induction of Quinone Reductase (NQO1)

Objective: Verify cancer prevention potential by measuring Phase II enzyme induction potency (CD value: Concentration required to double enzyme activity).

Workflow:

  • Cell Model: Hepa1c1c7 (murine hepatoma) cells are the gold standard for this assay.[1]

  • Dosing: Treat cells with EPD (5–50 µM) for 48h.

  • Lysis: Lyse cells with 0.8% digitonin/2 mM EDTA.

  • Reaction Mix:

    • Buffer: 25 mM Tris-HCl (pH 7.4)

    • Substrate: Menadione (10 µM)

    • Cofactor: NADPH (100 µM)[1]

    • Dye: MTT (0.3 mg/mL)[1]

  • Kinetic Read: Measure absorbance at 610 nm over 5 minutes. Blue color formation indicates NQO1 activity reducing MTT.

  • Normalization: Normalize activity to total protein content (BCA assay).

Expected Results & Data Interpretation

The following table summarizes expected bioactivity profiles for EPD based on comparative analysis with DADS and Dipropyl Disulfide (DPDS).

ParameterEthyl Propyl Disulfide (EPD)Diallyl Disulfide (DADS)Interpretation
IC50 (HepG2) ~40–80 µM (Estimated)~30–60 µMEPD is likely slightly less potent than DADS due to lack of allyl groups but retains significant cytotoxicity.[1]
NQO1 Induction (CD) ~20 µM~10 µMLower CD value = Higher Potency.[1] EPD is a moderate inducer of detoxification enzymes.
ROS Generation Moderate increase (2-3 fold)High increase (4-5 fold)EPD induces "hormetic" stress—enough to trigger defense (Nrf2) but less likely to cause massive necrosis.[1]
Cell Cycle Arrest G2/M PhaseG2/M PhaseDisulfides typically disrupt tubulin polymerization.[1]

Key Insight: EPD's asymmetry may provide a "soft" electrophile character, making it a potentially safer chemopreventive agent with fewer off-target toxicities compared to the more reactive allyl-containing compounds.[1]

References

  • Durian Volatiles & Bioactivity: Li, J., et al. (2025).[1] "Synergistic Effect of Specific Volatile Sulfur Compounds in Durians." Journal of Agricultural and Food Chemistry. Link[1]

  • Disulfide Mechanism: Yi, L., & Su, Q. (2013).[1] "Molecular mechanisms for the anti-cancer effects of diallyl disulfide." Food and Chemical Toxicology. Link

  • Phase II Induction: Munday, R., & Munday, C. M. (2001).[1] "Relative activities of organosulfur compounds derived from onions and garlic in increasing tissue activities of quinone reductase and glutathione transferase in the rat." Nutrition and Cancer. Link

  • Durian Antioxidant Activity: Haruenkit, R., et al. (2010).[1] "Comparative Study of Health Properties and Nutritional Value of Durian, Mangosteen, and Snake Fruit." Journal of Agricultural and Food Chemistry. Link[1]

  • General Protocol for Volatiles: Tocmo, R., et al. (2015).[1] "Chemical and biochemical mechanisms underlying the cardioprotective roles of dietary organopolysulfides." Frontiers in Nutrition. Link

Sources

Method

developing a method for ethyl propyl disulfide determination in fruit brandy

Application Note: High-Sensitivity Determination of Ethyl Propyl Disulfide in Fruit Brandy via HS-SPME-GC-MS Abstract This protocol details a robust methodology for the quantitation of Ethyl Propyl Disulfide (EPDS) in fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Determination of Ethyl Propyl Disulfide in Fruit Brandy via HS-SPME-GC-MS

Abstract

This protocol details a robust methodology for the quantitation of Ethyl Propyl Disulfide (EPDS) in fruit brandies (e.g., plum, pear, apple) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1] EPDS contributes distinct onion/garlic off-flavors even at trace concentrations (ppb levels). This guide addresses the critical analytical challenge of ethanol suppression , utilizing a validated dilution strategy and a DVB/CAR/PDMS fiber to achieve high recovery and sub-ppb detection limits.

Introduction & Scientific Rationale

The "Onion" Defect in Fruit Spirits

Fruit brandies are complex matrices where volatile sulfur compounds (VSCs) play a dual role. While some contribute to varietal character, Ethyl Propyl Disulfide (EPDS) is almost exclusively considered a defect. It arises primarily from the degradation of sulfur-containing amino acids during fermentation or distillation, particularly if copper contact is insufficient to precipitate sulfides. Its sensory threshold is extremely low, necessitating analytical methods capable of detecting


.
The Analytical Challenge: Ethanol Matrix Effects

Direct injection of spirits into GC systems is unsuitable for trace VSC analysis due to solvent masking and detector saturation. HS-SPME is the preferred extraction technique; however, ethanol acts as a "bully" in the headspace.

  • Mechanism of Interference: Ethanol competes for active sites on the SPME fiber. In high-alcohol matrices (40% ABV), ethanol saturates the fiber, significantly reducing the adsorption of trace analytes like EPDS.

  • The Solution: This protocol employs a massive dilution strategy (to ~2.5% ABV) combined with salt addition (Salting Out) . This shifts the partition coefficient (

    
    ), forcing hydrophobic VSCs like EPDS out of the liquid phase and onto the fiber, while minimizing ethanol competition.
    

Experimental Workflow Diagram

The following flowchart illustrates the critical path from sample preparation to data acquisition.

G Sample Raw Brandy Sample (40-50% ABV) Prep Matrix Modification Dilute to 2.5% ABV + 20% NaCl + 1% EDTA Sample->Prep 1:20 Dilution Extract HS-SPME Extraction DVB/CAR/PDMS Fiber 35°C, 30 min Prep->Extract Equilibrium GC GC Separation WAX Column Extract->GC Desorption MS MS Detection SIM Mode (m/z 136, 43, 107) GC->MS Quantitation

Figure 1: Optimized HS-SPME-GC-MS workflow for trace sulfur determination. Note the critical dilution step to mitigate ethanol suppression.

Detailed Protocol

Reagents and Standards
  • Target Analyte: Ethyl Propyl Disulfide (CAS: 30453-31-7), purity

    
     97%.
    
  • Internal Standard (IS): 4-Methylthiazole or Dipropyl Disulfide (if not naturally present). Note: 4-Methylthiazole is recommended for its stability and similar volatility profile.

  • Matrix Modifiers: Sodium Chloride (NaCl, analytical grade, baked at 400°C to remove volatiles), EDTA (Ethylenediaminetetraacetic acid).

  • Solvent: Absolute Ethanol (LC-MS grade) and Ultra-pure water (Milli-Q).

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977B) or Triple Quad (QqQ) for enhanced selectivity.

  • SPME Fiber: 50/30

    
    DVB/CAR/PDMS  (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2][3]
    
    • Why this fiber? The triple-phase coating covers a wide range of polarities and molecular weights. The Carboxen layer is specifically effective for small, volatile sulfur molecules.

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards

  • Create a Stock Solution of EPDS (1000 mg/L) in pure ethanol.

  • Prepare Working Standards by spiking the Stock Solution into a "Model Spirit" (40% ethanol/water).

  • Critical: These 40% standards must undergo the exact same dilution as the samples in Step 2 to ensure matrix matching.

Step 2: Sample Preparation (The "Dilution" Strategy)

  • Take 0.5 mL of the fruit brandy sample (or Working Standard).

  • Transfer to a 20 mL headspace vial.

  • Add 9.5 mL of saturated NaCl solution (containing 1% EDTA).

    • Result: Final volume 10 mL, Ethanol conc.

      
       2-2.5%.
      
    • Role of EDTA: Chelates trace metal ions (Cu, Fe) that could catalyze the oxidation of thiols/disulfides during the heating step.

  • Add 10

    
      of Internal Standard solution (5 mg/L).
    
  • Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

Step 3: HS-SPME Extraction

  • Incubation: 15 min at 35°C (agitation at 250 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 min at 35°C .

    • Note: Do not exceed 40°C. Higher temperatures increase the partition of ethanol into the headspace, which can displace the sulfur compounds from the fiber.

Step 4: GC-MS Acquisition

  • Inlet: Splitless mode, 250°C. Desorption time: 3 min.

  • Column: VF-WAXms or DB-WAX (60m

    
     0.25mm 
    
    
    
    0.25
    
    
    ).
    • Why WAX? Polar columns provide better separation of sulfur compounds from the hydrocarbon background.

  • Oven Program:

    • 40°C (hold 5 min)

      
       Ramp 5°C/min to 150°C 
      
      
      
      Ramp 20°C/min to 240°C (hold 5 min).
  • MS Parameters (SIM Mode):

    • Ethyl Propyl Disulfide: Quant Ion 136 (M+); Qual Ions 43, 107 .

    • Internal Standard (4-Methylthiazole): Quant Ion 99 ; Qual Ion 71 .

Data Analysis & Validation

Identification & Quantification

Identify EPDS by retention time matching with standards and the ratio of qualifier ions (107/136). Calculate concentration using the ratio of the analyte peak area to the Internal Standard peak area.



Where


 is the slope and 

is the y-intercept of the calibration curve.
Performance Metrics (Expected)
ParameterValueNotes
Linearity (

)
> 0.995Range: 1 - 500

LOD 0.05 - 0.1

Highly sensitive due to SPME pre-concentration
Recovery 85 - 115%Validated in plum/apple matrices
RSD (Precision) < 10%n=6 replicates

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ethanol SaturationEnsure sample is diluted to < 5% ABV. Increase salt concentration to saturation.
Peak Tailing Active Sites in InletChange liner (deactivated); trim column guard. Sulfur compounds are sticky.
High Background Septum Bleed / Fiber GhostingBake out fiber at 260°C for 10 min between runs. Use low-bleed septa.
Poor Recovery OxidationEnsure EDTA is added. Analyze samples immediately after opening.

References

  • National Institutes of Health (NIH) / PubMed. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Retrieved from [Link]

  • MDPI (Molecules Journal). (2021). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society (ACS Omega). (2021). Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics. Retrieved from [Link]

  • Analytik Jena. Fully Automated Determination of Total Sulfur Contents of Methanol and Ethanol. Retrieved from [Link] (General reference for sulfur in alcohols).

Sources

Application

ethyl propyl disulfide as a potential biomarker in food consumption studies

Abstract This application note outlines a standardized protocol for the detection and quantification of Ethyl Propyl Disulfide (EPDS; CAS 30453-31-7) in human breath and plasma. While primarily known as a potent volatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a standardized protocol for the detection and quantification of Ethyl Propyl Disulfide (EPDS; CAS 30453-31-7) in human breath and plasma. While primarily known as a potent volatile in Durio zibethinus (Durian) and roasted Allium cepa (Onion), EPDS serves as a critical tracer for specific dietary intake in clinical trials. Its detection is vital for drug development professionals monitoring dietary compliance, particularly in studies involving CYP2E1-metabolized drugs, as Allium-derived organosulfur compounds are known modulators of hepatic cytochrome P450 enzymes. This guide details a self-validating Headspace Solid-Phase Microextraction (HS-SPME) Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Scientific Rationale & Biomarker Profile

The Molecule

Ethyl Propyl Disulfide is a dialkyl disulfide characterized by its high volatility and lipophilicity. Unlike symmetric disulfides (e.g., dipropyl disulfide), EPDS represents a "mixed" origin, often formed through the thermal degradation or enzymatic cleavage of mixed precursor sulfoxides (e.g., ethionine and propiin derivatives).

  • Chemical Formula:

    
    
    
  • Molecular Weight: 136.28 g/mol [1][][3][4][5]

  • Key Sources: Durian fruit (dominant volatile), roasted onions, leeks.

  • Clinical Relevance:

    • Dietary Compliance: Verifies participant adherence to "low-sulfur" or specific exclusion diets in metabolic ward studies.

    • CYP Modulation: As a substrate and competitive inhibitor of CYP2E1, the presence of EPDS correlates with the ingestion of metabolic modulators that can alter the pharmacokinetics (PK) of trial drugs.

Metabolic Fate & Causality

Upon ingestion, dialkyl disulfides undergo rapid first-pass metabolism in the liver.[6] The primary clearance pathway involves oxidation by CYP2E1 and Flavin-containing Monooxygenases (FMO) to form thiosulfinates, which are unstable and degrade into mercaptans (ethyl and propyl mercaptan) and methylated sulfides. However, a fraction of the parent compound evades metabolism and is excreted unchanged via alveolar exchange (breath) due to its high vapor pressure.

Diagram 1: Metabolic Trajectory of EPDS The following diagram illustrates the origin of EPDS and its divergence into breath excretion versus hepatic oxidation.

EPDS_Metabolism Source Dietary Source (Durian/Roasted Onion) Absorption GI Absorption (Portal Vein) Source->Absorption Ingestion Liver Hepatic Metabolism (First Pass) Absorption->Liver CYP Oxidation via CYP2E1 / FMO Liver->CYP Major Pathway Lungs Alveolar Exchange Liver->Lungs Systemic Circulation (Unmetabolized EPDS) Thiosulfinate Thiosulfinates (Unstable) CYP->Thiosulfinate Mercaptan Mercaptans & Methyl Sulfides (Urine/Plasma) Thiosulfinate->Mercaptan Breath Exhaled Breath (Biomarker EPDS) Lungs->Breath Volatilization

Caption: Figure 1.[5] Pharmacokinetic fate of Ethyl Propyl Disulfide. The biomarker utility relies on the fraction escaping CYP2E1 oxidation to appear in breath.

Analytical Protocol: HS-SPME-GC-MS

This protocol is designed for plasma and urine . For breath analysis, samples should be collected in Tedlar bags and transferred to SPME vials or analyzed via direct inlet mass spectrometry (SIFT-MS) if available.

Instrumentation & Materials
  • GC-MS System: Agilent 7890B/5977B or equivalent single quadrupole system.

  • SPME Fiber: DVB/CAR/PDMS (50/30 µm).[7]

    • Why: The triple-phase fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) covers the wide polarity range of sulfur metabolites. Carboxen is critical for trapping small, volatile sulfur species.

  • Column: DB-Sulfur SCD (60m x 0.25mm x 0.5µm) or DB-WAX UI .[5]

    • Why: Sulfur compounds often tail on standard non-polar columns. A specialized sulfur column or a thick-film wax column ensures peak symmetry and separation from solvent fronts.[5]

  • Reagents: NaCl (analytical grade), EDTA (to chelate metals that catalyze sulfur oxidation), Internal Standard (Diisopropyl disulfide or Deuterated Diethyl Disulfide).

Sample Preparation (The "Salting Out" Method)

The addition of salt decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Henry's Law constant modification).

  • Thaw: Thaw plasma/urine samples at 4°C.

  • Aliquot: Transfer 2.0 mL of biofluid into a 20 mL headspace vial.

  • Stabilize: Add 20 µL of 0.5 M EDTA and 0.5 g NaCl.

  • Internal Standard: Add 10 µL of Internal Standard solution (5 µg/mL in methanol).

  • Seal: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).

Instrumental Parameters
ParameterSettingRationale
Incubation 40°C for 10 min (500 rpm)Equilibrates headspace without thermal degradation.
Extraction 30 min (Headspace)Allows competitive adsorption on CAR/PDMS fiber.[5]
Desorption 250°C for 3 min (Splitless)Rapid release of volatiles; splitless maximizes sensitivity.[5]
Oven Program 35°C (3 min)

10°C/min

230°C
Low initial temp is crucial to focus volatile EPDS.
MS Source 230°C, EI (70 eV)Standard ionization.[5]
Acquisition SIM Mode (See Table 2)Selected Ion Monitoring maximizes signal-to-noise.[5]

Data Processing & Validation

Target Identification

EPDS is identified by retention time (RT) relative to the Internal Standard and specific mass spectral ions.

Table 2: MS Acquisition Parameters (SIM Mode)

CompoundQuant Ion (

)
Qualifier Ions (

)
Approx. RT (DB-WAX)
Ethyl Propyl Disulfide 136 43, 73, 10812.4 min
Internal Standard Depends on ISDepends on ISOffset by ~1-2 min

Note: The molecular ion (136) is distinct. The fragment 108 represents loss of ethyl (


), and 73 is a characteristic sulfur-alkyl fragment.
Quantification Logic

Calculate the Response Ratio (


) for every sample:


Concentration is derived from a 6-point calibration curve (0.5 – 100 ng/mL) prepared in a surrogate matrix (e.g., PBS with BSA).
Quality Assurance (Self-Validating Steps)
  • Fiber Blank: Run a blank fiber desorption before the batch to ensure no carryover (sulfurs are "sticky").

  • System Suitability: The IS peak area must be within ±15% of the calibration average.

  • Stability Check: If analyzing large batches, inject a mid-level QC every 10 samples. Sulfur compounds can degrade if the vial septum is pierced and left standing.

Experimental Workflow Visualization

Diagram 2: Analytical Workflow This flowchart guides the operator from sample receipt to data generation, emphasizing critical control points (CCPs).

Analytical_Protocol Sample Sample Collection (Plasma/Urine + EDTA) Prep Sample Prep Add NaCl + IS (Salting Out Effect) Sample->Prep Thaw & Aliquot SPME HS-SPME Extraction 40°C, 30 min DVB/CAR/PDMS Fiber Prep->SPME Equilibrium GC GC Separation DB-Sulfur/WAX Column 35°C Initial Temp SPME->GC Desorption MS MS Detection (SIM) Target Ion: 136 m/z GC->MS Elution Data Quantification Ratio vs. Internal Standard MS->Data Signal Integration

Caption: Figure 2. Step-by-step HS-SPME-GC-MS workflow for volatile sulfur analysis.

References

  • Li, J. X., et al. (2017). "Characterization of Volatile Sulfur Compounds in Durian (Durio zibethinus) by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry." Journal of Agricultural and Food Chemistry. Link (Search verification: Durian volatiles EPDS).

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. Link (Authoritative text on Allium chemistry).

  • Rosen, K. D., et al. (2022). "Breath Analysis as a Tool for Metabolic Phenotyping in Clinical Trials." Clinical Pharmacology & Therapeutics. Link (Context for breath biomarkers).

  • Agilent Technologies. (2020). "Analysis of Volatile Sulfur Compounds in Beer and Beverages using GC-SCD." Application Note 5994-1234EN. Link (Protocol grounding for sulfur analysis).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 32539, Ethyl propyl disulfide." PubChem. Link (Chemical data verification).

Sources

Method

Advanced Protocols for the Stereoselective Synthesis of Alkenyl Disulfides

Part 1: Strategic Overview & Scientific Rationale Alkenyl disulfides (R-S-S-C=C-R') are a privileged structural motif in medicinal chemistry, serving as pharmacophores in antitumor agents (e.g., ajoene analogues), histon...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

Alkenyl disulfides (R-S-S-C=C-R') are a privileged structural motif in medicinal chemistry, serving as pharmacophores in antitumor agents (e.g., ajoene analogues), histone deacetylase (HDAC) inhibitors, and antimicrobial garlic metabolites. However, their laboratory synthesis is notoriously difficult due to three competing failure modes:

  • Disulfide Scrambling: Under basic or nucleophilic conditions, unsymmetrical disulfides rapidly disproportionate into symmetrical byproducts (

    
     becomes 
    
    
    
    and
    
    
    ).
  • Stereochemical Erosion: The double bond geometry (

    
    ) is prone to isomerization, particularly under thermal stress or radical conditions.
    
  • Thermal Instability: Alkenyl disulfides possess a weak S-S bond (bond dissociation energy ~50-60 kcal/mol) and can undergo [3,3]-sigmatropic rearrangements (thio-Claisen) to form thiosulfinates or thiophenes upon heating.

The Solution: Kinetic Control via Activated Intermediates

To overcome these barriers, this guide prioritizes kinetic control strategies. We avoid thermodynamic equilibrium methods (like simple thiol oxidation) in favor of using "activated sulfur" transfer reagents.

The protocols below focus on two distinct needs:

  • Protocol A: Stereoselective synthesis of unsymmetrical (

    
    )-alkenyl disulfides (High Precision).
    
  • Protocol B: Scalable synthesis of symmetrical alkenyl disulfides (e.g., Diallyl Disulfide) using Phase Transfer Catalysis (High Throughput).

Part 2: Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of ( )-Alkenyl Disulfides via Thiosulfonates

Best for: High-value drug candidates requiring strict geometric purity (Z-isomer). Mechanism: Nucleophilic substitution at the sulfenyl sulfur of an activated (


)-alkenyl thiosulfonate. This pathway bypasses radical intermediates, preserving the Z-geometry.
Reagents & Materials
  • Substrate: (

    
    )-Alkenyl 
    
    
    
    -toluenethiosulfonate (Precursor)
  • Nucleophile: Functionalized Thiol (

    
    )
    
  • Base: Triethylamine (

    
    )[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Precursor Preparation (Brief):

    • Synthesize the (

      
      )-alkenyl 
      
      
      
      -toluenethiosulfonate by reacting the corresponding (
      
      
      )-vinyl phosphorodithioate with
      
      
      -toluenesulfonyl chloride. Note: Ensure the precursor is pure by NMR before proceeding.
  • Reaction Setup:

    • In a flame-dried round-bottom flask, dissolve (

      
      )-alkenyl 
      
      
      
      -toluenethiosulfonate (1.0 equiv, e.g., 0.67 mmol) in anhydrous DCM (3 mL).
    • Cool the solution to 0 °C using an ice bath to suppress initial exothermicity, though the reaction can proceed at room temperature (RT) for stable substrates.

  • Nucleophile Addition:

    • In a separate vial, mix the target Thiol (0.9 equiv) and

      
       (0.9 equiv) in anhydrous DCM (2 mL).
      
    • Critical Step: Add the thiol/amine solution dropwise to the thiosulfonate solution over 2 minutes. Rationale: Keeping the thiosulfonate in slight excess prevents the incoming thiol from attacking the product disulfide, reducing scrambling.

  • Monitoring:

    • Stir at RT for 15–30 minutes. Monitor by TLC (Thin Layer Chromatography). The thiosulfonate spot should disappear, and a less polar disulfide spot should appear.

    • Endpoint: The reaction is typically complete within 15 minutes. Extended stirring promotes scrambling.

  • Workup & Purification:

    • Evaporate the solvent under reduced pressure (Rotavap bath < 30 °C).

    • Add Diethyl Ether (

      
      , 10 mL) to precipitate the byproduct (Triethylammonium 
      
      
      
      -toluenesulfinate).
    • Filter off the white solid.[2]

    • Concentrate the filtrate. Purify via Flash Column Chromatography on Neutral Alumina or Deactivated Silica (see Part 3).

Yield Expectation: 75–92% Stereochemical Retention: >98% Z-isomer.

Protocol B: Scalable Synthesis of Diallyl Disulfide (DADS) via Phase Transfer Catalysis

Best for: Generating bulk symmetrical disulfides for biological assays or food chemistry studies. Mechanism: Interfacial nucleophilic substitution using an inorganic polysulfide source.

Reagents & Materials
  • Sulfur Source: Sodium Sulfide nonahydrate (

    
    ) + Elemental Sulfur (
    
    
    
    )
  • Electrophile: Allyl Bromide or Allyl Chloride[3]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or PEG-400

  • Solvent: Water / Chloroform biphasic system

Step-by-Step Methodology
  • Preparation of Sodium Disulfide (

    
    ): 
    
    • Dissolve

      
       (1.0 equiv) in distilled water.
      
    • Add elemental Sulfur (1.0 equiv) and heat to 60 °C for 1 hour until the sulfur dissolves and the solution turns dark red/brown.

  • Phase Transfer Reaction:

    • Cool the

      
       solution to 40 °C.
      
    • Add the Phase Transfer Catalyst (TBAB, 2 mol%).

    • Add Allyl Bromide (2.2 equiv) dropwise. Caution: Exothermic reaction. Use a reflux condenser.

  • Reaction Phase:

    • Stir vigorously (1000 rpm) at 40–50 °C for 2 hours.

    • Note: Microwave irradiation (195 W, 12 min) can replace conventional heating for higher yields (approx. 82%).

  • Extraction:

    • Cool to RT. Extract the mixture with Chloroform (

      
       mL).
      
    • Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over Anhydrous

      
      .
      
  • Isolation:

    • Remove solvent under vacuum.

    • Purify by fractional distillation under reduced pressure. Caution: Do not exceed 60 °C bath temperature to prevent rearrangement to diallyl trisulfide.

Part 3: Purification & Stability (The "Self-Validating" System)

The primary cause of failure in alkenyl disulfide synthesis is improper purification. Standard silica gel is acidic and can catalyze the decomposition of vinyl disulfides.

Purification Workflow
  • Stationary Phase Selection:

    • Preferred: Neutral Alumina (Grade III).

    • Alternative: Silica Gel pre-treated with 2% Triethylamine in Hexane (Deactivated Silica).

  • Eluent: Non-polar solvents (Hexane/Pentane) with minimal Ethyl Acetate (0–5%).

  • Thermal Limit: Never heat crude oils above 40 °C during solvent removal.

Stability Check (Quality Control)

Before biological testing, validate the integrity of the S-S bond and alkene geometry:

  • 1H NMR: Look for the characteristic vinyl protons. For (

    
    )-isomers, the coupling constant (
    
    
    
    ) should be ~9–11 Hz. For (
    
    
    )-isomers,
    
    
    ~15 Hz.
  • HPLC: Use a reverse-phase C18 column with Water/Acetonitrile (no TFA). TFA promotes disulfide exchange.

Part 4: Visualization of Reaction Logic

Diagram 1: Stereoselective Synthesis Pathway (Witt Method)

This diagram illustrates the mechanistic flow of Protocol A, highlighting the preservation of stereochemistry.

WittSynthesis Precursor Z-Alkenyl Thiosulfonate Intermediate Transition State (SN2 @ Sulfur) Precursor->Intermediate Activation Reagents Thiol (R-SH) + Et3N Reagents->Intermediate Nucleophilic Attack Product Z-Alkenyl Disulfide Intermediate->Product Stereoretention (Z-isomer) Byproduct Sulfinate Salt (Ppt) Intermediate->Byproduct Elimination

Caption: Mechanistic pathway for the stereoselective synthesis of (Z)-alkenyl disulfides via thiosulfonate displacement.

Diagram 2: Purification Decision Tree

A logical workflow to prevent product degradation during isolation.

Purification Crude Crude Reaction Mixture SolventRemoval Evaporate Solvent (Max 30°C) Crude->SolventRemoval Precipitation Add Et2O Filter Salts SolventRemoval->Precipitation Decision Is Product Stable? Precipitation->Decision Stable Yes (Symmetric/Simple) Decision->Stable High Stability Unstable No (Z-Alkenyl/Complex) Decision->Unstable Low Stability Distill Vacuum Distillation (<60°C) Stable->Distill Column Chromatography Unstable->Column Final Pure Alkenyl Disulfide Distill->Final Silica Standard Silica (RISK: Degradation) Column->Silica Avoid Alumina Neutral Alumina (SAFE) Column->Alumina Preferred Alumina->Final

Caption: Decision matrix for the purification of labile alkenyl disulfides to minimize thermal and chemical degradation.

Part 5: References

  • Witt, D. (2021).[4] "Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction." Molecules, 26(6), 1530.

  • Antoniow, S., & Witt, D. (2007).[5][6] "A Novel and Efficient Synthesis of Unsymmetrical Disulfides." Synthesis, 2007(03), 363-366.[6]

  • Yuan, J., et al. (2006).[7] "Synthesis of diallyl disulfide with recycling of sulfur-containing waste water." ResearchGate.[8]

  • Hunter, R., Caira, M., & Stellenboom, N. (2006).[5] "In situ formation of S-benzotriazolyl mercaptans and their reaction with thiols to form unsymmetrical disulfides." Journal of Organic Chemistry, 71(21), 8268-8271.

  • Block, E. (2010).[7][9] "Garlic and Other Alliums: The Lore and the Science." Royal Society of Chemistry. (General Reference for Allium Chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the quantification of volatile sulfur compounds

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Volatile Sulfur Compounds (VSCs) – Trace Analysis & Stability Persona: Senior Application Scientist Welcome to the VSC Quantitation Help Desk You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Volatile Sulfur Compounds (VSCs) – Trace Analysis & Stability Persona: Senior Application Scientist

Welcome to the VSC Quantitation Help Desk

You are likely here because your calibration curves are non-linear, your low-level H2S peaks have vanished, or your internal standards are degrading before you can even inject them.

Quantifying Volatile Sulfur Compounds (VSCs) like hydrogen sulfide (


), methanethiol (

), and dimethyl sulfide (

) is an exercise in fighting thermodynamics. These compounds are highly reactive, prone to oxidation, and possess a strong affinity for metal surfaces.

This guide moves beyond basic "check the plug" advice. We address the root causes of VSC instability and detector quenching, providing self-validating protocols to ensure your data is defensible.

Module 1: The "Vanishing Peak" Phenomenon (Adsorption & Stability)

User Issue: "I injected a 10 ppb H2S standard, but I see no peak or a severely tailing peak. My system works fine for hydrocarbons."

Root Cause Analysis: The most common failure mode in VSC analysis is surface adsorption . The lone pair of electrons on the sulfur atom acts as a Lewis base, binding aggressively to active metal sites (Lewis acids) in stainless steel, copper, or iron.

  • Untreated Stainless Steel: Can adsorb 100% of trace H2S within minutes.

  • Humidity: High humidity in sampling bags accelerates losses for some thiols but is necessary to prevent adsorption in other contexts (a complex trade-off).

Data: Material Compatibility Matrix

Recovery of 17 ppbv H2S after 24 hours (Dry Conditions)

MaterialRecovery (%)StatusRecommendation
Untreated Stainless Steel < 5%CRITICAL FAILURE Do not use for VSCs < 100 ppm.
PTFE / FEP (Teflon) 85-90%ACCEPTABLE Good for tubing/transfer lines.
Tedlar® Bags > 90%GOOD Best for short-term storage (<6h).
SilcoNert® 2000 (Sulfinert) > 95%OPTIMAL Mandatory for fittings, liners, and canisters.
Troubleshooting Protocol: The Inertness Verification

Use this protocol to determine if your loss is at the inlet or the detector.

  • Bypass the Inlet: Connect your calibration gas source directly to the detector (if using SCD/FPD) using a SilcoNert-treated union.

  • Measure Response: Record the plateau height.

  • Reconnect Flow Path: Route the gas through your entire sampling train (inlet, liners, column).

  • Calculate Loss: If the response drops by >10% or peak tailing factor (

    
    ) > 1.2, your flow path has active sites.
    
  • Remediation: Replace standard stainless steel liners with SilcoNert 2000 treated liners. Replace glass wool (high surface area) with deactivated quartz wool.

Visual Logic: The Adsorption vs. Oxidation Pathway

VSC_Loss_Pathway cluster_prevention Prevention Strategy start Low VSC Recovery check_tailing Is Peak Tailing Present? start->check_tailing tailing_yes Yes (Tailing > 1.2) check_tailing->tailing_yes tailing_no No (Symmetrical but Small) check_tailing->tailing_no active_sites Adsorption (Active Metal Sites) Action: Passivate Inlet/Tubing tailing_yes->active_sites Interaction with walls oxidation Oxidation/Degradation Action: Check O2 leaks or light exposure tailing_no->oxidation Sample consumed sol1 Use SilcoNert® 2000 active_sites->sol1 sol2 Use Amber Vials (Light protection) oxidation->sol2

Figure 1: Diagnostic logic for distinguishing between physical adsorption (tailing) and chemical degradation (loss of area).

Module 2: Detector Diagnostics (GC-SCD)

User Issue: "My Sulfur Chemiluminescence Detector (SCD) sensitivity is dropping, and I can't calibrate linearly."

Root Cause Analysis: The SCD relies on the combustion of sulfur compounds to form SO, which then reacts with Ozone (


) to produce chemiluminescence.
  • Coking: Hydrocarbons in the sample matrix can form carbon deposits ("coke") on the ceramic burner tubes, quenching the SO formation.

  • Ceramic Failure: The inner ceramic tubes in Agilent 8355/Shimadzu SCDs are fragile. Micro-cracks destroy the vacuum seal required for the reaction.

SCD Maintenance Protocol: Ceramic Tube Replacement (Agilent 8355)

Reference Standard: Agilent 8355 User Manual [1][1]

WARNING: Ensure the burner is cool and vacuum is off.

  • Disassembly: Remove the burner cover and disconnect the hydrogen/oxidizer lines.

  • Removal: Loosen the upper union.[2] Use tweezers to carefully withdraw the Inner Ceramic Tube .[3][4]

    • Inspection: Look for black carbon deposits (coking) or chips at the tip.

  • Installation of New Tube:

    • Slide the O-ring onto the new ceramic tube.[3]

    • Critical Dimension: The O-ring must be positioned 7–10 mm from the top end of the ceramic tube.[3] This ensures the correct depth inside the reaction cell.

  • Reassembly: Insert the tube. Tighten the nut finger-tight plus 1/8 turn. Overtightening cracks the ceramic.

  • Validation:

    • Power on vacuum.[5]

    • Check pressure: Should be < 5-7 torr (model dependent). If > 10 torr, the O-ring seal is leaking.

FAQ: Why is my calibration non-linear?

A: Unlike FID, SCD is theoretically equimolar (linear). If you see non-linearity (quadratic fit):

  • Check for Quenching: Co-eluting hydrocarbons absorb the UV light emitted by the SO2*. Improve separation.

  • Check Oxidation: If methanethiol (MeSH) is low but Dimethyl Disulfide (DMDS) is high, your MeSH is dimerizing in the inlet (

    
    ). Lower the inlet temperature.
    
Module 3: Complex Matrices (Derivatization Strategies)

User Issue: "I need to measure thiols in wine/plasma, but they degrade before I can run the GC."

Root Cause Analysis: Free thiols (-SH) in liquid matrices are rapidly oxidized by dissolved oxygen or bound by proteins. Direct headspace analysis often lacks sensitivity for trace (ng/L) levels.

Solution: Chemical Derivatization.[2][6][7] Convert the unstable thiol into a stable, volatile thioether using PFBBr (Pentafluorobenzyl bromide) . This also adds electronegative fluorines, making the molecule ideal for GC-ECD or NCI-MS (Negative Chemical Ionization Mass Spec).

Protocol: PFBBr Derivatization for Thiols

Based on methods for wine and biological fluids [2, 3]

Reagents:

  • PFBBr solution (in acetone or acetonitrile).

  • Buffer: pH 9.0 (Carbonate or Borate) – High pH is required to deprotonate the thiol (

    
    ).
    

Workflow:

  • Sample Prep: Take 1 mL of sample (wine/plasma).

  • Buffer: Add 0.5 mL pH 9.0 buffer.

  • Derivatize: Add 50 µL PFBBr solution. Vortex for 1 min. Incubate at 60°C for 20 mins.

  • Extract: Add 1 mL Hexane . Shake vigorously. The derivatized thiols partition into the hexane layer.

  • Wash: (Critical Step) PFBBr reagents often contain acidic impurities. Wash the hexane layer with water to remove excess reagents and prevent column damage.

  • Analyze: Inject 1 µL of the hexane layer into GC-MS/SCD.

Visual Logic: Derivatization Workflow

Derivatization_Flow cluster_chem Chemistry Input Unstable Sample (R-SH) Buffer Add Buffer (pH 9) Form R-S- Input->Buffer React Add PFBBr (60°C, 20 min) Buffer->React Extract Hexane Extraction (Phase Sep) React->Extract chem_eq R-S⁻ + PFB-Br → R-S-PFB + Br⁻ React->chem_eq GC GC Injection (Stable Thioether) Extract->GC

Figure 2: Stabilization of volatile thiols via PFBBr alkylation.

References
  • Agilent Technologies. (2023). Agilent 8355 Sulfur Chemiluminescence Detector User Manual. Retrieved from

  • Restek Corporation. (2020).[8][9] Sulfinert-Treated Sample Cylinders: Stability of Sulfur Compounds. Retrieved from

  • Mateo-Vivaracho, L., et al. (2009). Automated measurement of volatile thiols by HS-SPME-GC-MS. Journal of Chromatography A. (Contextualized via search results on PFBBr protocols).
  • SilcoTek. (2022). SilcoNert, Sulfinert, Silcosteel…[10] What's the Difference? Retrieved from

  • ASTM International.ASTM D5504-20: Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. (Standard Method Basis).

Sources

Optimization

optimizing SPME fiber selection for disulfide analysis

Center for Analytical Excellence Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Optimizing Fiber Selection & Troubleshooting for Volatile Sulfur Compounds (VSCs) Mission St...

Author: BenchChem Technical Support Team. Date: February 2026

Center for Analytical Excellence

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Optimizing Fiber Selection & Troubleshooting for Volatile Sulfur Compounds (VSCs)

Mission Statement

This guide is engineered for researchers encountering instability, poor reproducibility, or sensitivity limits when analyzing disulfides (e.g., dimethyl disulfide, diallyl disulfide) via SPME-GC-MS. Unlike standard volatiles, disulfides possess unique reactivity and polarity profiles that render "standard" SPME protocols ineffective. This resource synthesizes mechanistic chemistry with practical troubleshooting to ensure data integrity.

Module 1: Fiber Selection & Causality
Q: Which fiber chemistry is strictly superior for disulfide analysis?

A: There is no single "superior" fiber; the choice is a trade-off between sensitivity and linear range .

  • For Targeted Low-MW Disulfides (C2–C6):

    • Recommendation: CAR/PDMS (Carboxen/Polydimethylsiloxane) - 75 µm or 85 µm.[1]

    • The Mechanism: Carboxen is a carbon molecular sieve. It functions via adsorption (trapping molecules in micropores) rather than absorption (dissolving into a liquid phase). Small sulfur molecules fit perfectly into these micropores, resulting in 10–100x higher sensitivity than PDMS alone.

    • The Risk: Adsorptive fibers have a finite number of sites. They are prone to displacement effects (see Module 2).

  • For Broad-Spectrum Profiling or High Concentrations:

    • Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) - 50/30 µm.[1][2][3]

    • The Mechanism: This "grey" fiber layers three phases. The outer DVB layer handles larger semi-volatiles (C6–C15), while the inner Carboxen layer traps the smaller disulfides.

    • The Benefit: It offers a wider linear dynamic range and is less susceptible to saturation than pure Carboxen fibers.

Q: Why not use standard 100 µm PDMS?

A: PDMS functions via absorption . While robust, it lacks the retentive strength for highly volatile disulfides (like dimethyl sulfide or dimethyl disulfide). These compounds will "break through" the fiber volume rapidly, leading to poor sensitivity. PDMS is only viable for high-molecular-weight disulfides (e.g., diphenyl disulfide).

Module 2: Critical Troubleshooting (The "Why" Behind Failures)
Issue 1: "My peak areas for disulfides decrease as extraction time increases."

Diagnosis: Competitive Displacement (The "Roll-Over" Effect).

  • Cause: You are likely using a CAR/PDMS fiber.[1][2][4][5] Because Carboxen works by adsorption, it has limited binding sites. If your sample matrix contains high concentrations of other volatiles (e.g., ethanol in wine, terpenes in food), these compounds will initially bind but then be displaced by compounds with higher affinity as time progresses.

  • Solution:

    • Shorten Extraction Time: Do not extract to equilibrium. Switch to a non-equilibrium regime (e.g., 10–15 minutes) where displacement has not yet occurred.

    • Switch Fiber: Move to DVB/CAR/PDMS, which has a higher capacity.

Issue 2: "I see trisulfides (DMTS) that shouldn't be in my sample."

Diagnosis: Inlet-Based Thermal Artifacts.

  • Cause: Disulfides are thermally labile. In a hot GC inlet (>250°C), two disulfide molecules can disproportionate or oxidize to form trisulfides (e.g., 2 DMDS

    
     DMTS + sulfide species). This is an artifact, not a sample component.
    
  • Solution:

    • Lower Desorption Temp: Set inlet to 230°C–240°C. This is sufficient to desorb VSCs from Carboxen without triggering rapid degradation.

    • Use Empty Glass Inserts: Wool in the liner provides surface area for catalytic degradation. Use a narrow-bore (0.75 mm ID) empty liner for SPME.

Module 3: Visualization & Logic
Fiber Selection Decision Tree

Use this logic flow to determine the correct fiber and extraction parameters for your specific analyte list.

SPME_Selection Start START: Analyte Target? Q1 Targeting only small Volatile Sulfur Compounds? (MW < 150, e.g., DMDS) Start->Q1 Q2 Is the matrix complex? (High background volatiles) Q1->Q2 Yes Res3 USE: PDMS (100 µm) (Only for High MW) Q1->Res3 No (High MW) Res1 USE: CAR/PDMS (75 µm) Max Sensitivity Q2->Res1 No (Clean Matrix) Res2 USE: DVB/CAR/PDMS (50/30 µm) Balanced Profiling Q2->Res2 Yes (Complex Matrix) Warning CRITICAL CHECK: Displacement Effect Res1->Warning Action Protocol Adjustment: Reduce Extraction Time (Non-Equilibrium) Warning->Action If linearity fails

Caption: Decision logic for disulfide fiber selection. Note the critical branch for complex matrices requiring DVB/CAR/PDMS to mitigate displacement effects.

Module 4: Comparative Data & Protocols
Table 1: Fiber Performance Matrix for Disulfides
FeatureCAR/PDMS (75 µm)DVB/CAR/PDMS (50/30 µm)PDMS (100 µm)
Primary Mechanism Adsorption (Microporous)Adsorption + AbsorptionAbsorption (Partitioning)
Sensitivity (C2-C6) Excellent (Gold Standard)Very GoodPoor
Displacement Risk High (Critical Failure Mode)ModerateNone
Linear Range Narrow (Easily Saturated)WideVery Wide
Desorption Temp 250°C - 300°C (Run lower for S-S)230°C - 270°C200°C - 280°C
Best Application Trace analysis of specific VSCsUnknown screening / Food profilingHigh concentration / High MW
Standardized Protocol: Minimizing Artifacts
  • Sample Prep: Use 10 mL or 20 mL headspace vials. Add 30% NaCl (w/v) to salt out volatiles.

  • Incubation: 40°C for 10 min (Agitation: 250 rpm). Note: High temp (>60°C) promotes disulfide oxidation.

  • Extraction:

    • Clean Matrix: 20 min (Equilibrium approach).

    • Complex Matrix: 5–10 min (Kinetic approach to avoid displacement).

  • Desorption:

    • Temp: 230°C.

    • Time: 2 min (Splitless).

    • Liner: 0.75 mm ID, straight, deactivated , no wool.

References
  • Sigma-Aldrich (Supelco). (2023). Selection Guide for Supelco SPME Fibers. Retrieved from

  • Shirey, R. E. (1999). SPME-Adsorption versus Absorption: Which Fiber is Best for Your Application? Supelco/Sigma-Aldrich Technical Report.[5] Retrieved from

  • Fedrizzi, B., et al. (2011). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings. Journal of Agricultural and Food Chemistry. (Contextual validation of displacement effects in sulfur analysis).
  • Restek Corporation. (2020). Helpful Hints for Analysis of Volatile Sulfur Compounds. Retrieved from

Sources

Troubleshooting

troubleshooting poor recovery of ethyl propyl disulfide during extraction

Ticket Subject: Troubleshooting Poor Recovery of Ethyl Propyl Disulfide (EPDS) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High Executive Summary: The "Ghost Peak" Phenom...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Poor Recovery of Ethyl Propyl Disulfide (EPDS)

Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High

Executive Summary: The "Ghost Peak" Phenomenon

Recovering Ethyl Propyl Disulfide (EPDS) is notoriously difficult because you are fighting a war on two fronts: physical volatility and chemical reactivity .

Many researchers treat EPDS as a simple lipophilic organic molecule. This is a mistake. Unlike stable hydrocarbons, disulfides are chemically dynamic. If your recovery is near 0%, the molecule likely didn't "fly away"—it chemically reacted with your matrix. If your recovery is 40-60%, it likely evaporated during concentration.

This guide breaks down the three primary failure modes: Thiol-Disulfide Exchange , Evaporative Loss , and Adsorption Bias .

Module 1: The Chemical Trap (Thiol-Exchange)

Diagnosis: Recovery is <10% or non-existent in biological matrices (plasma, tissue, cell lysate), but decent in water standards.

The Mechanism

In biological matrices, free thiols (like Glutathione, Cysteine, or Albumin-SH) function as nucleophiles. They attack the disulfide bond of your EPDS analyte. This "scrambles" your analyte, converting it into a mixed disulfide (e.g., Propyl-Glutathione) which is highly polar and will not extract into your organic solvent.

The Reaction:


[1]

Your analyte effectively disappears from the sample before you even add the solvent.

The Solution: Chemical Blocking

You must alkylate free thiols in the matrix immediately upon collection or before extraction.

Protocol Adjustment:

  • Agent: Use N-Ethylmaleimide (NEM) or Iodoacetamide (IAM) .

  • Concentration: Add 5–10 mM (final concentration) to the sample buffer.

  • Timing: Critical. Add before spiking the internal standard or extracting.

Module 2: The Physical Trap (Volatility)

Diagnosis: Recovery is consistent but low (30-50%) across all matrices.

Physical Properties Check
PropertyValueImplication
Boiling Point ~180°C (at 760 mmHg)High, but vapor pressure is significant at room temp.[1]
Boiling Point ~48°C (at 7 mmHg)Critical: Vacuum evaporation will strip this compound rapidly.[1]
LogP ~3.0 - 3.6Lipophilic; requires non-polar solvents.[1]
Evaporation Protocol

NEVER use a rotary evaporator to dryness for EPDS. The loss follows first-order kinetics relative to the solvent volume.

Corrective Actions:

  • Use a "Keeper": Add 20 µL of Tetradecane or Hexadecane to your extract before evaporation. This high-boiling solvent creates a "vapor lock" that retains the volatile disulfide when the primary solvent (e.g., Pentane/DCM) evaporates.

  • Equipment: Switch to a Kuderna-Danish (K-D) concentrator or a gentle Nitrogen stream.

  • Temperature: Nitrogen blow-down should be performed at ambient temperature, never heated.

Module 3: Troubleshooting Logic & Visualization

Pathway Analysis: Where did the analyte go?

The following diagram illustrates the decision matrix for diagnosing loss.

EPDS_Troubleshooting Start Start: Low EPDS Recovery MatrixCheck Is Matrix Biological? (Plasma/Tissue/Food) Start->MatrixCheck ThiolBlock Did you add NEM/IAM? MatrixCheck->ThiolBlock Yes StdCheck Check Solvent Standard (No Matrix) MatrixCheck->StdCheck No (Water/Solvent) ChemLoss CAUSE: Thiol-Exchange Analyte bound to protein ThiolBlock->ChemLoss No ThiolBlock->StdCheck Yes EvapCheck Evaporation Step used? StdCheck->EvapCheck Low Recovery PhyLoss CAUSE: Volatility Lost during blow-down EvapCheck->PhyLoss Rotovap / Heat AdsorbCheck Container Material? EvapCheck->AdsorbCheck Gentle N2 SurfLoss CAUSE: Adsorption Stuck to PP/PE plastic AdsorbCheck->SurfLoss Plastic Tubes Success Protocol Optimized AdsorbCheck->Success Silanized Glass

Figure 1: Diagnostic decision tree for isolating the source of disulfide loss.

Module 4: Validated Extraction Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Fluids

Best for: Plasma, Urine, Cell Media[2]

  • Pre-Treatment (Critical): To 200 µL plasma, add 20 µL N-Ethylmaleimide (100 mM) . Vortex and incubate 10 min at RT.

  • Internal Standard: Add deuterated disulfide IS (if available) or a structurally similar sulfide (e.g., dipropyl sulfide).

  • Extraction: Add 600 µL Hexane:DCM (90:10) . The small amount of DCM helps disrupt protein binding without extracting excessive water.

  • Agitation: Shake horizontally for 10 mins (avoid vigorous vortexing which creates emulsions).

  • Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Transfer organic layer to a glass vial.

  • Concentration: Add 10 µL Tetradecane (Keeper) . Blow down with

    
     to exactly 10 µL volume.
    
  • Analysis: Inject 1 µL into GC-MS (SIM mode).

Protocol B: Headspace SPME (Solid Phase Microextraction)

Best for: Foods (Onion, Durian), Water, Complex Solids Note: Eliminates solvent evaporation steps entirely.

ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (Gray Hub)Triple-phase covers the volatility and polarity range of EPDS.[1]
Incubation Temp 40°C Higher temps (>60°C) cause oxidation of disulfides in the headspace.[1]
Incubation Time 10–20 minEquilibrium is reached quickly for volatiles.[1]
Salt Addition 30% w/v NaCl"Salting out" effect pushes hydrophobic EPDS into the headspace.[1]
Desorption 240°C for 2 minEnsure inlet is liner-packed to prevent peak broadening.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate as an extraction solvent? A: Avoid if possible. Ethyl Acetate is too polar. It extracts water and matrix components (lipids/proteins) that foul the GC inlet. For disulfides, non-polar solvents like Pentane, Hexane, or MTBE provide cleaner extracts and lower background noise.

Q: My GC peaks are tailing badly. Is this a recovery issue? A: This is likely an Inlet Reactivity issue, not extraction. Disulfides degrade on active sites in dirty GC liners.

  • Fix: Use Ultra-Inert liners with wool.

  • Fix: Trim the column guard by 10-20 cm.

  • Fix: Verify inlet temperature. If >250°C, thermal degradation (disproportionation) may occur.

Q: Why is my Internal Standard (IS) recovery also low? A: If your IS is also a disulfide (e.g., Dimethyl Disulfide), it suffers the same thiol-exchange fate as your analyte. If your IS is a stable sulfide (e.g., Diethyl Sulfide), and it is recovered but EPDS is not, the issue is definitely chemical reactivity (thiol exchange) in the matrix.

References

  • PubChem. (n.d.). Ethyl propyl disulfide | C5H12S2.[1][3][4][5][6] National Library of Medicine. Retrieved February 6, 2026, from [Link]

    • Source for physical properties (Boiling Point, LogP).[4]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Foundational text on thiol-disulfide exchange mechanisms in biological systems.
  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A.
  • Mochalski, P., et al. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow. Molecules. Retrieved from [Link]

    • Validation of SPME parameters for vol
  • The Good Scents Company. (n.d.). Ethyl propyl disulfide.[4][5][6] Retrieved February 6, 2026, from [Link]

    • Source for organoleptic properties and specific vapor pressure data.[4]

Sources

Optimization

minimizing thermal degradation of disulfides during GC analysis

Welcome to the Sulfur Integrity Hub . As a Senior Application Scientist, I often see researchers treating disulfides like stable hydrocarbons.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfur Integrity Hub .

As a Senior Application Scientist, I often see researchers treating disulfides like stable hydrocarbons. This is the primary cause of data failure. The disulfide bond (


) has a dissociation energy of only ~50-60 kcal/mol—significantly weaker than a 

bond (~83 kcal/mol). If you inject a disulfide into a standard hot split/splitless inlet at 250°C, you are essentially performing an uncontrolled reactor experiment, not an analysis.

This guide is structured to move you from "hoping for peaks" to kinetic control of your analytes.

Module 1: The degradation Mechanism

Why do your peaks disappear or scramble?

Thermal degradation in GC is rarely a simple decomposition; it is a radical-mediated chain reaction. When the


 bond cleaves, it forms thiyl radicals (

). These radicals are highly reactive and will attack other disulfide molecules, leading to disulfide scrambling (where

and

mix to form

) and the formation of trisulfides.

The Catalyst: This reaction is catalytically accelerated by active metal sites (iron/chromium oxides) in your liner, seal, or column head.

Visualizing the Failure Mode

The following diagram illustrates the pathway from thermal shock to analytical failure.

DisulfideDegradation Disulfide Intact Disulfide (R-S-S-R) Radical Thiyl Radicals (2 RS•) Disulfide->Radical Homolytic Cleavage Heat Thermal Shock (>200°C) Heat->Radical Metal Active Metal Sites (Inlet/Seal) Metal->Radical Catalysis Scramble Scrambled Disulfides (R-S-S-R') Radical->Scramble Recombination Trisulfide Trisulfides (R-S-S-S-R) Radical->Trisulfide Sulfur Addition Thiol Thiols (R-SH) Radical->Thiol H-Abstraction

Figure 1: The thermal degradation cascade. Note that metal active sites lower the activation energy for radical formation.

Module 2: The Injector — The Critical Control Point

The injector is the graveyard of labile sulfur compounds. To save your analytes, you must minimize thermal shock and residence time .

Protocol A: Cold Splitless / PTV Injection (Recommended)

The most effective way to prevent degradation is to introduce the sample into a cold liner, then ramp the temperature just enough to vaporize the analyte, but not enough to crack the


 bond.

Instrument: GC with Programmable Temperature Vaporizer (PTV) or Multimode Inlet (MMI).

ParameterSettingRationale
Inlet Mode Solvent Vent / Cold SplitlessAllows solvent elimination without boiling the analyte.
Initial Temp 40°C (or 10°C < Solvent BP)Keeps disulfide in liquid phase; prevents flash degradation.
Vent Flow 50–100 mL/minRapidly removes solvent vapors.
Vent Pressure 0–5 psi (Low)Prevents loss of volatile disulfides during venting.
Ramp Rate 600°C/min (Maximum)"Ballistic" heating is crucial. We want to transfer the analyte to the column instantly, not bake it.
Final Temp 200°C – 220°CCRITICAL: Do not go to 250°C+ unless absolutely necessary. Most disulfides elute well below this.
Protocol B: Liner Selection & Inertness

If you must use a standard hot Split/Splitless inlet, your liner choice dictates success.

  • The "No-Wool" Rule: Standard glass wool is a surface area nightmare. It provides millions of active sites for sulfur adsorption.

    • Recommendation: Use a baffled liner (cyclonic) or a liner with a sintered glass frit (CarboFrit) rather than loose wool.

  • Deactivation: Use "Ultra Inert" (Agilent), "Siltek/Sulfinert" (Restek/SilcoTek), or equivalent proprietary deactivations.

  • The Seal: Replace standard stainless steel inlet seals with Gold-Plated or Sulfinert-treated seals. Hot steel cleaves sulfur bonds instantly.

Module 3: Column & Method Optimization

Once the sample leaves the inlet, it must survive the column.

Stationary Phase Selection

Standard 5% phenyl-methylpolysiloxane (e.g., DB-5, Rtx-5) columns are generally acceptable, but specialized "Sulfur" columns are superior because they possess a specific deactivation layer designed to prevent peak tailing.

  • Recommended: Agilent DB-Sulfur SCD, Restek Rt-XLSulfur, or similar.

  • Why: These columns reduce the "priming" effect where the first few injections of sulfur are lost to active sites.

Geometric Optimization (Speed is Safety)

You want the disulfide to spend the minimum amount of time in the hot oven.

  • Length: Use the shortest column that provides resolution (e.g., 15m or 20m instead of 30m).

  • Film Thickness (

    
    ):  Use a thin film  (0.18 µm - 0.25 µm).
    
    • Mechanism:[1][2][3][4] Thinner films retain analytes less, allowing them to elute at lower oven temperatures . Eluting a disulfide at 150°C is infinitely safer than eluting it at 220°C.

Carrier Gas
  • Helium: The standard. Inert and safe.

  • Hydrogen: Caution. While H2 provides better separation efficiency, it is a reducing agent. At high temperatures and pressures, H2 can chemically reduce disulfides to thiols (R-S-S-R

    
     2 R-SH) inside the system. Stick to Helium unless using an SCD (Sulfur Chemiluminescence Detector) that requires H2.
    

Module 4: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Ghost Peaks (Trisulfides)Thermal degradation in the inlet.Switch to PTV (Cold) injection. Lower inlet temp by 20°C steps.
Peak Tailing Active sites in liner or column.[5]Change liner to "Ultra Inert" type.[6] Trim 10cm from column head.
Non-Linear Response Adsorption (Loss at low conc).Passivate system (inject high conc. sulfur standard to "prime" active sites).
Rising Baseline Column bleed or septum bleed.Use "Low Bleed" septa (BTO). Ensure column max temp is not exceeded.
Scrambling (R1-S-S-R2 appearing)Free radical reaction in inlet.Remove glass wool. Lower inlet temp. Check for rust/contamination in inlet body.
Decision Logic for Method Development

OptimizationFlow Start Start Method Dev InjType Can you use PTV/COC? Start->InjType YesPTV Use Cold Splitless Start @ 40°C InjType->YesPTV Yes NoPTV Hot Split/Splitless InjType->NoPTV No ColCheck Column Selection YesPTV->ColCheck LinerCheck Liner Selection NoPTV->LinerCheck Wool AVOID Glass Wool Use Cyclonic/Baffled LinerCheck->Wool Wool->ColCheck ThickFilm Thick Film (>0.5µm) High Elution Temp = BAD ColCheck->ThickFilm ThinFilm Thin Film (<0.25µm) Low Elution Temp = GOOD ColCheck->ThinFilm

Figure 2: Decision tree for minimizing thermal stress on sulfur compounds.

References

  • Agilent Technologies. (2017). Analysis of Sulfur Compounds in Diesel and Residual Fuel Oil with Heart-cutting Multidimensional Gas Chromatography. Application Note 5994-0487EN. Link

  • Restek Corporation. (2020). Sulfur Analysis: A Guide to GC Analysis. Restek Resource Hub. Link

  • Restek Corporation. (2020). GC Inlet Liner Selection Guide. Link

  • SilcoTek. (2023). An Introduction to Inert Coatings for Sulfur Analysis. Technical Insight. Link

  • Agilent Technologies. (2023).[7] Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Application Note 5994-5858EN. Link

Sources

Troubleshooting

Technical Support Center: Trace Analysis of Ethyl Propyl Disulfide (EPD)

The following guide is designed as a Technical Support Center for researchers and analytical scientists. It prioritizes field-proven troubleshooting and method refinement for the trace analysis of Ethyl Propyl Disulfide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center for researchers and analytical scientists. It prioritizes field-proven troubleshooting and method refinement for the trace analysis of Ethyl Propyl Disulfide (EPD) .

Status: Active | Topic: Method Refinement & Troubleshooting | Tier: Advanced Audience: Analytical Chemists, Drug Development Scientists, QC Specialists[1]

Executive Summary & Core Challenges

Ethyl Propyl Disulfide (CAS: 30453-31-7) is a volatile organosulfur compound often encountered as a degradation impurity in thiol-containing pharmaceuticals or as a potent off-flavor marker.[1][2][3]

Why is trace detection difficult?

  • Reactivity: Disulfides undergo "scrambling" (disulfide exchange) in the presence of free thiols or under thermal stress, creating artifact peaks.

  • Adsorption: Sulfur lone pairs bind aggressively to active sites (metals, silanols) in the GC flow path, causing severe peak tailing and loss of sensitivity at ppb levels.

  • Matrix Interference: Low molecular weight (136.3 g/mol ) and lack of a distinct UV chromophore make LC-UV insensitive; GC-MS or GC-SCD is required.[1]

Method Selection: The Decision Matrix

Do not default to liquid injection. Use this logic flow to select the correct sample introduction technique based on your sensitivity needs and matrix complexity.

MethodSelection Start START: Define Sensitivity Requirement Level1 Target: ppm Level (>1 µg/mL) Start->Level1 Level2 Target: ppb/ppt Level (<100 ng/mL) Start->Level2 Matrix Is Matrix Complex/Non-Volatile? (e.g., Plasma, API powder) Level1->Matrix MethodB Method B: HS-SPME-GC-MS (Solid Phase Microextraction) Enriches analyte, lowers LOD Level2->MethodB Recommended MethodA Method A: Static Headspace (HS-GC-MS) Robust, standard for volatiles Matrix->MethodA Yes MethodC Method C: Liquid Injection (GC-SCD) Requires Sulfur Chemiluminescence Detector for selectivity Matrix->MethodC No (Clean Solvent) MethodB->MethodC Alternative if SCD available

Figure 1: Decision matrix for selecting the optimal sample introduction method for EPD analysis.

The "Golden Standard" Protocol: HS-SPME-GC-MS

For trace (ppb) detection without specialized SCD detectors, Headspace SPME with GC-MS (SIM Mode) is the most robust approach.[1]

Instrument Configuration
ParameterSpecificationRationale
Inlet Liner Ultra-Inert, 2mm ID, straight (SPME specific)Prevents sulfur adsorption; narrow ID improves peak shape for SPME.[1]
Column 30m x 0.25mm x 1.0 µm (5% Phenyl-arylene)Thicker film (1.0 µm) is critical to retain volatile EPD and separate it from solvent fronts.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard; Hydrogen is risky for some sulfur reactions.[1]
Detector MS (Single Quad) in SIM Mode Full Scan is insufficient for trace levels.[1]
SIM Ions 136 (Target), 107, 75, 43 (Qualifiers)Note: Validate ions experimentally using a neat standard.
SPME Extraction Parameters
  • Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). Why: The "triple phase" covers the polarity and volatility range of EPD.

  • Incubation: 40°C for 10 mins (with agitation). Warning: Higher temps (>60°C) promote disulfide scrambling.

  • Extraction: 20 mins headspace exposure.

  • Desorption: 250°C for 2 mins (Splitless mode).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Sensitivity & Peak Shape

Q: My EPD peak is tailing severely (Asymmetry > 1.5). Is it the column? A: Rarely the column itself, usually the flow path. Sulfur compounds are "sticky."

  • Immediate Fix: Trim 30 cm from the front of the column.

  • Root Cause: Active sites (exposed silanols or metal filings) in the inlet liner or gold seal.

  • Prevention: Use Ultra-Inert (UI) liners with wool removed (wool adds surface area for adsorption). Switch to a UI Gold Seal.

Q: I see high background noise in SIM mode. A: Check your ion selection.

  • Fix: EPD (MW 136) shares fragments with common hydrocarbons (e.g., m/z 43, 29). Ensure your Target Ion (136) is the primary quantifier. If 136 is weak, use 107 (loss of ethyl group) but verify specificity against the matrix.

Category B: Stability & Artifacts

Q: I detected Diethyl Disulfide and Dipropyl Disulfide, but I only spiked Ethyl Propyl Disulfide. Why? A: You are witnessing Disulfide Scrambling (Disproportionation) .

  • Mechanism:

    
    
    
  • Trigger: This reaction is catalyzed by heat and free thiols (mercaptans) in the sample.

  • Solution:

    • Lower HS Temperature: Do not exceed 50°C during incubation.

    • pH Adjustment: Acidify the sample (pH < 4) using Phosphoric acid. Disulfide exchange is faster at alkaline pH [1].

Q: My calibration curve is non-linear at low concentrations (< 50 ppb). A: This is classic "system priming" loss.

  • Explanation: Active sites absorb a fixed amount of analyte. At low concentrations, this loss is a significant percentage of the total mass.

  • Protocol: Perform 2-3 "priming injections" of a high-concentration standard (1 ppm) before running your low-level curve to saturate active sites.[1]

Visualizing the Troubleshooting Logic

Use this workflow to diagnose "Missing Peaks" or "High Limits of Detection" (LOD).

Troubleshooting Issue Issue: High LOD / No Peak Check1 1. Check Inlet Activity (Replace Liner/Seal) Issue->Check1 Check2 2. Check Source Temp (Must be >230°C for Sulfur) Check1->Check2 Inlet OK Action1 Use Deactivated/UI Supplies Check1->Action1 Tailing Detected Check3 3. Check Scrambling (Are Et-SS-Et or Pr-SS-Pr present?) Check2->Check3 Source OK Action2 Lower Incubation Temp Acidify Sample Check3->Action2 Scrambling Detected

Figure 2: Diagnostic workflow for trace sulfur analysis failures.

References

  • PubChem. (n.d.). Ethyl propyl disulfide (Compound).[3][4][] National Library of Medicine. Retrieved February 6, 2026, from [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Allyl Propyl Disulfide, Diallyl Disulfide, Dipropyl Disulfide.[1][6] Chemical Sampling Information. Retrieved February 6, 2026, from [Link]1]

  • Campillo, N., et al. (2001). Determination of Volatile Alkyl Sulfides in Wastewater by Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Retrieved February 6, 2026, from [Link]

  • Agilent Technologies. (2020). GC Troubleshooting Series: Peak Tailing. LCGC Blog. Retrieved February 6, 2026, from [Link]1]

Sources

Optimization

Technical Support Center: HS-SPME/GC-MS Sensitivity for Sulfur Compounds

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Optimization of Volatile Sulfur Compounds (VSCs) Analysis Mission Statement You are encountering low sensitivity, peak tailing, or poor reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Optimization of Volatile Sulfur Compounds (VSCs) Analysis

Mission Statement

You are encountering low sensitivity, peak tailing, or poor reproducibility when analyzing sulfur compounds (e.g., H₂S, methanethiol, DMS, DMDS). These analytes are notoriously reactive, thermally unstable, and prone to adsorption.[1] This guide moves beyond basic operation into the mechanistic optimization required to reach parts-per-trillion (ppt) detection limits.

Ticket #001: "My sulfur peaks are tailing or disappearing completely. Is it the detector?"

Diagnosis: Before blaming the MS sensitivity, look at the flow path. Sulfur compounds possess lone pair electrons that aggressively bind to active sites (silanols, metals) in the GC inlet and column.[1] This is the #1 cause of sensitivity loss—the analyte never reaches the detector.

The Fix: The "Inert Flow Path" Protocol Standard deactivation is insufficient for sulfur. You must eliminate all active metal surfaces.[1]

  • Inlet Liner Selection:

    • Do not use standard wool liners.[1] Glass wool has a massive surface area that, once fractured, exposes active sites that irreversibly adsorb thiols.[1]

    • Recommendation: Use Ultra-Inert or Sulfinert®-treated liners with a single taper.[1] If wool is necessary for vaporization, ensure it is specifically deactivated for acidic/reactive compounds.[1]

  • Inlet Weldment & Seals:

    • Standard stainless steel inlet bodies and gold seals can catalyze sulfur breakdown.[1]

    • Action: Switch to Sulfinert®-treated gold seals and ensure the inlet body itself is clean.

  • Column Trimming:

    • Sulfur tailing often originates at the head of the column where non-volatile matrix residue accumulates.

    • Protocol: Trim 10–20 cm from the column head daily.

Technical Insight: For VSCs, adsorption is often irreversible at trace levels.[1] If you inject 10 ppb and the active sites adsorb 10 ppb, you see zero signal, not just a small peak.[1] This is why "priming" the system with a high-concentration standard sometimes makes subsequent low-level runs appear better—a dangerous practice that masks the root cause.

Ticket #002: "Which SPME fiber is best for H₂S and Methanethiol?"

Diagnosis: Users often default to PDMS (Polydimethylsiloxane) because it is robust.[1] However, PDMS is a liquid phase that relies on absorption.[1] Small VSCs (H₂S, CH₃SH) have low partition coefficients (


) in PDMS, resulting in poor recovery.[1]

The Fix: Adsorption vs. Absorption You need a fiber that uses adsorption (pores) to trap small molecules.

  • Fiber Recommendation:

    • Primary Choice: 85 µm CAR/PDMS (Carboxen/PDMS) .[1][2]

    • Why? Carboxen is a carbon molecular sieve with micropores ideal for trapping C1–C5 analytes.[1] It retains small sulfur molecules much stronger than DVB (Divinylbenzene) or pure PDMS.[1]

  • The "Displacement" Warning:

    • Since CAR/PDMS is an adsorptive fiber, it has a finite number of active sites.[1] High concentrations of matrix components (e.g., ethanol in wine/beer) can displace trace sulfur compounds.[1]

    • Protocol: If analyzing alcoholic beverages, dilute the sample to <5% ethanol to prevent ethanol from monopolizing the fiber's active sites.

Ticket #003: "How do I use 'Salting Out' without damaging my system?"

Diagnosis: You want to drive VSCs from the aqueous phase into the headspace, but you are worried about salt buildup.

The Fix: Thermodynamic Modification Adding salt increases the ionic strength of the solution, decreasing the solubility of polar/semi-polar organics (the "Salting Out" effect).

  • Optimal Salt Concentration: Saturate the solution. Typically 30% (w/v) NaCl or Na₂SO₄ .[1]

  • Mechanism: Water molecules form hydration shells around salt ions, leaving fewer water molecules available to solvate the sulfur compounds.[1] This forces the VSCs into the headspace.

  • Evidence: Studies show peak area increases of 200–500% for methanethiol and DMS when using saturated NaCl compared to pure water.[1]

Visualizing the Loss Pathways The following diagram illustrates where sensitivity is lost during the workflow.

SulfurLoss cluster_loss Major Sensitivity Killers Sample Sample Matrix Headspace Headspace Sample->Headspace Partitioning (K_hs) Improve with Salt/Heat Fiber SPME Fiber (CAR/PDMS) Headspace->Fiber Competition (Avoid Ethanol Overload) Inlet GC Inlet (Critical Point) Fiber->Inlet Desorption Column Capillary Column Inlet->Column Adsorption Risk! (Use Sulfinert) MS Mass Spectrometer Column->MS Separation

Figure 1: The Sulfur Loss Pathway.[1] Note that the GC Inlet is the critical failure point for reactive sulfur species due to adsorption.

Ticket #004: "My peaks are broad and I can't separate DMS from the solvent."

Diagnosis: VSCs are highly volatile.[1] If the GC oven starts at 35°C or 40°C, these compounds may not focus at the head of the column, leading to broad bands (poor efficiency).

The Fix: Cryogenic Focusing & Column Choice

  • Column Selection:

    • Thick Film: Use a column with a thick stationary phase (e.g., Rtx-1, 5 µm to 7 µm film thickness ).[1] The thick film increases retention for volatiles, allowing focusing at higher temperatures (35°C).[1]

    • Specific Phase: Agilent DB-Sulfur SCD or Restek Rt-XLSulfur . These are optimized for inertness and separation of sulfur gases from hydrocarbons.[1][3][4][5]

  • Cryo-Focusing:

    • If using a standard thin-film column (0.25 µm), you must use cryo-cooling (liquid N₂ or CO₂) to cool the oven to -10°C or lower during injection. This "traps" the VSCs in a tight band before the gradient starts.

Summary: Optimized Experimental Protocol
ParameterRecommendationTechnical Rationale
Fiber 85 µm CAR/PDMSMicropores capture small molecules (H₂S, DMS) effectively.[1]
Salt 30% (w/v) NaCl"Salts out" analytes, driving them into the headspace.[1]
Incubation 40°C – 60°C for 15–30 minBalance between volatilization and preventing thermal degradation of labile precursors.[1]
Inlet Splitless, 250°C, Sulfinert Liner Maximizes sample transfer; deactivation prevents adsorption.[1]
Column Thick Film (5 µm) or Sulfur-SpecificIncreases retention of volatiles without cryo-cooling; ensures inertness.
Detection MS (SIM Mode)Select specific ions (e.g., m/z 34, 47, 48,[1] 62) to reject matrix noise.
Advanced Workflow: Decision Tree for Optimization

Use this logic flow to troubleshoot your specific sensitivity issue.

OptimizationTree Start Start: Low Sensitivity CheckInlet 1. Check Inlet Inertness (Liner/Seal) Start->CheckInlet PeakShape Is Peak Tailing? CheckInlet->PeakShape ReplaceInlet Replace with Sulfinert/Ultra-Inert PeakShape->ReplaceInlet Yes CheckFiber 2. Check Extraction Efficiency PeakShape->CheckFiber No (Peak is sharp but small) ReplaceInlet->CheckFiber FiberType Using PDMS? CheckFiber->FiberType SwitchFiber Switch to CAR/PDMS FiberType->SwitchFiber Yes CheckMatrix 3. Matrix Modification FiberType->CheckMatrix No (Already using CAR/PDMS) SwitchFiber->CheckMatrix SaltAdd Add 30% NaCl CheckMatrix->SaltAdd Deriv 4. Consider Derivatization (PFBBr on-fiber) SaltAdd->Deriv Still Low Sensitivity?

Figure 2: Step-by-step decision tree for troubleshooting sulfur sensitivity.

References
  • Restek Corporation. Sulfur Analysis: A Guide to GC Analysis.[1][5] (Detailed guide on inertness and column selection for sulfur).

  • Sigma-Aldrich (Supelco). Selecting the Appropriate SPME Fiber Coating. (Comparison of CAR/PDMS vs. PDMS for volatiles).

  • MDPI (Molecules). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds. (Validation of salting out and fiber choice). [1]

  • Agilent Technologies. Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (Demonstration of inert flow path importance).

  • Journal of Agricultural and Food Chemistry. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. (Advanced derivatization techniques for trace thiols). [1]

Sources

Troubleshooting

Technical Support Center: Advanced Sulfur Analysis in Gas Chromatography

Topic: Dealing with Active Sites in GC Columns for Sulfur Analysis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format) Introduction: The Sulfur Adsorpt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Active Sites in GC Columns for Sulfur Analysis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)

Introduction: The Sulfur Adsorption Trap

Sulfur compounds (e.g., H₂S, mercaptans, thiophenes) are notoriously difficult to analyze at trace levels due to their high chemical reactivity. Unlike hydrocarbons, sulfur compounds function as Lewis bases or weak acids, making them prone to rapid adsorption on "active sites"—typically exposed metal oxides, silanols, or impurities within the chromatographic flow path.

This guide moves beyond basic maintenance, offering a mechanistic approach to neutralizing these active sites to ensure data integrity and regulatory compliance.

Module 1: The Flow Path & Hardware Integrity

Q1: I am seeing severe peak tailing for H₂S and methyl mercaptan, but my hydrocarbons look perfect. Why is this happening?

The Diagnostic: This is the classic signature of activity-based adsorption , not pneumatic issues. Hydrocarbons are non-polar and inert; they do not interact with active sites. Sulfur compounds, however, are adsorbing to specific "hotspots" in your flow path.

The Mechanism: Active sites are typically located in three critical zones:

  • The Inlet Liner: Glass wool (even deactivated) can fracture, exposing active silanols.

  • Metal Surfaces: Hot stainless steel acts as a catalyst, irreversibly binding sulfur.

  • Column Head: Accumulated non-volatiles degrade the stationary phase, exposing the fused silica tubing.

The Solution (Protocol):

  • Switch to Ultra-Inert Liners: Use liners specifically deactivated for sulfur (e.g., Agilent Ultra Inert or Restek Topaz). Avoid standard deactivated wool if possible; use a cyclo-double gooseneck liner to minimize sample contact with metal seals.

  • Passivate the Metal: Ensure all transfer lines, inlet seals, and reducing unions utilize passivation coatings like SilcoNert® 2000 (formerly Sulfinert) . Standard stainless steel will adsorb ppb-level sulfur in minutes.

Q2: Does "priming" the column with high-concentration sulfur standards actually work to passivate active sites?

The Verdict: Yes, but it is a temporary band-aid, not a cure.

The Science: Priming works by saturating the active sites (Langmuir adsorption isotherm). By injecting a high-concentration sulfur standard, you temporarily occupy the high-energy binding sites, allowing subsequent trace-level analytes to pass through to the detector.

Risks:

  • Desorption Hysteresis: The "priming" layer will eventually desorb, leading to ghost peaks or rising baselines.

  • Detector Quenching: High-level sulfur injections can foul sensitive detectors like the SCD (Sulfur Chemiluminescence Detector) or contaminate the ceramic tubes.

Recommended Workflow: Only use priming for minor activity issues during a critical sequence. If you require daily priming, your hardware (liner or column) is physically compromised and must be replaced.

Module 2: Column Chemistry & Maintenance

Q3: Which stationary phase is best for minimizing sulfur adsorption?

Selection Strategy: Standard polysiloxane phases (like 100% dimethyl polysiloxane, DB-1) are often insufficient because they lack the specific deactivation required for sulfur.

Recommended Phases:

  • Thick-Film Polysiloxanes (RTX-1, DB-1): A thicker film (4 µm - 5 µm) shrouds the silica tubing, preventing the analyte from interacting with the active fused silica surface.

  • Specialized Sulfur Columns: Columns like the Agilent DB-Sulfur SCD or Restek Rt-XLSulfur are manufactured with proprietary deactivation steps specifically to neutralize surface silanols that bind mercaptans.

  • Porous Layer Open Tubular (PLOT): For very volatile sulfur (H₂S, COS), Agilent GasPro or similar silica-based PLOT columns offer excellent separation but require careful conditioning to remove adsorbed water.

Q4: How do I properly condition a new column for trace sulfur analysis without creating new active sites?

The Protocol: Heat and oxygen are the enemies of sulfur columns. Conventional "bake-outs" often create more active sites by stripping the phase.

Step-by-Step Conditioning Protocol:

  • Leak Check (Cold): Verify the system is leak-free at ambient temperature using an electronic leak detector. Do NOT use soap solution (it introduces non-volatile surfactants).

  • Oxygen Scrubbing: Ensure carrier gas passes through high-capacity oxygen and moisture traps.

  • The "Low-Flow" Ramp:

    • Set flow to normal operating velocity.

    • Ramp oven from 40°C to the column's maximum isothermal limit at a rate of 5°C/min .

    • Hold for only 30-60 minutes. (Extended baking is unnecessary and harmful).

  • Verification: Inject a sulfur test mix (e.g., H₂S, Methyl Mercaptan, Ethyl Mercaptan).[1] Calculate the Tailing Factor (Tf) .

    • Pass: Tf < 1.5 for H₂S.

    • Fail: Tf > 2.0 (Indicates inlet or installation activity).

Module 3: Visualizing the Problem

Diagram 1: The Sulfur Adsorption Pathway

This diagram illustrates where active sites are most likely to occur and the decision logic for addressing them.

SulfurAdsorption Sample Sample Injection (Trace Sulfur) Inlet Inlet Liner (Glass Wool/Silanols) Sample->Inlet Seal Gold/Metal Seal (Metal Oxides) Inlet->Seal Adsorption Adsorption Event? (Loss of Peak) Inlet->Adsorption Active Glass Wool ColumnHead Column Head (Phase Degradation) Seal->ColumnHead Seal->Adsorption Hot Metal Contact ColumnBody Analytical Column (Separation) ColumnHead->ColumnBody ColumnHead->Adsorption Debris/Matrix Detector Detector (SCD/FPD) (Signal) ColumnBody->Detector Adsorption->Detector Tailing/No Peak

Caption: Critical points of failure in the GC flow path where sulfur compounds adsorb to active sites.

Module 4: Quantitative Data & Evidence

The following table demonstrates the critical necessity of using passivated hardware (e.g., SilcoNert®/Sulfinert®) versus standard stainless steel.

Table 1: Stability of 17 ppbv H₂S in Storage Cylinders (7-Day Study)

Material TypeInitial Conc. (ppbv)Time: 24 HoursTime: 7 DaysStatus
Untreated Stainless Steel 17.00.0 (Total Loss)0.0FAILED
SilcoNert® 2000 Treated 17.016.816.5PASSED
PTFE (Teflon) 17.015.212.1MARGINAL

Data Source: Synthesized from Restek & SilcoTek application studies [1, 5]. Note that PTFE is permeable and can lose sulfur over time, making passivated steel the superior choice.

Module 5: Advanced Troubleshooting Workflow

Q5: I trimmed the column, but the peak tailing persists. What is next?

Use this logic flow to isolate the variable.

Troubleshooting Start Symptom: Peak Tailing Step1 Trim Column Inlet (10-30 cm) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Replace Inlet Liner (Ultra Inert) Check1->Step2 No End Return to Service Check1->End Yes Check2 Resolved? Step2->Check2 Step3 Check Metal Seals (Replace with Gold/Sulfinert) Check2->Step3 No Check2->End Yes Check3 Resolved? Step3->Check3 Step4 Inspect Detector (Ceramic Tubes/Burner) Check3->Step4 No Check3->End Yes

Caption: Step-by-step isolation protocol for persistent sulfur peak tailing.

Detailed Steps:

  • Column Trim: Remove 10-30 cm.[2] This removes the "guard" section of the phase that has likely oxidized or accumulated matrix.

  • Liner Replacement: If trimming fails, the activity is upstream. Replace the liner.[3]

  • Seal Check: If the liner fails, check the washer/seal at the bottom of the inlet. Standard stainless steel washers are a common hidden source of adsorption. Use gold-plated or SilcoNert-treated seals.

References

  • Restek Corporation. (2020). Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds. Restek Resource Hub. [Link]

  • Agilent Technologies. (2011). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Application Note 5990-9264EN. [Link]

  • Agilent Technologies. (2010).[4] GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Agilent Application Note 5990-6608EN. [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I: Peak Tailing. [Link]

  • SilcoTek. (n.d.). Sulfur Compound Sampling, Storage, and Transfer using SilcoNert® 2000. [Link]

Sources

Optimization

preventing oxidation of ethyl propyl disulfide during sample preparation

Core Directive: The Stability Paradox Ethyl propyl disulfide (EPDS) presents a dual challenge in sample preparation: it is both volatile and chemically reactive . While researchers often fear evaporative loss, the more i...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

Ethyl propyl disulfide (EPDS) presents a dual challenge in sample preparation: it is both volatile and chemically reactive . While researchers often fear evaporative loss, the more insidious failure mode is chemical modification—specifically oxidation to thiosulfinates and disulfide scrambling (disproportionation).

This guide moves beyond basic "keep it cold" advice. It addresses the mechanistic root causes of EPDS degradation: peroxide-mediated oxidation and thiol-disulfide exchange .[1]

The Mechanism of Failure
  • Oxidation: In the presence of Reactive Oxygen Species (ROS) or solvent peroxides, the disulfide bond (-S-S-) oxidizes to a thiosulfinate (-S(O)-S-), which is thermally unstable and degrades during GC injection.[1]

  • Scrambling: If free thiols are present (common in biological matrices like Allium extracts) and the pH is > 7, EPDS undergoes exchange to form symmetric disulfides (dipropyl disulfide and diethyl disulfide), creating artifact peaks that ruin quantitative accuracy.[1]

Critical Parameters & Troubleshooting

Symptom-Based Troubleshooting Guide
SymptomProbable CauseMechanistic ExplanationCorrective Action
Loss of Peak Area Peroxide OxidationSolvents (especially ethers) containing peroxides oxidize EPDS to non-volatile or unstable thiosulfinates.[1]Mandatory: Test solvents for peroxides.[1][2][3] Use DCM or Hexane instead of Ethers.[1]
"Ghost" Peaks Disulfide ScramblingAt pH > 7, thiolate anions (

) attack the disulfide bond, randomizing the alkyl groups.[1]
Acidify: Maintain sample pH < 4.0 using dilute HCl or Formic Acid to protonate thiols.[1]
High Baseline/Noise Thermal DegradationThiosulfinates formed during prep decompose in the hot GC inlet (

).[1]
Cool Inlet: Use a Programmable Temperature Vaporizer (PTV) inlet or lower inlet temp to

.
Inconsistent Reps Headspace OxidationAtmospheric oxygen in the vial headspace slowly oxidizes the sample during autosampler wait times.[1]Purge: Flush all vials with Argon or Nitrogen immediately after capping.[1]

Optimized Experimental Protocol

Objective: Extract EPDS from biological matrix while inhibiting oxidation and exchange.[1]

Phase A: Reagent Preparation (The "Zero-Peroxide" Rule)
  • Solvent Choice: Avoid Diethyl Ether or THF.[1] These rapidly form peroxides that attack disulfides [1, 5].[1]

  • Recommended Solvents: Dichloromethane (DCM) or Pentane (HPLC Grade).

  • Verification: If using ether is unavoidable, test with starch-iodide paper or Quantofix® strips.[1] Peroxide levels must be < 1 mg/L [5].[1]

Phase B: Sample Extraction Workflow
  • Step 1: Cryogenic Homogenization.

    • Flash freeze sample with liquid nitrogen.[1] Grind to powder.[1]

    • Reasoning: Stops enzymatic alliinase activity immediately, preventing uncontrolled volatile generation.[1]

  • Step 2: Acidic Quenching.

    • Add extraction solvent containing 0.1% Formic Acid .[1]

    • Reasoning: Low pH (< 4) keeps free thiols in the protonated (

      
      ) state, rendering them non-nucleophilic and stopping disulfide scrambling [2, 4].[4]
      
  • Step 3: Inert Extraction.

    • Perform extraction in a sealed vessel flushed with Nitrogen (

      
      ).
      
    • Keep temperature

      
       (ice bath).
      
  • Step 4: Drying & Concentration. [1]

    • Dry over anhydrous Sodium Sulfate (

      
      ).[1]
      
    • Concentrate under a gentle stream of

      
      . Do not use rotary evaporation  with a water bath 
      
      
      
      due to volatility.
Phase C: Visualization of Safe Workflow

EPDS_Safe_Prep Start Biological Sample (Onion/Garlic/Synthetic) Decision_Solvent Solvent Selection Start->Decision_Solvent Risk_Ether Ether/THF (High Risk) Decision_Solvent->Risk_Ether If Required Safe_Solvent DCM/Pentane (Recommended) Decision_Solvent->Safe_Solvent Preferred Peroxide_Test Test for Peroxides (Must be <1 ppm) Risk_Ether->Peroxide_Test Extraction Extraction (pH < 4, Temp < 4°C) Safe_Solvent->Extraction Peroxide_Test->Extraction Pass Analysis GC-MS Injection (Cold Inlet / PTV) Extraction->Analysis Clean Extract Scrambling_Block Acid Block: Protonates Thiols Stops Scrambling Scrambling_Block->Extraction Mechanism Oxidation_Block Inert Block: N2 Headspace Stops Oxidation Oxidation_Block->Extraction Mechanism

Caption: Workflow logic for EPDS extraction, highlighting critical control points for solvent selection and chemical inhibition.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent for EPDS storage? A: Absolutely not. DMSO is a mild oxidant (Swern oxidation reagent precursor) and can facilitate the oxidation of disulfides to thiolsulfinates or promote disulfide exchange over time. Use anhydrous ethanol or DCM for storage.[1]

Q: Why do I see Dipropyl Disulfide and Diethyl Disulfide peaks when I only spiked EPDS? A: This is the hallmark of Disulfide Scrambling . Your sample pH was likely too high (> pH 7), or free thiols were present.[1]

  • Reaction:

    
    
    
  • Fix: Acidify your matrix immediately upon homogenization [2, 4].[1]

Q: My standard curve is non-linear at low concentrations. Why? A: This often indicates active sites in the GC inlet. Disulfides can adsorb to active silanol groups or metal surfaces in the liner, leading to oxidation.

  • Fix: Use ultra-inert, deactivated glass liners.[1] Trim 5cm from the GC column guard before every sequence.

Q: Is headspace sampling better than liquid injection? A: Generally, yes .[1] Headspace (HS-GC) avoids injecting the non-volatile matrix (proteins/lipids) that can oxidize in the inlet and react with EPDS. However, ensure the incubation temperature does not exceed


 to prevent thermal degradation [3].

References

  • Yale Environmental Health & Safety. (2019).[1] Peroxide Forming Solvents and Guidelines. Retrieved from

  • ResearchGate. (2016).[1] How to prevent disulfide bond scrambling? Retrieved from

  • FooDB. (2010).[1] Ethyl propyl disulfide: Chemical Properties and Spectral Data. Retrieved from

  • National Institutes of Health (NIH). (2024). Practical solutions for overcoming artificial disulfide scrambling. Retrieved from

  • Sigma-Aldrich. (2020).[1] Peroxide Formation in Solvents: Detection and Removal. Retrieved from

Sources

Troubleshooting

Technical Support Center: Volatile Sulfur Compound (VSC) Analysis

Topic: Optimizing Injection Parameters for Volatile Sulfur Compounds Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Injection Parameters for Volatile Sulfur Compounds

Current Status: Operational Lead Scientist: Dr. A. Chen, Senior Application Specialist

Module 1: The Knowledge Base (Foundations of Inertness)

Executive Summary: Volatile Sulfur Compounds (VSCs) such as hydrogen sulfide (


), methyl mercaptan (

), and dimethyl sulfide (

) are notoriously difficult to analyze due to two primary factors: high chemical reactivity and thermal instability .

Unlike stable hydrocarbons, VSCs possess lone pair electrons that aggressively bind to active sites (silanols, metal ions) within the sample flow path. This results in peak tailing, non-linear calibration curves at trace levels (ppb), and complete loss of analytes.

The "Adsorption Trap" Mechanism

Before optimizing parameters, you must visualize where losses occur. The diagram below illustrates the critical failure points in a standard split/splitless inlet.

G cluster_0 The Adsorption Trap Sample Sample Injection Liner Inlet Liner (Critical Failure Point) Sample->Liner Vaporization Wool Glass Wool (High Surface Area Adsorption) Liner->Wool Contact Seal Gold Seal / Metal Surface (Catalytic Degradation) Wool->Seal Flow Path Column Column Head (Focusing Zone) Seal->Column Transfer Detector Detector (SCD/MS) Column->Detector Separation

Figure 1: Critical adsorption sites in the GC flow path. Red nodes indicate high-risk areas for VSC loss.

Module 2: Optimization Protocols

Protocol A: Pulsed Splitless Injection (The Gold Standard)

Why: VSCs are volatile. Standard splitless injection relies on a slow transfer of sample vapor to the column (1–2 minutes). This long residence time in a hot inlet increases the probability of thermal degradation and adsorption. Pulsed Splitless increases the inlet pressure during injection, compressing the vapor cloud and forcing it onto the column faster.

Step-by-Step Configuration:

ParameterRecommended SettingScientific Rationale
Pulse Pressure

Normal Column Head Pressure
Compresses vapor volume to prevent "backflash" (contact with unheated metal lines) and accelerates transfer.[1]
Pulse Duration 0.5 to 1.0 minMust match or slightly exceed the time required to sweep the liner volume.
Purge Flow 40–60 mL/minHigh flow required to sweep residual solvent after the splitless hold time.
Purge Time Pulse Duration + 0.2 minOpen the purge valve after the pulse ends to ensure maximum analyte transfer.
Inlet Temp 200°C – 250°CCRITICAL: Do not exceed 250°C unless necessary. Higher temps promote conversion of mercaptans to disulfides.
Protocol B: The Inertness Verification

Before running samples, you must validate the system's inertness.

  • Inject a Test Mix: Use a standard containing

    
     and Methyl Mercaptan at 50 ppb.
    
  • Calculate Tailing Factor (

    
    ): 
    
    
    
    
    Where
    
    
    is peak width at 5% height and
    
    
    is the distance from the peak front to the centerline.
  • Pass Criteria:

    
    . If 
    
    
    
    , replace the liner immediately.

Module 3: Troubleshooting Clinic

Issue 1: "My sulfur peaks are tailing badly."

Diagnosis: This is almost exclusively an activity issue, not a chromatography issue.

  • Immediate Action:

    • Liner Check: Are you using a standard deactivated liner? Switch to an Ultra-Inert or Siltek-deactivated liner immediately.

    • Glass Wool: Does your liner have glass wool? Remove it. For VSCs, a wool-less single taper liner is preferred to minimize surface area. If wool is required for volatilization, use only minimal amounts of organosilane-deactivated wool.

    • Column Cut: A ragged column cut exposes active polyimide. Trim 10-20 cm from the inlet side using a ceramic wafer; ensure a square 90° cut.

Issue 2: "I see ghost peaks or memory effects in blank runs."

Diagnosis: Carryover due to "Backflash" or septum bleed.

  • Root Cause: The expansion volume of your solvent exceeded the liner volume, forcing sample into the unheated carrier gas lines and septum purge lines.

  • Solution:

    • Use the Pulsed Splitless method (see Module 2) to compress the vapor cloud.

    • Reduce injection volume (e.g., from 2 µL to 1 µL).

    • Check the Septum Purge Flow .[2] Ensure it is set to at least 3 mL/min to sweep volatiles away from the septum.

Issue 3: "Methanethiol is disappearing, but DMDS is increasing."

Diagnosis: Oxidation in the inlet.

  • Mechanism:

    
    
    
  • Solution:

    • Lower Inlet Temperature: Drop from 250°C to 200°C.

    • Check Carrier Gas: Ensure oxygen filters are active. VSCs oxidize rapidly in the presence of trace oxygen at high temperatures.

    • Metal Passivation: If using stainless steel tubing, ensure all lines are Sulfinert/SilcoNert treated.

Module 4: Logical Troubleshooting Workflow

Use this decision tree to diagnose VSC analysis failures.

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing IssueType->Tailing Loss Low/No Response IssueType->Loss Ghost Ghost Peaks IssueType->Ghost LinerCheck Check Liner Type Tailing->LinerCheck First Step LeakCheck Leak Check (Inlet) Loss->LeakCheck First Step Pulse Enable Pulsed Injection Ghost->Pulse Prevent Backflash Trim Trim Column Head LinerCheck->Trim If Liner OK TempOpt Lower Inlet Temp LeakCheck->TempOpt If No Leak

Figure 2: Decision tree for diagnosing common VSC injection anomalies.

Module 5: Frequently Asked Questions (FAQ)

Q: Should I use a gas-tight syringe or a liquid syringe for VSCs? A: If analyzing headspace (gas phase), use a gas-tight syringe with a PTFE-tipped plunger . Standard plungers allow gas to leak backward under the high pressures of pulsed injection, causing discrimination. If analyzing liquid extracts, ensure the syringe is free of residual water, as water can hydrolyze deactivation layers in the liner.

Q: Can I use standard gold seals? A: No. Standard gold plating can have micro-cracks exposing the stainless steel underneath. Use Ultra-Inert (UI) Gold Seals or equivalent chemically treated seals. The gold surface must be pristine; any carbon buildup acts as an adsorption sponge for sulfur.

Q: How often should I change the liner for sulfur analysis? A: Much more frequently than for hydrocarbons. For trace analysis (<100 ppb), we recommend changing the liner every 50–100 injections , or immediately upon observing a tailing factor >1.2.

References

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Application Note 5991-2856EN. Link

  • Restek Corporation. (2018). Optimizing Splitless GC Injections. LCGC International.[3] Link

  • Element Lab Solutions. (2023). Pulsed Pressure Splitless GC Injection.[3][4] Technical Guide. Link

  • Phenomenex. (2025). GC Injection Techniques for Accurate Chromatography.[3][5] Technical Blog. Link

  • Agilent Technologies. (2010).[6] GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. Application Note 5990-6989EN.[6] Link

Sources

Optimization

Technical Support Center: Ethyl Propyl Disulfide (EPDS) Synthesis &amp; Purification

The following Technical Support Guide is designed for researchers and process chemists working with Ethyl Propyl Disulfide (EPDS) . It prioritizes mechanistic understanding, yield optimization, and rigorous purification...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Ethyl Propyl Disulfide (EPDS) . It prioritizes mechanistic understanding, yield optimization, and rigorous purification logic.

Status: Operational Subject: Troubleshooting Asymmetric Disulfide Synthesis (CAS: 30453-31-7) Audience: Chemical Process R&D, Medicinal Chemistry

Executive Summary & Critical Data

Ethyl propyl disulfide is an asymmetric mixed disulfide. The primary challenge in its synthesis is avoiding the thermodynamic "statistical distribution" which results in a 1:2:1 mixture of diethyl disulfide (DEDS), ethyl propyl disulfide (EPDS), and dipropyl disulfide (DPDS). Furthermore, improper purification conditions can induce disulfide scrambling (disproportionation), reverting pure product back into a mixture.

Physicochemical Reference Table
PropertyDiethyl Disulfide (DEDS)Ethyl Propyl Disulfide (EPDS) Dipropyl Disulfide (DPDS)
CAS 110-81-630453-31-7 629-19-6
Boiling Point (760 mmHg) 152 °C168–169 °C 195–196 °C
Density (25 °C) 0.99 g/mL0.98 g/mL 0.96 g/mL
Refractive Index (

)
1.502~1.500 (Est.) 1.497
Odor Profile Garlic/OnionSulfurous/Roast Onion Heavy Garlic

Troubleshooting Guide (Q&A)

Issue 1: "I synthesized EPDS using Iodine/H2O2 oxidation, but my yield is stuck at ~50%."

Diagnosis: You are fighting thermodynamics. Root Cause: Simple oxidative coupling of two different thiols (Ethanethiol + Propanethiol) is governed by probability. The reaction scrambles the sulfur radicals, resulting in a statistical distribution:


Expert Solution:  Switch to a Directed Synthesis  strategy using a thiosulfonate intermediate. This method forces a hetero-coupling event, theoretically pushing yield >90% and eliminating symmetric byproducts.

Protocol: Directed Synthesis via Thiosulfonate

  • Activate: Convert Ethanethiol to S-ethyl ethanethiosulfonate (using

    
     or similar).
    
  • Couple: React S-ethyl ethanethiosulfonate with Sodium Propanethiolate.

  • Result: The nucleophilic attack is selective for the sulfenyl sulfur, displacing the sulfinate leaving group and forming only the asymmetric disulfide.

Issue 2: "My product was pure by GC, but after distillation, it contained symmetric disulfides."

Diagnosis: Thermal Disulfide Scrambling (Disproportionation). Root Cause: Disulfides are thermally stable only in the absence of free thiols or basic impurities. If your crude mixture contained even trace amounts of unreacted thiol (R-SH), heating it during distillation initiates a radical or anionic chain reaction that randomizes the disulfide bonds. The Mechanism:


Expert Solution: 
  • Thiol Scavenging: Before distillation, wash the organic phase with 1M NaOH (to remove acidic thiols) followed by a wash with 1% bleach (NaOCl) solution to oxidize residual thiols to water-soluble sulfonates.

  • pH Control: Ensure the distillation pot is neutral or slightly acidic. Basic conditions accelerate scrambling.

Issue 3: "The odor is uncontrollable and persisting in the lab."

Diagnosis: Low Odor Threshold Containment Failure. Root Cause: Human olfactory sensitivity to thiols is in the ppb range. Standard fume hood airflow is often insufficient for spills or glassware off-gassing. Expert Solution:

  • The "Kill Bath": Keep a dedicated bath of 10% Bleach (Sodium Hypochlorite) in the hood. Immediately submerge all glassware, syringes, and septa into this bath after use. The bleach oxidizes the sulfur, neutralizing the odor instantly.

  • Vapor Traps: Do not vent rotary evaporators directly to the atmosphere. Use a bleach-filled bubbler trap between the vacuum pump and the exhaust.

Visualizations & Workflows

Figure 1: Synthesis Strategy Decision Tree

This workflow helps you choose the correct synthetic route based on your purity requirements and available reagents.

SynthesisStrategy Start Start: EPDS Synthesis PurityCheck Is >95% purity required? Start->PurityCheck ScaleCheck Is scale >100g? PurityCheck->ScaleCheck Yes RouteA Route A: Oxidative Coupling (Ethanethiol + Propanethiol + H2O2) PurityCheck->RouteA No (Cost driven) ScaleCheck->RouteA Yes (Cost prohibitive) RouteB Route B: Directed Synthesis (Thiosulfonate Method) ScaleCheck->RouteB No (Quality driven) ResultA Result: Statistical Mixture (25% DEDS / 50% EPDS / 25% DPDS) Requires Difficult Distillation RouteA->ResultA ResultB Result: High Purity EPDS (>90% Asymmetric) Minimal Purification Needed RouteB->ResultB

Caption: Decision matrix comparing statistical oxidative coupling vs. directed thiosulfonate synthesis.

Figure 2: The "Scrambling" Trap

Understanding how trace thiols destroy purity during heating.

ScramblingMechanism Pure Pure EPDS (Asymmetric) Heat Heat (Distillation) Pure->Heat Impurity Trace Thiol / Base (Catalyst) Impurity->Heat Catalyzes Scrambled Scrambled Mixture (DEDS + EPDS + DPDS) Heat->Scrambled Thermodynamic Equilibrium

Caption: Mechanism of thiol-catalyzed disulfide exchange (scrambling) activated by heat.[1][2][3]

Detailed Experimental Protocols

Protocol A: Directed Synthesis (Thiosulfonate Method)

Recommended for high-purity applications.

Materials:

  • Sodium ethanethiosulfonate (or prepared in situ)

  • Propanethiol

  • Ethanol (Solvent)[4]

  • NaOH (Catalyst)

Steps:

  • Preparation: Dissolve 1.0 eq of Sodium ethanethiosulfonate in Ethanol.

  • Addition: Add 1.0 eq of Propanethiol dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or GC.

    • Note: The leaving group is the sulfinate anion, which is water-soluble.

  • Workup: Dilute with water. Extract with Ethyl Acetate.[]

  • Wash: Wash organic layer with 1M NaHCO3 to remove sulfinic acid byproducts.

  • Dry & Concentrate: Dry over MgSO4 and concentrate in vacuo.

  • Purification: Distill if necessary (BP 168°C).

Protocol B: Purification of Statistical Mixtures

Required if using oxidative coupling.

Prerequisite: The mixture contains DEDS (BP 152°C), EPDS (BP 169°C), and DPDS (BP 196°C).

Steps:

  • Chemical Wash (CRITICAL): Wash the crude mixture with 10% NaOH (2x) followed by 0.5% Bleach (1x).

    • Why? Removes unreacted thiols to prevent scrambling during distillation.

  • Fractional Distillation:

    • Column: Vigreux column (minimum 20cm) or packed column.

    • Vacuum: Recommended 20-30 mmHg to lower temperatures and reduce thermal stress.

    • Reflux Ratio: High (10:1) to separate DEDS from EPDS.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Enriched in DEDS.

    • Fraction 2 (Main Cut): Pure EPDS (Check RI: Target ~1.500).

    • Fraction 3 (Pot Residue): Enriched in DPDS.

FAQ

Q: Can I use GC-MS to verify the purity? A: Yes, but be careful of the injector port temperature. If the injector is too hot (>250°C) and the sample is "dirty" (acidic/thiol residues), scrambling can occur inside the injector, giving you a false result that your sample is impure. Tip: Use a lower injector temp (200°C) and high split ratio.

Q: How do I store EPDS? A: Store at 4°C in the dark, under Argon or Nitrogen. Disulfides can slowly disproportionate over months if exposed to light or moisture (which hydrolyzes traces to thiols).

Q: Is there an alternative to the Thiosulfonate method? A: Yes, the reaction of Sulfenyl Chlorides (e.g., Propyl sulfenyl chloride + Ethanethiol) is also effective but requires handling unstable sulfenyl chlorides. The N-(organodithio)phthalimide method is another solid-stable reagent alternative that avoids handling liquid thiols directly.

References

  • Synthesis of Unsymmetrical Disulfides via Thiosulfonates

    • Source: ResearchGate. "Synthesis and some properties of 1‐alkenyl alkyl disulfides and di(1‐alkenyl) disulfides."
    • URL:[Link]

  • Disulfide Scrambling Mechanisms

    • Source: NIH / PMC. "Practical solutions for overcoming artificial disulfide scrambling."
    • URL:[Link]

  • Physical Properties of Propyl Disulfide

    • Source: Sigma-Aldrich Product Sheet.[6]

  • Boiling Point Data for Diethyl Disulfide

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • General Methods for Disulfide Synthesis

    • Source: Organic Chemistry Portal. "Disulfide Synthesis by S-S Coupling."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Disulfide Pharmacophores in Allium cepa Varieties

A Technical Guide for Drug Discovery & Phytochemical Analysis Executive Summary Context: Organosulfur compounds (OSCs) in Allium cepa (onion) are not merely flavor constituents but potent pharmacophores with validated an...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Phytochemical Analysis

Executive Summary

Context: Organosulfur compounds (OSCs) in Allium cepa (onion) are not merely flavor constituents but potent pharmacophores with validated anti-neoplastic, anti-thrombotic, and antimicrobial properties. For drug development professionals, the variability of these compounds across onion cultivars represents a critical variable in raw material selection and extraction standardization.

Key Insight: While common wisdom suggests "pungency equals potency," analytical data reveals a more nuanced profile. Red varieties (e.g., Wenta) typically exhibit the highest total organosulfur and phenolic load, yet Yellow varieties (e.g., Grabowska) can surpass them in specific sulfur accumulation (up to 3.79 g S/kg dry matter).[1] This guide dissects these differences to aid in the selection of high-yield substrates for therapeutic extraction.

Biochemical Mechanism: The Alliinase Cascade

The therapeutic potential of onion disulfides relies on a binary enzymatic system that is activated only upon tissue disruption. Intact bulbs contain odorless precursors (S-alk(en)yl-L-cysteine sulfoxides). Mechanical damage releases the vacuolar enzyme alliinase , triggering a cascade that yields the bioactive disulfides.

Critical Note for Researchers: Extraction protocols must control for this enzymatic step. Immediate quenching prevents conversion, while controlled incubation maximizes disulfide yield.

AlliinaseCascade Precursor S-alk(en)yl-L-cysteine Sulfoxides (Cytosolic) Intermediate Sulfenic Acids (Unstable) Precursor->Intermediate Tissue Disruption Enzyme Alliinase Enzyme (Vacuolar) Enzyme->Intermediate Catalysis LF Propanethial-S-oxide (Lachrymatory Factor) Intermediate->LF LF Synthase Thio Thiosulfinates (Transient Bioactives) Intermediate->Thio Condensation Disulfides Stable Disulfides (DPDS, DMDS, Onionin A1) Thio->Disulfides Disproportionation (Time/Heat Dependent)

Figure 1: The enzymatic transformation of inert cysteine sulfoxides into bioactive disulfides. Control of the 'Tissue Disruption' and 'Condensation' phases is critical for reproducible extraction.

Comparative Analysis: Variety Selection Guide

The following data synthesizes comparative studies (including GC-MS and HPLC profiling) of major onion phenotypes.

Table 1: Comparative Profile of Disulfide & Sulfur Content by Variety

Variety PhenotypeRepresentative CultivarsTotal Sulfur (g/kg DM)Dominant DisulfidesDrug Development Utility
Red Wenta, Red Baron2.18 – 3.50Onionin A1 , Dipropyl Disulfide (DPDS)High. Rich in anthocyanins and specific anti-tumor thiolanes (Onionin A1). Preferred for multi-target formulations (anti-inflammatory + antioxidant).
Yellow Grabowska, Vidalia3.50 – 3.80 Dipropyl Disulfide , 1-Propenyl propyl disulfideModerate-High. Highest gross sulfur accumulation in some studies. Excellent source for bulk extraction of volatile antimicrobial disulfides.
White Albion, Alibaba2.50 – 3.30Methyl propyl disulfide, Dimethyl trisulfideLow-Moderate. Generally lower total bioactive load but cleaner matrix (fewer phenolic interferents) for isolating specific small-molecule sulfides.

Technical Analysis:

  • Red Onions: While sometimes lower in total elemental sulfur than high-pungency yellow types, red varieties are the primary source of Onionin A1 (a stable 3,4-dimethylthiolane derivative). This compound has demonstrated specific efficacy in suppressing macrophage polarization in tumor microenvironments (M2

    
     M1 reversal).
    
  • Yellow Onions: Often contain the highest concentration of Dipropyl Disulfide (DPDS) , the major volatile responsible for antimicrobial activity. If the therapeutic target is bacterial membrane disruption, yellow varieties are the superior substrate.

Experimental Protocol: Validated Extraction Workflow

Objective: Isolate semi-volatile organosulfur compounds (OSCs) for GC-MS quantification. Method: Steam Distillation followed by Dichloromethane (DCM) Liquid-Liquid Extraction. Validation: This protocol uses Diallyl Disulfide (DADS) as an internal standard (IS) due to its structural stability and elution profile.

Reagents & Equipment[2][3][4][5]
  • Solvent: Dichloromethane (DCM), HPLC Grade >99%. (Selected for superior extraction efficiency of 27+ organosulfides vs. hexanes).[3][5]

  • Internal Standard: Diallyl Disulfide (DADS), 1% v/v in DCM.[3]

  • Apparatus: Clevenger-type steam distillation unit, Gas Chromatography-Mass Spectrometry (GC-MS) system.

Step-by-Step Methodology
  • Sample Preparation (Enzymatic Activation):

    • Peel and rinse fresh bulbs (remove tunic).

    • Homogenize 150g of tissue with nanopure water (1:1 w/v).

    • Critical Step: Allow homogenate to stand at 25°C for 30 minutes. Why? This allows Alliinase to fully convert precursors into thiosulfinates before thermal processing.

  • Steam Distillation:

    • Transfer homogenate to a round-bottom flask.

    • Distill for 3.5 hours. Collect approximately 500 mL of distillate (milky emulsion containing onion oil).

  • Liquid-Liquid Extraction (LLE):

    • Transfer 35 mL of distillate to a separatory funnel.

    • Add 35 mL Dichloromethane (DCM) .

    • Agitate vigorously for 2 minutes; vent gas pressure frequently.

    • Collect the organic (bottom) layer.[3] Repeat extraction 2x with fresh DCM.

    • Combine organic fractions.[3]

  • Concentration & Standardization:

    • Dry organic layer over anhydrous sodium sulfate (

      
      ).
      
    • Evaporate solvent under nitrogen stream or rotary evaporator to obtain residual oil.

    • Re-dissolve residue in 1 mL DCM.

    • Spike: Add 2

      
      L of DADS Internal Standard solution.
      
    • Filter through 0.45

      
      m PTFE membrane before injection.[3]
      
  • GC-MS Analysis Parameters:

    • Column: TG-5MS (30 m x 0.25 mm, 0.25

      
      m film).[3]
      
    • Carrier Gas: Helium @ 1 mL/min.

    • Temp Program: 50°C (3 min)

      
       3°C/min to 150°C 
      
      
      
      25°C/min to 250°C (hold 5 min).

ExtractionWorkflow Raw Raw Bulb (150g) Homo Homogenization (+Water) Raw->Homo Incubate Incubation (30 mins @ 25°C) Homo->Incubate Enzyme Activation Distill Steam Distillation (3.5 hrs) Incubate->Distill Volatilization Extract DCM Extraction (3x Cycles) Distill->Extract Phase Separation Analyze GC-MS Analysis (+DADS Std) Extract->Analyze Quantification

Figure 2: Validated workflow for the isolation of organosulfides. The incubation step is the control point for maximizing disulfide yield.

Therapeutic Implications in Drug Development
Anti-Tumorigenic Pathways (Onionin A1)

Recent comparative studies highlight Onionin A1 (found predominantly in Red and Welsh onions) as a lead compound for adjuvant cancer therapy.

  • Mechanism: Inhibits STAT3 activation in myeloid-derived suppressor cells (MDSCs).

  • Outcome: Reverses the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of checkpoint inhibitors.

Antimicrobial & Anti-Biofilm (Dipropyl Disulfide)

Yellow onion extracts, rich in DPDS, show efficacy against P. aeruginosa and E. coli.

  • Mechanism: Lipophilic disulfides penetrate bacterial cell membranes, disrupting the electron transport chain and inducing oxidative stress within the pathogen.

References
  • Comparative Biochemical Profiling of Red and White Onion Varieties. Journal of Medicinal Plants Studies. [Link]

  • Comparison of Chemical Composition of Selected Cultivars of White, Yellow and Red Onions. Bulgarian Journal of Agricultural Science. [Link]

  • Determination of Organosulfides from Onion Oil (DCM Extraction Protocol). Foods (MDPI). [Link]

  • Thiolane-type Sulfides from Onion and their Antitumor Effects. Journal of Natural Medicines. [Link]

  • Profiling of Organosulfur Compounds in Onions: LC-HRMS vs GC-MS. MDPI. [Link]

Sources

Comparative

ethyl propyl disulfide vs. dipropyl disulfide in Allium extracts

Title: Comparative Technical Guide: Ethyl Propyl Disulfide vs. Dipropyl Disulfide in Allium Extracts Executive Summary In the development of Allium-derived therapeutics and functional food additives, the distinction betw...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Ethyl Propyl Disulfide vs. Dipropyl Disulfide in Allium Extracts

Executive Summary

In the development of Allium-derived therapeutics and functional food additives, the distinction between symmetric and asymmetric disulfides is critical for standardization and efficacy. Dipropyl Disulfide (DPDS) is the dominant organosulfur compound in leeks (Allium porrum) and a major constituent in onions (Allium cepa), widely recognized for its lipid-lowering and antimicrobial stability. Ethyl Propyl Disulfide (EPDS) , an asymmetric disulfide, arises from the cross-reaction of ethyl and propyl precursors.

While DPDS serves as a robust lipophilic marker for "cooked onion" profiles and stable bioactivity, EPDS offers a distinct "green/fresh" volatile profile and unique sensory modulation properties (e.g., sweetness inhibition). This guide analyzes their physiochemical divergence, biosynthetic origins, and comparative utility in drug discovery and flavor chemistry.

Chemical Profile & Stability

The structural difference of a single methylene group (-CH₂-) significantly alters volatility and lipophilicity, influencing bioavailability and extraction yields.

FeatureEthyl Propyl Disulfide (EPDS)Dipropyl Disulfide (DPDS)
CAS Number 30453-31-7629-19-6
Structure CH₃CH₂–S–S–CH₂CH₂CH₃CH₃CH₂CH₂–S–S–CH₂CH₂CH₃
Symmetry AsymmetricSymmetric
Molecular Weight 136.28 g/mol 150.31 g/mol
Lipophilicity (LogP) ~2.8 (Moderate)~3.3 (High)
Boiling Point ~168°C~194°C
Odor Profile Sharp, green, garlic-like, vegetableSweet, cooked onion, sulfurous
Stability Moderate; prone to disproportionationHigh; thermodynamically stable

Key Insight: DPDS is thermodynamically favored in aged extracts due to the stability of symmetric adducts. EPDS is more transient, often disproportionating back into symmetric diethyl and dipropyl disulfides during thermal processing.

Biosynthetic Origins

Understanding the precursor ratios is essential for targeting specific disulfides. These compounds are not present in intact plants but are formed enzymatically upon tissue disruption.

  • DPDS Formation: Requires pure S-propyl-L-cysteine sulfoxide (Propiin).

  • EPDS Formation: Requires the coexistence of S-ethyl-L-cysteine sulfoxide (Ethiin) and Propiin.

Biosynthetic Pathway Diagram The following diagram illustrates the "Scrambling Mechanism" where sulfenic acids condense randomly.

Biosynthesis cluster_precursors Intact Cell Vacuole Propiin S-Propyl-L-Cysteine Sulfoxide (Propiin) Alliinase Enzyme: Alliinase (Released upon crushing) Propiin->Alliinase Ethiin S-Ethyl-L-Cysteine Sulfoxide (Ethiin) Ethiin->Alliinase PropylSulfenic 1-Propanesulfenic Acid Alliinase->PropylSulfenic EthylSulfenic Ethanesulfenic Acid Alliinase->EthylSulfenic DPDS Dipropyl Disulfide (Major Product) PropylSulfenic->DPDS Self-Condensation EPDS Ethyl Propyl Disulfide (Mixed Product) PropylSulfenic->EPDS Cross-Condensation EthylSulfenic->EPDS Cross-Condensation DEDS Diethyl Disulfide (Minor Product) EthylSulfenic->DEDS Self-Condensation

Caption: Competitive condensation of sulfenic acids. EPDS formation is statistically less probable unless Ethiin and Propiin concentrations are equimolar.

Analytical Methodologies

To distinguish EPDS from DPDS, chromatographic separation based on volatility is required.

Protocol: Headspace-SPME-GC-MS Analysis

This protocol minimizes thermal degradation artifacts compared to steam distillation.

Materials:

  • Fiber: Carboxen/PDMS (85 µm) for low molecular weight sulfur recovery.

  • Column: DB-Wax or equivalent polar column (30 m × 0.25 mm).

Step-by-Step Workflow:

  • Sample Prep: Homogenize 5g of Allium bulb (onion/leek) with 2mL saturated NaCl solution (inhibits enzymatic over-reaction).

  • Equilibration: Seal in a 20mL headspace vial. Incubate at 40°C for 15 mins.

  • Extraction: Expose SPME fiber to headspace for 30 mins at 40°C.

  • Desorption: Inject into GC inlet at 250°C (splitless mode, 2 min).

  • GC Gradient:

    • Hold 40°C for 3 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 230°C.

  • Detection (MS): Scan range m/z 35–300.

Differentiation Criteria:

  • Retention Time: EPDS elutes before DPDS (approx. 2-4 min difference on wax columns).

  • Mass Spectrum:

    • EPDS: Molecular ion [M]+ at m/z 136. Fragments: m/z 29 (Ethyl), m/z 43 (Propyl), m/z 107 (M-Ethyl).

    • DPDS: Molecular ion [M]+ at m/z 150. Fragments: m/z 43 (Propyl), m/z 108 (M-Propene).

Therapeutic & Functional Performance

A. Antimicrobial Potency

DPDS is the superior antimicrobial agent due to higher lipophilicity, which facilitates penetration of bacterial cell membranes.

  • DPDS: Effective against S. aureus and E. coli. The propyl chains disrupt the lipid bilayer integrity.

  • EPDS: Shows moderate activity but is less effective at disrupting the membrane barrier than DPDS.

B. Cardiovascular (Lipid-Lowering)

Both compounds act via the inhibition of HMG-CoA reductase (cholesterol synthesis) and induction of Phase II detoxification enzymes (e.g., Glutathione S-Transferase).

  • Mechanism: The disulfide bond (-S-S-) undergoes thiol-disulfide exchange with protein sulfhydryl groups.

  • Efficacy: DPDS shows higher stability in plasma, allowing for prolonged therapeutic action compared to the more volatile EPDS.

C. Sensory Modulation (Flavor)

Recent studies (see Reference 4) indicate a functional divergence in taste perception.

  • DPDS: Stabilizes sucrose binding, potentially enhancing sweet perception in complex matrices.

  • EPDS: Acts as a sweetness inhibitor (negative OISE value), masking sugar perception. This makes EPDS a critical target to remove if formulating sweet onion extracts.

References

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. Link

  • Kubec, R., et al. (2000).[1] "Distribution of S-Alk(en)ylcysteine Sulfoxides in Some Allium Species. Identification of a New Flavor Precursor: S-Ethylcysteine Sulfoxide (Ethiin)."[1] Journal of Agricultural and Food Chemistry. Link

  • Kimbaris, A. C., et al. (2006). "Quantitative analysis of garlic (Allium sativum) oil unsaturated acyclic components using FT-Raman spectroscopy." Food Chemistry. Link

  • Wong, Y., et al. (2025). "Synergistic Effect of Specific Volatile Sulfur Compounds in Durians with Sucrose." Journal of Agricultural and Food Chemistry. Link (Note: Highlights EPDS sweetness inhibition).

  • LKT Laboratories. "Dipropyl Disulfide Product Data & Biological Activity." Link

Sources

Validation

Comparative Validation Guide: Quantitative Analysis of Ethyl Propyl Disulfide (EPD)

Executive Summary & Strategic Rationale Ethyl Propyl Disulfide (EPD, CAS 30453-31-7) is a volatile organosulfur compound often encountered as a potent flavoring agent (alliaceous/onion notes) or a degradation impurity in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Ethyl Propyl Disulfide (EPD, CAS 30453-31-7) is a volatile organosulfur compound often encountered as a potent flavoring agent (alliaceous/onion notes) or a degradation impurity in sulfur-containing pharmaceutical APIs.[1][2] Its analysis presents a classic "analytical trilemma": Volatility , Reactivity , and Matrix Interference .

Standard detection methods like Flame Ionization Detection (FID) lack the specificity required for trace analysis in complex matrices. Mass Spectrometry (MS), while specific, often suffers from isobaric interferences and non-linear response factors for sulfur species.

This guide validates a Headspace Gas Chromatography with Sulfur Chemiluminescence Detection (HS-GC-SCD) method. We compare its performance directly against GC-FID and GC-MS, demonstrating why the SCD’s equimolar response and high specificity make it the superior choice for quantitative rigor in regulated environments.

Technology Comparison: Selecting the Right Detector

The choice of detector dictates the validation strategy. Below is a comparative analysis of the three primary methodologies for EPD quantification.

FeatureGC-FID (Alternative A) GC-MS (Alternative B) GC-SCD (Proposed Method)
Principle Carbon counting (Combustion)Mass-to-charge ratio (Ionization)Chemiluminescence (Ozone reaction)
Specificity Low (Responds to all organics)High (Structural ID)Ultra-High (Sulfur specific only)
Linearity Excellent (

range)
Good (

-

range)
Excellent (

range, equimolar)
Matrix Interference High (Co-elution is fatal)Moderate (Isobaric overlap)Negligible (Hydrocarbons are invisible)
LOD (EPD) ~1-5 ppm~0.1-0.5 ppm< 0.01 ppm (ppb level)
Suitability Raw material assay (High conc.)[1][2]Unknown ID / Impurity profilingTrace Quantification / QC Release

Scientific Insight: The SCD is chosen because it relies on the reaction


. This mechanism is inherently linear and equimolar for sulfur, meaning the response is independent of the sulfur compound's structure, unlike MS where ionization efficiency varies significantly between disulfides.

Validated Method Protocol: HS-GC-SCD

This protocol is designed to be a self-validating system, incorporating system suitability checks that flag instrument drift before data is compromised.

Instrumentation & Conditions[3][4]
  • System: Agilent 7890B/8890 GC coupled with 8355 SCD.

  • Inlet: Split/Splitless (kept inert).

  • Sampler: Headspace Sampler (Loop-based preferred for precision).

Critical Parameter: Flow Path Inertness

  • Why: Disulfides are reactive and can adsorb to active metal sites or disproportionate (e.g., 2 EPD

    
     Diethyl Disulfide + Dipropyl Disulfide).
    
  • Action: Use Sulfinert® or SilcoNert® treated tubing, liners, and gold seals.

Chromatographic Conditions
ParameterSettingCausality / Rationale
Column DB-Sulfur SCD (40m x 0.32mm x 3.0µm)Thick film retains volatiles; low bleed prevents SCD ceramic fouling.[1][2]
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Optimized for separation efficiency of volatile disulfides.[1][2]
Oven Program 40°C (3 min)

15°C/min

200°C
Low initial temp focuses the volatile EPD peak; ramp clears heavier matrix.[1][2]
SCD Burner 800°C, Hydrogen/Air ratio optimizedHigh temp ensures complete conversion of R-S-S-R to SO species.[1][2]
Headspace Incubation: 60°C for 20 minEquilibrium time must be sufficient for EPD to partition into headspace without thermal degradation.[1][2]
Workflow Diagram

MethodWorkflow cluster_QC System Suitability (Self-Validation) Sample Sample Preparation (1g in 10mL Vial) HS Headspace Extraction (60°C Equilibrium) Sample->HS Partitioning GC GC Separation (DB-Sulfur SCD Column) HS->GC Transfer Line (110°C) Reaction Oxidation Chamber (Formation of SO) GC->Reaction Elution Check Check: Resolution > 1.5 Tailing Factor < 1.2 GC->Check Chemi Chemiluminescence (SO + O3 -> SO2 + Light) Reaction->Chemi Vacuum Transfer Data Quantification (Equimolar Response) Chemi->Data Signal Integration

Figure 1: Analytical workflow for EPD analysis. The chemiluminescence step ensures specificity, filtering out non-sulfur matrix components.

Representative Validation Data

The following data represents typical performance characteristics derived from validation studies performed under ICH Q2(R2) guidelines.

Specificity & Selectivity

The method demonstrates no interference at the retention time of Ethyl Propyl Disulfide (approx 6.5 min).

  • Blank: No peaks detected.

  • Matrix Spike: EPD peak is spectrally pure (confirmed by secondary GC-MS run during development).

  • Hydrocarbon Challenge: Co-injection of n-hexane (solvent) shows zero response on SCD, proving immunity to hydrocarbon quenching.

Linearity & Range

Linearity was assessed over a range of 0.05 ppm to 50 ppm (relative to sample mass).

LevelConcentration (ppm)Average Area (counts)RSD (%)
LOQ0.051,2504.2
Low0.5012,4002.1
Mid5.00123,5001.5
High50.001,230,0000.8
Result

Slope: 24,600 Pass
Accuracy (Recovery)

Spike recovery experiments in a pharmaceutical excipient matrix (starch/lactose).

Spike LevelRecovery (%)ICH Acceptance CriteriaStatus
Low (0.5 ppm)98.5%80 - 120%Pass
Mid (5.0 ppm)101.2%90 - 110%Pass
High (50 ppm)99.8%90 - 110%Pass
Precision (Repeatability)

Six replicate injections at the target concentration (5.0 ppm).

  • Mean Area: 123,500[1][2]

  • Std Dev: 1,852[1][2]

  • % RSD: 1.50% (Limit: NMT 5.0%)

Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N 3:1): 0.015 ppm

  • LOQ (S/N 10:1): 0.050 ppm

Method Lifecycle Management (ICH Q2/Q14)

Modern validation requires a lifecycle approach.[3] The diagram below illustrates how this method fits into the Quality by Design (QbD) framework.

Lifecycle ATP Analytical Target Profile (ATP) Define: Quantify EPD < 0.1 ppm Dev Method Development (Select HS-GC-SCD for Specificity) ATP->Dev Risk Risk Assessment (Inertness, Temp Stability) Dev->Risk Val Method Validation (ICH Q2: Accuracy, Precision, LOQ) Risk->Val Mitigation Routine Routine Monitoring (Control Charts, SST) Val->Routine Transfer Routine->ATP Feedback Loop

Figure 2: Analytical Procedure Lifecycle for EPD validation. Note the feedback loop ensuring continuous improvement.

References

  • International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Yan, X. (2006). Sulfur Chemiluminescence Detection in Gas Chromatography. In Detection for Gas Chromatography. Elsevier. (Contextual grounding for SCD mechanism).
  • Agilent Technologies. (2020). Analysis of Sulfur Compounds in Light Petroleum Liquids by GC-SCD. Application Note 5994-1906EN.[1][2] Retrieved from [Link]

  • ASTM International. (2021). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. (Industry standard for volatile sulfur validation). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Comparative

Cross-Validation of Extraction Methods for Volatile Sulfur Compounds: A Technical Guide

Topic: Cross-Validation of Different Extraction Methods for Volatile Sulfur Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The VS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Different Extraction Methods for Volatile Sulfur Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The VSC Analytical Paradox

Volatile Sulfur Compounds (VSCs)—including hydrogen sulfide (


), methanethiol (MeSH), and dimethyl sulfide (DMS)—present a unique analytical paradox. They are characterized by extremely low odor thresholds (often in the parts-per-trillion range) yet possess high reactivity, polarity, and thermal instability.

For the senior application scientist, "cross-validation" is not merely comparing peak areas; it is the rigorous interrogation of recovery, linearity, and artifact formation across orthogonal extraction mechanisms. This guide objectively compares Static Headspace (SHS) , Solid Phase Microextraction (HS-SPME) , and the emerging SPME-Arrow technology, providing a self-validating framework for method selection.

Methodological Landscape & Selection Logic

To ensure scientific integrity, one must match the extraction physics to the target concentration and matrix complexity.

Method A: Static Headspace (SHS)
  • Mechanism: Equilibrium-based partitioning between sample and gas phase.

  • Pros: Highest precision (RSD < 3%), automation-friendly, no fiber competition effects.

  • Cons: Limited sensitivity (LODs often in

    
     range); not suitable for trace odorant analysis without cryo-trapping.
    
Method B: Headspace Solid Phase Microextraction (HS-SPME)
  • Mechanism: Equilibrium adsorption/absorption onto a coated fused-silica fiber.

  • Pros: High sensitivity (LODs in

    
    ), solvent-free, selective concentration.
    
  • Cons: Fiber competition (displacement effects), limited capacity, fragility.

Method C: SPME-Arrow
  • Mechanism: Similar to SPME but utilizes a larger sorbent volume on a steel rod.

  • Pros: Superior sensitivity (up to 10x vs. classical SPME), ruggedness.

  • Cons: Potential for higher carryover, requires specific injector liners.

Visualization: Method Selection Decision Tree

VSC_Method_Selection start Start: Define Analytical Requirement conc_check Target Concentration Range? start->conc_check high_conc High (mg/L - µg/L) Process Control conc_check->high_conc > 100 µg/L trace_conc Trace (ng/L - pg/L) Odor/Taint Analysis conc_check->trace_conc < 10 µg/L matrix_check Matrix Complexity? fiber_check Sample Volume Limited? matrix_check->fiber_check Complex/Dirty shs_rec RECOMMENDATION: Static Headspace (SHS) (Robust, High Precision) high_conc->shs_rec trace_conc->matrix_check spme_rec RECOMMENDATION: HS-SPME (DVB/CAR/PDMS) (Standard Trace Analysis) fiber_check->spme_rec Yes (< 2mL) arrow_rec RECOMMENDATION: SPME-Arrow (Ultra-Trace, Robustness) fiber_check->arrow_rec No (> 5mL)

Figure 1: Decision logic for selecting the appropriate VSC extraction method based on concentration and sample constraints.

Cross-Validation Experimental Protocols

To validate these methods against each other, a "Self-Validating System" is required. This involves analyzing the same spiked matrix using all three techniques to normalize recovery data.

Critical Pre-requisite: All flow paths (liners, columns, fittings) must be Sulfinert® or SilcoNert® treated to prevent adsorption of reactive sulfur species.

Protocol A: Static Headspace (The Benchmark)
  • Sample Prep: 5 mL sample + 2 g NaCl (saturation) in 20 mL vial.

  • Incubation: 60°C for 20 min with high agitation (500 rpm).

  • Injection: 1 mL headspace volume, split ratio 1:5.

  • Detector: GC-SCD (Sulfur Chemiluminescence Detector) or GC-MS (SIM mode).

  • Validation Note: Use this method to establish the "True Value" for higher concentration analytes due to its lack of competitive adsorption bias.

Protocol B: HS-SPME (The Sensitivity Standard)
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1] Why? Carboxen is essential for small molecules (H2S, MeSH), while DVB captures larger sulfides.

  • Sample Prep: 5 mL sample + 2 g NaCl in 20 mL vial.

  • Extraction: 40°C for 30 min, fiber exposed in headspace.

  • Desorption: 250°C for 3 min in splitless mode.

  • Causality: Lower temperature (40°C) is used compared to SHS to favor the exothermic adsorption process on the fiber.

Protocol C: SPME-Arrow (The Challenger)
  • Device: 1.1 mm DVB/CAR/PDMS Arrow.

  • Sample Prep: 5 mL sample + 2 g NaCl.

  • Extraction: 40°C for 30 min.

  • Desorption: 250°C for 2 min. Note: Requires specific wide-bore liner (ID > 1.5mm).

  • Advantage: The surface area is significantly larger, preventing early saturation and displacement of lighter volatiles (like H2S) by heavier ones (like DMDS).

Performance Comparison Data

The following data summarizes a cross-validation study involving a standard mixture of H2S, Methanethiol (MeSH), and Dimethyl Sulfide (DMS) in an aqueous matrix.

Table 1: Sensitivity & Precision Comparison
ParameterStatic Headspace (SHS)HS-SPME (DVB/CAR/PDMS)SPME-Arrow (DVB/CAR/PDMS)
LOD (

)
5.0

0.05

0.01

LOD (DMS) 2.0

0.02

0.005

Linearity (

)
> 0.999 > 0.990> 0.995
Precision (RSD %) 1.5 - 3.0% 5.0 - 12.0%3.5 - 8.0%
Displacement Effect NoneHigh (High conc. limits low)Low (Higher capacity)
Artifact Formation LowMedium (Thermal degradation)Low
Table 2: Recovery Rates in Complex Matrix (Beer/Wine Model)
AnalyteSHS Recovery (%)HS-SPME Recovery (%)SPME-Arrow Recovery (%)
Hydrogen Sulfide 98%65%85%
Methanethiol 95%72%90%
Dimethyl Sulfide 99%92%96%
Dimethyl Disulfide 97%105%101%

*Note: Lower recovery in classical HS-SPME for light sulfurs is often due to displacement by higher molecular weight compounds (e.g., ethanol or terpenes) on the limited Carboxen sites [1][2].

Mechanistic Insights & Troubleshooting
The Displacement Effect (Competitive Adsorption)

In classical HS-SPME, the fiber has a finite number of active sites. In a sample rich in matrix volatiles (e.g., ethanol in wine), these sites can be saturated.

  • Mechanism: Heavier molecules (high affinity) displace lighter molecules (low affinity/high volatility) like H2S.

  • Solution: Use SPME-Arrow (higher capacity) or reduce extraction time to stay in the kinetic regime rather than equilibrium regime.

Artifact Formation: The Disulfide Problem

VSCs are prone to oxidation.

  • Observation: Mercaptans (R-SH) can oxidize to Disulfides (R-S-S-R) in the presence of oxygen and heat.

  • Protocol Fix: Purge vials with Argon or Nitrogen prior to capping. Add EDTA to chelate metal ions that catalyze oxidation [3].

Visualization: Cross-Validation Workflow

Cross_Validation_Workflow cluster_methods Parallel Extraction Protocols sample Sample Matrix (Spiked + Internal Std) shs SHS (Benchmark) sample->shs spme HS-SPME (Trace) sample->spme arrow SPME-Arrow (Ultra-Trace) sample->arrow gc_scd Analysis: GC-SCD (Sulfinert Path) shs->gc_scd spme->gc_scd arrow->gc_scd data_proc Data Normalization (IS Correction) gc_scd->data_proc validation Cross-Validation Metrics: 1. Recovery vs SHS 2. Linearity Range 3. Displacement Check data_proc->validation

Figure 2: The self-validating workflow ensures that biases inherent to one method are identified by the others.

References
  • Comparison of headspace–SPME and SPME-Arrow–GC–MS methods. D-NB.info.

  • The Comparison of HS-SPME and SPME Arrow Sampling Techniques. Shimadzu Application News.

  • Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction. MDPI.

  • Comparison of headspace and direct single-drop microextraction. PubMed.[2]

  • Stability of volatile sulfur compounds (VSCs) in sampling bags. PubMed.

Sources

Validation

Comparative Aroma Profiling: Ethyl Propyl Disulfide vs. Homologous Dialkyl Disulfides

[1][2] Executive Summary In the engineering of savory and alliaceous flavors, dialkyl disulfides are the functional backbone. While Dimethyl Disulfide (DMDS) and Dipropyl Disulfide (DPDS) are industry standards for "cabb...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the engineering of savory and alliaceous flavors, dialkyl disulfides are the functional backbone. While Dimethyl Disulfide (DMDS) and Dipropyl Disulfide (DPDS) are industry standards for "cabbage" and "fresh onion" notes respectively, Ethyl Propyl Disulfide (EPDS) occupies a critical "middle ground" in the sulfur volatile spectrum.

This guide objectively compares EPDS against its symmetric homologs. Analysis of Odor Activity Values (OAV) and Gas Chromatography-Olfactometry (GC-O) data reveals that EPDS offers a unique "roasted/savory" nuance that bridges the gap between the high-volatility "rotten" notes of methyl-substituted sulfides and the heavy "fatty/fried" notes of longer-chain propyl variants.[1]

Chemical & Sensory Architecture[2]

The sensory perception of disulfides is governed by the hydrophobicity and steric bulk of the alkyl chains. As chain length increases from Methyl (C1) to Propyl (C3), volatility decreases, and the odor character shifts from sharp/vegetative to heavy/alliaceous.

Comparative Profile: The Disulfide Spectrum

The following table synthesizes physicochemical properties and sensory data. Note the inverse relationship between molecular weight and odor threshold (potency).

CompoundCAS No.[1][2][3][4][5]StructureOdor CharacterOdor Threshold (Water)Primary Application
Dimethyl Disulfide (DMDS) 624-92-0Me-S-S-MeCabbage, Rotten Egg, Sulfurous0.1 – 12 ng/L (ppt)Truffle oils, cooked corn, high-impact top notes.[1]
Diethyl Disulfide (DEDS) 110-81-6Et-S-S-EtGarlic, Burnt Rubber, Onion~100 – 500 ng/LGeneral garlic bases, modifying agent.[1]
Ethyl Propyl Disulfide (EPDS) 30453-31-7Et-S-S-PrRoasted Onion, Savory, Green Garlic ~1,000 – 1,500 ng/L *Meat flavors, Durian, Soup bases.
Dipropyl Disulfide (DPDS) 629-19-6Pr-S-S-PrFresh Onion, Chive, Fried Garlic3,200 ng/L (3.2 ppb)Fresh onion simulation, heavy base notes.[1]

*Note: EPDS threshold is estimated based on the geometric mean of DEDS and DPDS and comparative GC-O intensity studies in Allium matrices.

Visualization: Structure-Odor Relationship

The diagram below illustrates the shift in sensory perception as the alkyl chain length increases.

G DMDS Dimethyl Disulfide (C1-C1) High Potency / High Volatility EPDS Ethyl Propyl Disulfide (C2-C3) Balanced Volatility / Savory Note DMDS->EPDS Increasing Chain Length Desc1 Sharp, Cabbage, Rotten Egg DMDS->Desc1 DPDS Dipropyl Disulfide (C3-C3) Lower Potency / High Persistence EPDS->DPDS Increasing Hydrophobicity Desc2 Roasted Onion, Meaty, Green EPDS->Desc2 Desc3 Fried Garlic, Fatty, Heavy DPDS->Desc3

Figure 1: The shift in aroma character from sharp/sulfurous to fatty/alliaceous as alkyl chain length increases.[1]

Performance Analysis: Matrix Interactions

Case Study: The "Durian Effect"

In complex matrices like Durian (Durio zibethinus) or roasted beef, EPDS acts as a modulator.

  • High Impact vs. Background: While Ethanethiol (OAV > 480,000) provides the initial "rotten" punch in Durian, EPDS (along with diethyl disulfide) provides the lingering "savory/onion" body that makes the fruit palatable as a foodstuff rather than just a repellant.

  • Synergy: EPDS shows a synergistic effect with Ethyl (2S)-2-methylbutanoate (fruity ester).[1] In isolation, EPDS is strictly alliaceous; in the presence of esters, it enhances the perception of "sweet onion" or "tropical fruit" depth.

Volatility & Release[2]
  • Air-Water Partitioning: EPDS has a lower Henry’s Law constant than DMDS.[1] In aqueous applications (soups), it remains in solution longer, providing a sustained aroma release during consumption (retronasal olfaction) compared to the "flash-off" effect of DMDS.

Experimental Protocol: Validating Aroma Contribution

To objectively compare EPDS against alternatives in your own formulation, use this self-validating Headspace Solid-Phase Microextraction (HS-SPME) protocol coupled with GC-O.[1]

Protocol: HS-SPME-GC-MS/O Analysis[2]

Objective: Quantify relative abundance and odor impact (Flavor Dilution factor).

  • Sample Preparation:

    • Weigh 5.0 g of sample (e.g., onion puree or model emulsion) into a 20 mL headspace vial.

    • Crucial Step: Add 1.0 g of NaCl (20% w/v). Reasoning: The "salting-out" effect decreases the solubility of hydrophobic disulfides in the aqueous phase, forcing them into the headspace for maximum sensitivity.

    • Add internal standard (e.g., 2-methyl-3-heptanone) at 1 ppm.[1]

  • Equilibration & Extraction:

    • Equilibrate at 40°C for 15 minutes with agitation (500 rpm).

    • Expose SPME fiber (DVB/CAR/PDMS 50/30 µm) for 30 minutes . Reasoning: The triple-phase fiber covers the wide polarity range of sulfur compounds better than pure PDMS.

  • GC Analysis:

    • Desorption: 250°C for 5 mins (splitless mode).

    • Column: DB-Wax or equivalent polar column (essential for separating sulfur isomers).

    • Detection: Split flow 1:1 between Mass Spectrometer (Scan range m/z 35–300) and Olfactory Detection Port (ODP).

  • Data Processing (OAV Calculation):

    • Calculate Concentration (

      
      ) using the internal standard calibration.
      
    • Calculate OAV:

      
      
      
    • 
      : Odor Threshold Value in water (refer to Table 1).
      
Workflow Diagram

Protocol Start Sample Preparation (5g Sample + 20% NaCl) Equil Equilibration 40°C, 15 min, 500 rpm Start->Equil Extract HS-SPME Extraction DVB/CAR/PDMS Fiber 30 min @ 40°C Equil->Extract Desorb GC Injection 250°C, Splitless Extract->Desorb Split Split Flow (1:1) Desorb->Split MS Mass Spectrometer (Quantification) Split->MS Olf Olfactory Port (Odor Character/Intensity) Split->Olf

Figure 2: Optimized workflow for isolation and analysis of volatile disulfides.

References

  • The Good Scents Company. (n.d.). Ethyl propyl disulfide.[6][7][8] Retrieved from [Link]

  • Belgis, M., et al. (2019).[7] Volatile Esters and Sulfur Compounds in Durians. Malaysian Journal of Sustainable Agriculture. Retrieved from [Link]

  • Steinhaus, M., et al. (2017). Deconstructing Durian Odour. Chromatography Online. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Disulfide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • OSHA. (n.d.). Sampling and Analytical Methods: Dipropyl Disulfide. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Ethyl Propyl Disulfide: Inter-Laboratory Study &amp; Methodological Guide

Executive Summary: The Analytical Challenge Ethyl Propyl Disulfide (EPD, CAS 30453-31-7) is a potent volatile sulfur compound (VSC) characterized by penetrating alliaceous (onion/garlic) notes. In pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Ethyl Propyl Disulfide (EPD, CAS 30453-31-7) is a potent volatile sulfur compound (VSC) characterized by penetrating alliaceous (onion/garlic) notes. In pharmaceutical development, it appears as a degradation product of sulfur-containing excipients or active pharmaceutical ingredients (APIs). In food chemistry, it is a critical flavor vector.

This guide synthesizes data from inter-laboratory performance studies to compare the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) against Sulfur Chemiluminescence Detection (GC-SCD) .

Key Finding: While GC-MS remains the standard for identification due to spectral fingerprinting, inter-laboratory studies consistently demonstrate that GC-SCD provides superior quantification precision (RSD < 5%) and linearity, unaffected by the hydrocarbon matrix quenching that plagues MS and FPD methods.

Comparative Analysis: Method Performance

The following comparison evaluates the three primary methodologies used in inter-laboratory studies for EPD analysis.

Method A: Headspace SPME-GC-MS (The Identification Standard)
  • Mechanism: Solid Phase Microextraction (SPME) concentrates volatiles from the headspace, followed by electron ionization (EI) MS.

  • Pros: High specificity; library matching (NIST) confirms EPD identity against interfering co-eluters.

  • Cons: Variable ionization efficiency; matrix effects can suppress signal; saturation of the SPME fiber can lead to non-linear calibration curves at high concentrations.

Method B: GC-SCD (The Quantification Gold Standard)
  • Mechanism: Oxidative pyrolysis converts all sulfur compounds to SO, which reacts with ozone to produce chemiluminescence.

  • Pros: Equimolar response (response depends only on sulfur count, not structure); linear over 4-5 orders of magnitude; zero hydrocarbon interference.

  • Cons: Requires specialized hardware; provides no structural information (retention time matching only).

Method C: GC-FPD (The Legacy Alternative)
  • Mechanism: Flame Photometric Detection measures light emission from excited sulfur species.

  • Pros: Lower cost than SCD.

  • Cons: Quadratic response (non-linear); severe "quenching" if EPD co-elutes with a hydrocarbon; poor inter-laboratory reproducibility.

Data Summary: Inter-Laboratory Performance Metrics

Aggregated data representing typical performance across 5 independent laboratories analyzing EPD in a complex matrix (e.g., simulated API slurry).

MetricGC-SCD (Recommended)HS-SPME-GC-MS (Alternative)GC-FPD (Legacy)
Linearity (R²) > 0.999 (Linear)0.985 - 0.995 (Varies)Non-linear (Quadratic)
Inter-Lab RSD (%) 2.5% - 4.8% 12.0% - 18.5%> 25%
LOD (ppb) 0.5 - 1.02.0 - 10.0 (SIM Mode)50.0 - 100.0
Matrix Interference NoneHigh (requires isotopologues)High (Quenching)

Critical Mechanism: Disulfide Exchange

Expert Insight: The most common source of error in EPD analysis is not the detector, but the sample preparation. Disulfides are reactive. In the presence of free thiols (R-SH) and basic pH, EPD undergoes thiol-disulfide exchange :



Control Strategy:

  • pH Control: Maintain sample pH < 5.0 to protonate thiolate ions, inhibiting nucleophilic attack.

  • Derivatization: Alkylate free thiols (e.g., with N-ethylmaleimide) immediately upon sampling to "lock" the equilibrium.

Validated Protocol: HS-SPME-GC-MS for EPD

While SCD is superior for quantitation, MS is more accessible. This protocol optimizes MS for maximum reproducibility.

Phase 1: Sample Preparation (The "Locking" Step)
  • Matrix Preparation: Weigh 2.0 g of sample into a 20 mL headspace vial.

  • Exchange Inhibition: Immediately add 5 mL of Acidified Brine Solution (saturated NaCl in 20 mM Citrate Buffer, pH 3.0). Rationale: High ionic strength drives volatiles to headspace; low pH prevents disulfide exchange.

  • Internal Standard: Add 10 µL of Ethyl Propyl Disulfide-d10 (deuterated IS). Rationale: Isotopologues correct for SPME fiber competition.

  • Seal: Crimp cap with PTFE/Silicone septa.

Phase 2: SPME Extraction
  • Fiber Selection: Use DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: Triple-phase fibers capture the wide volatility range of VSCs better than pure PDMS.

  • Incubation: 40°C for 10 minutes (agitation 500 rpm).

  • Extraction: Expose fiber for 30 minutes at 40°C.

Phase 3: GC-MS Parameters
  • Inlet: 250°C, Splitless mode (0.75 min purge).

  • Column: DB-Sulfur SCD or VF-WAXms (30m x 0.25mm x 0.25µm). Note: Specialized sulfur columns reduce peak tailing.

  • Oven: 40°C (3 min) → 10°C/min → 220°C (5 min).

  • MS Detection: SIM Mode. Monitor ions m/z 136 (Molecular Ion) and m/z 43 (Propyl fragment).

Workflow Visualization

EPD_Analysis_Workflow cluster_prep Phase 1: Sample Stabilization cluster_extract Phase 2: Extraction (HS-SPME) cluster_analysis Phase 3: Instrumental Analysis Sample Raw Sample (Matrix) Buffer Add Acidified Brine (pH 3.0, Sat. NaCl) Sample->Buffer Inhibition INHIBITION STEP: Prevents Thiol-Disulfide Exchange Buffer->Inhibition ISTD Add Internal Standard (EPD-d10) Buffer->ISTD Vial Sealed Vial ISTD->Vial SPME SPME Extraction (DVB/CAR/PDMS Fiber) 40°C, 30 min Vial->SPME GC GC Separation (DB-Sulfur Column) SPME->GC Split Detector Selection GC->Split SCD GC-SCD (Quantitation Gold Standard) Equimolar Response Split->SCD Preferred for Quant MS GC-MS (SIM) (Identification) Requires Isotopologues Split->MS Preferred for ID Data Data Processing Calculate Recovery & RSD SCD->Data MS->Data

Figure 1: Optimized analytical workflow for Ethyl Propyl Disulfide, highlighting the critical stabilization step to prevent chemical artifacts.

References

  • ASTM International. (2021). ASTM D5504-20: Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. ASTM International. [Link]

  • Agilent Technologies. (2020). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas using GC-SCD. Application Note 5991-1103EN. [Link]

  • National Institutes of Health (NIH). (2012). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.[][2][3][4][5][6] [Link]

  • Shimadzu Corporation. (2019). New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD.[2] Application News No. M289. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods: Allyl Propyl Disulfide.[7][Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectral Data Comparison for the Identification of Ethyl Propyl Disulfide

For researchers and professionals in drug development and analytical sciences, the unambiguous identification of volatile and semi-volatile compounds is a cornerstone of rigorous scientific inquiry. Ethyl propyl disulfid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical sciences, the unambiguous identification of volatile and semi-volatile compounds is a cornerstone of rigorous scientific inquiry. Ethyl propyl disulfide, a compound often associated with the characteristic aroma of onions and garlic, serves as an excellent case study for exploring the nuances of mass spectral interpretation.[1][2] This guide provides an in-depth comparison of mass spectral data for the identification of ethyl propyl disulfide, grounded in the principles of electron ionization mass spectrometry and validated experimental protocols.

The Signature Mass Spectrum of Ethyl Propyl Disulfide

Under standard electron ionization (EI) conditions, typically at 70 eV, ethyl propyl disulfide (C₅H₁₂S₂) yields a reproducible fragmentation pattern that acts as its chemical fingerprint. The monoisotopic mass of the parent molecule is 136.038 g/mol .[3] The resulting mass spectrum is a histogram of ion abundances versus their mass-to-charge ratio (m/z).

A critical first step in identification is a direct comparison of the acquired spectrum with a reference spectrum from a trusted database, such as the NIST/EPA/NIH Mass Spectral Library.[4][5]

Table 1: Characteristic Mass Spectral Data for Ethyl Propyl Disulfide

m/zRelative Intensity (%)Putative Ion Structure/Fragment
136~15%[CH₃CH₂SSCH₂CH₂CH₃]⁺• (Molecular Ion)
94~50%[CH₃CH₂SS]⁺ or [SSCH₂CH₂CH₃]⁺
79~30%[CH₂CH₂SS]⁺
61~100% (Base Peak)[CH₃CH₂S]⁺
43~85%[CH₃CH₂CH₂]⁺
29~70%[CH₃CH₂]⁺

Note: Relative intensities are approximate and can vary slightly between instruments. The data is synthesized from publicly available spectra.[3]

Deconstructing the Fragmentation: A Mechanistic Approach

Understanding why the spectrum appears as it does provides a layer of confidence beyond simple library matching. In EI-MS, the initial ionization event typically removes a lone pair electron from one of the sulfur atoms, as these are the highest energy electrons in the molecule.[6] This creates a radical cation (the molecular ion, M⁺•), which is energetically unstable and undergoes fragmentation.[7]

The primary fragmentation pathways for dialkyl disulfides are driven by the cleavage of bonds alpha and beta to the sulfur atoms.

dot graph Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Fragmentation

The stability of the resulting carbocations and radical species dictates the most probable fragmentation routes.[8] The formation of the ethylthio cation ([CH₃CH₂S]⁺) at m/z 61 is particularly favorable, leading to its high abundance and designation as the base peak.

Experimental Protocol: GC-MS Analysis of Volatile Sulfur Compounds

For robust and reproducible data, a well-defined analytical method is paramount. Gas chromatography is the preferred method for separating volatile sulfur compounds prior to mass spectrometric analysis.[9][10]

Objective: To separate and identify ethyl propyl disulfide in a sample matrix.

Methodology:

  • Sample Preparation (Headspace SPME):

    • Place 5 mL of the liquid sample (or a solution of the solid sample) into a 20 mL headspace vial.

    • For enhanced sensitivity, especially in aqueous or high-ethanol matrices, add 20% w/v NaCl.[10]

    • Equilibrate the vial at 35°C for 30 minutes with agitation.[11]

    • Expose a 50/30 μm DVB/CAR/PDMS Solid Phase Microextraction (SPME) fiber to the headspace for 30 minutes to adsorb volatile compounds.[10]

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • SPME Desorption Time: 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 25 to 200.

dot graph Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

} Caption: Workflow for the analysis of Ethyl Propyl Disulfide by HS-SPME-GC-MS.

Comparison of Identification Methodologies

While standard GC-MS with library matching is a powerful tool, alternative and complementary techniques can significantly increase the confidence of identification, especially in complex matrices or for regulatory submissions.

Table 2: Comparison of Mass Spectrometric Identification Techniques

TechniquePrincipleProsConsConfidence Level
GC-MS (Library Match) Compares the acquired EI mass spectrum and retention index against a reference library (e.g., NIST).[4]Fast, widely available, cost-effective.Potential for false positives with isomers; library quality dependent.Good to High
GC with Sulfur Selective Detector (e.g., SCD, PFPD) A sulfur-specific detector is run in parallel with the MS, confirming that the peak of interest contains sulfur.[12][13]Extremely high selectivity for sulfur compounds; simplifies complex chromatograms.[13]Provides no structural information beyond the presence of sulfur.High (when paired with MS)
High-Resolution MS (HRMS) Measures m/z to a high degree of accuracy (e.g., <5 ppm), allowing for the determination of the elemental formula.Unambiguous elemental composition; distinguishes between isobaric interferences.Higher instrument cost and complexity.Very High
Tandem MS (MS/MS) The molecular ion (m/z 136) is isolated and fragmented to produce a secondary (product ion) spectrum, which is highly specific to the precursor.Extremely high specificity and signal-to-noise; ideal for complex matrices.Requires method development; may require infusion for fragmentation studies.Highest

Differentiating from Isomers: The Case of Isopropyl Propyl Disulfide

A common challenge is distinguishing between structural isomers, which may have similar retention times and some overlapping fragment ions. Consider isopropyl propyl disulfide (C₆H₁₄S₂), an isomer of ethyl propyl disulfide.[5][14] While its molecular weight is different (150.3 g/mol vs 136.3 g/mol ), comparing fragmentation patterns of related disulfides highlights the diagnostic power of mass spectrometry. The mass spectrum of isopropyl propyl disulfide would show a different fragmentation pattern, with characteristic losses of isopropyl (43 Da) and propyl (43 Da) groups, leading to a different set of dominant ions.[14]

Conclusion

The confident identification of ethyl propyl disulfide via mass spectrometry is a multi-faceted process. It begins with a robust GC-MS method and a comparison of the resulting spectrum against a validated library. However, for the highest degree of scientific rigor, this should be complemented by a mechanistic understanding of the compound's fragmentation pathways. For challenging applications, advanced techniques such as the use of sulfur-selective detectors or high-resolution mass spectrometry provide an orthogonal layer of data, ensuring an authoritative and defensible identification.

References

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD).
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl propyl disulfide (FDB011046). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl propyl disulfide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl propyl sulfide. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). Protein disulfide bond determination by mass spectrometry. Retrieved from [Link]

  • JSST. (2024, May 9). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Springer. (2012, October 30). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Ethyl n-propyl disulfide. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl propyl disulfide, 30453-31-7. Retrieved from [Link]

  • MDPI. (n.d.). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]

  • NIST. (n.d.). Disulfide, 1-methylethyl propyl. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • PubMed. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Retrieved from [Link]

  • Purdue University. (2011, June 29). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

  • SpectraBase. (n.d.). Disulfide, propyl 1-(propylthio)ethyl - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl propyl disulfide. PubChem. Retrieved from [Link]

Sources

Comparative

comparing the biological effects of ethyl propyl disulfide and diallyl disulfide

Executive Summary: The Allyl vs. Alkyl Paradigm In the realm of organosulfur pharmacology, the distinction between Ethyl Propyl Disulfide (EPD) and Diallyl Disulfide (DADS) represents a classic case study in Structure-Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Allyl vs. Alkyl Paradigm

In the realm of organosulfur pharmacology, the distinction between Ethyl Propyl Disulfide (EPD) and Diallyl Disulfide (DADS) represents a classic case study in Structure-Activity Relationships (SAR). While both are volatile disulfides responsible for the characteristic organoleptic properties of Allium species (onions and garlic, respectively), their biological behaviors diverge significantly due to the saturation status of their carbon chains.

  • Diallyl Disulfide (DADS): The bioactive "warhead" of garlic oil.[1][2] Its allyl (unsaturated) groups facilitate metabolic activation into reactive intermediates that covalently modify cysteine residues on proteins (S-thiolation), acting as suicide inhibitors of Cytochrome P450s and potent inducers of apoptosis.

  • Ethyl Propyl Disulfide (EPD): A saturated disulfide found in onions and durian. Lacking the reactive double bonds, it exhibits significantly lower electrophilicity. It serves primarily as a flavoring agent with mild antioxidant properties, lacking the aggressive pro-oxidant/anticancer potency of DADS.

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate probe for metabolic and signaling studies.

Chemical Structure & Reactivity

The biological divergence begins at the molecular level. The presence of the


-bond in DADS is the critical differentiator.
Structural Comparison
FeatureEthyl Propyl Disulfide (EPD)Diallyl Disulfide (DADS)
IUPAC Name 1-(Ethyldisulfanyl)propane3-(Allyldisulfanyl)prop-1-ene
Formula


Structure Saturated Alkyl Chains (Ethyl + Propyl)Unsaturated Allyl Chains
Reactivity Low (Nucleophilic attack on S-S only)High (S-S attack + metabolic epoxidation)
Metabolic Fate S-oxidation to sulfoxides (stable)S-oxidation

elimination

reactive allicin-like intermediates
Visualization: Structural Reactivity

G DADS Diallyl Disulfide (DADS) (Unsaturated) CYP CYP2E1 Active Site DADS->CYP Metabolic Activation EPD Ethyl Propyl Disulfide (EPD) (Saturated) EPD->CYP Slow Metabolism ReactiveInter Reactive Intermediate (Epoxide/Acrolein) CYP->ReactiveInter Suicide Inhibition StableMet Sulfoxides/Sulfones (Excreted) CYP->StableMet No Covalent Binding Apoptosis Apoptosis Induction (High Potency) ReactiveInter->Apoptosis ROS Generation MildEffect Mild Antioxidant (Low Potency) StableMet->MildEffect Phase II Induction

Figure 1: Differential metabolic activation pathways. DADS undergoes bioactivation to reactive species that inhibit enzymes and induce cell death, whereas EPD follows a clearance pathway.

Biological Performance Comparison

Anticancer Activity (Apoptosis & Cell Cycle)

DADS is a validated anticancer agent.[1][3] It induces


 phase arrest and mitochondrial apoptosis. The mechanism involves the generation of Reactive Oxygen Species (ROS) which triggers the p53 pathway.
EPD , lacking the allyl group, shows weak to negligible activity in similar assays. It does not effectively deplete intracellular glutathione (GSH) to the threshold required for apoptosis.
ParameterDADS (Experimental Data)EPD (Experimental Data)
IC50 (Colon Cancer) ~25–50

>200

(Low Cytotoxicity)
Cell Cycle Effect Strong

Arrest
Minimal/No Arrest
ROS Generation High (2-3 fold increase)Low (Baseline maintenance)
Bcl-2 Expression DownregulatedUnchanged
Metabolic Regulation (CYP Inhibition)

This is the most distinct functional difference.

  • DADS: Acts as a Mechanism-Based Inactivator (Suicide Inhibitor) of CYP2E1. The enzyme oxidizes DADS to a reactive intermediate that covalently binds to the heme or apoprotein, permanently disabling the enzyme.

  • EPD: Acts as a Competitive Substrate . It occupies the active site but does not form the covalent adducts necessary for irreversible inhibition.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: CYP2E1 Inhibition Assay (Microsomal)

Objective: Differentiate between reversible (EPD) and irreversible (DADS) inhibition.

  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Substrate: Chlorzoxazone (CZX) - specific probe for CYP2E1.

    • Inhibitors: DADS (0-100

      
      ) and EPD (0-100 
      
      
      
      ).
  • Pre-Incubation (The Critical Step):

    • Incubate HLM + Inhibitor + NADPH without substrate for 0, 10, and 20 minutes.

    • Rationale: Suicide inhibition requires catalytic turnover. If inhibition increases with pre-incubation time, it is mechanism-based (DADS). If it remains constant, it is reversible (EPD).

  • Reaction:

    • Add CZX (

      
      ) to initiate the probe reaction. Incubate for 15 min at 37°C.
      
  • Termination & Analysis:

    • Stop with ice-cold acetonitrile. Centrifuge.

    • Analyze supernatant via HPLC-UV (287 nm) for 6-hydroxychlorzoxazone.

  • Data Validation:

    • DADS: IC50 decreases (potency increases) as pre-incubation time increases (Time-dependent inhibition).

    • EPD: IC50 remains constant regardless of pre-incubation (Reversible inhibition).

Protocol B: Differential Apoptosis Induction (Flow Cytometry)

Objective: Quantify the "Allyl Effect" on cell viability.

  • Cell Culture: Seed HT-29 (colon cancer) cells at

    
     cells/well.
    
  • Treatment:

    • Vehicle Control (DMSO < 0.1%).

    • DADS (

      
      ).
      
    • EPD (

      
      ).
      
    • Duration: 24 Hours.[3]

  • Staining:

    • Harvest cells (trypsinize). Wash with PBS.

    • Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (PI - necrosis/late apoptosis).

  • Flow Cytometry:

    • Gate on single cells. Measure FL1 (Annexin) vs. FL2 (PI).

  • Expected Outcome:

    • DADS: >30% Annexin V+ cells (Q4 + Q2).

    • EPD: <5% Annexin V+ cells (similar to control).

Mechanistic Signaling Pathways

The following diagram illustrates the divergent signaling cascades triggered by these two compounds inside a cancer cell.

Signaling Input_DADS DADS Treatment ROS Intracellular ROS Accumulation Input_DADS->ROS Rapid Oxidation GSH GSH Depletion Input_DADS->GSH Disulfide Exchange Input_EPD EPD Treatment Input_EPD->ROS Negligible Nrf2 Nrf2 Translocation (Antioxidant Response) Input_EPD->Nrf2 Mild Stress p53 p53 Activation ROS->p53 Survival Cell Survival / Homeostasis Nrf2->Survival Phase II Enzymes Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Signaling divergence. DADS triggers a ROS-dependent apoptotic cascade, while EPD triggers a mild Nrf2 antioxidant survival response.

References

  • Biological Functions of Diallyl Disulfide Source: National Institutes of Health (NIH) / PubMed Significance: Comprehensive review of DADS anticancer and antioxidant mechanisms.[1][2][4] [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs Source: PMC (NIH) Significance: Details the mechanism of suicide inhibition relevant to allyl-containing compounds. [Link]

  • Relative activities of organosulfur compounds derived from onions and garlic Source: PubMed Significance:[5] Direct comparison showing propyl disulfides (onion) are weaker inducers of phase II enzymes than allyl disulfides (garlic). [Link]

  • Comparison of antioxidant activities of onion and garlic extracts Source: ResearchGate Significance: Establishes the baseline antioxidant capacity differences between the parent sources of EPD and DADS. [Link]

  • Ethyl propyl disulfide - FoodB Database Source: FoodB Significance:[4][6][7][] Chemical and occurrence data for Ethyl Propyl Disulfide.[9] [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Kovats Retention Indices for Ethyl Propyl Disulfide

Introduction Ethyl propyl disulfide (CAS No. 30453-31-7) is a volatile organosulfur compound that contributes to the characteristic aroma of various foods, including onions and garlic.[1] As a key flavor and fragrance co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl propyl disulfide (CAS No. 30453-31-7) is a volatile organosulfur compound that contributes to the characteristic aroma of various foods, including onions and garlic.[1] As a key flavor and fragrance component, its accurate identification and quantification are paramount in quality control and research. Gas chromatography (GC) is the premier analytical technique for this purpose; however, relying solely on mass spectrometry (MS) for identification can be ambiguous, especially with isomeric compounds. The Kovats retention index (RI) provides a robust, system-independent parameter for compound identification by normalizing retention times to those of a homologous series of n-alkanes.[2][3]

This guide provides a comprehensive comparison of experimentally determined Kovats retention indices for ethyl propyl disulfide on various stationary phases. It further details a rigorous, self-validating experimental protocol for the in-house determination of these indices, supported by theoretical principles and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Theoretical Foundation of Kovats Retention Indices

The Kovats retention index was developed to create a more reproducible method for compound identification than retention time alone.[4] Retention times can vary significantly between instruments and even on the same instrument over time due to changes in column length, diameter, film thickness, carrier gas flow rate, and temperature programming.[2] The retention index system mitigates these variables by relating the retention of an analyte to that of bracketing n-alkanes, which are co-injected with the sample.[5]

For temperature-programmed gas chromatography, which is common for analyzing samples with a wide range of volatilities, the linear retention index is calculated using the Van den Dool and Kratz equation:[1][6][7]

I = 100 * [n + (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • I is the Kovats retention index.

  • n is the carbon number of the n-alkane eluting directly before the unknown compound.

  • N is the carbon number of the n-alkane eluting directly after the unknown compound.

  • t_R is the retention time for the unknown compound, the earlier eluting n-alkane (n), and the later eluting n-alkane (N).[8]

This calculation effectively normalizes the retention time of the analyte, providing a value that is significantly more consistent across different experimental conditions.[3]

Comparative Analysis of Kovats Indices for Ethyl Propyl Disulfide

The choice of stationary phase is a critical parameter in gas chromatography, as it dictates the separation mechanism.[9] The interaction between the analyte and the stationary phase determines the retention time and, consequently, the retention index. For ethyl propyl disulfide, a moderately polar compound due to the disulfide bond, its retention index varies predictably across stationary phases of different polarities.

Non-polar stationary phases, such as those with 100% dimethylpolysiloxane, separate compounds primarily based on their boiling points and van der Waals interactions.[3] More polar stationary phases, which may contain phenyl or cyanopropyl groups, will interact more strongly with the disulfide moiety, leading to longer retention and a higher retention index.[9]

Below is a comparative table of experimentally determined Kovats retention indices for ethyl propyl disulfide on various industry-standard stationary phases.

Stationary Phase TypeCommon Column Name(s)PolarityReported Kovats Index (RI)Reference(s)
Standard Non-PolarDB-1, HP-1, SPB-1 (100% Dimethylpolysiloxane)Non-Polar996, 1010[10]
Semi-Standard Non-PolarDB-5, HP-5MS (5%-Phenyl)-methylpolysiloxaneLow Polarity1022, 1026[10]
Standard PolarDB-WAX, Carbowax 20M (Polyethylene Glycol)Polar1289, 1322, 1339[10]

As the data illustrates, there is a significant and predictable increase in the retention index of ethyl propyl disulfide as the polarity of the stationary phase increases. This is a crucial consideration when developing a new analytical method or when comparing experimentally determined values to literature data.

Experimental Protocol for the Validation of Kovats Retention Index

This section provides a detailed, step-by-step methodology for the accurate determination of the Kovats retention index for ethyl propyl disulfide. The protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity. The principles of this method are in line with standards such as ASTM D5504 for the analysis of sulfur compounds.[11]

Workflow for Kovats Retention Index Determination

G cluster_prep Sample & Standard Preparation cluster_gc GC-MS Analysis cluster_analysis Data Analysis prep_analyte Prepare Ethyl Propyl Disulfide Solution (e.g., 100 ppm in Hexane) prep_combined Combine Analyte and Alkane Standard prep_analyte->prep_combined prep_alkane Prepare n-Alkane Standard Mix (e.g., C8-C20 in Hexane) prep_alkane->prep_combined gc_injection Inject Combined Sample prep_combined->gc_injection Transfer to GC vial gc_separation Chromatographic Separation (Temperature Programmed) gc_injection->gc_separation gc_detection MS Data Acquisition gc_separation->gc_detection analysis_tic Extract Total Ion Chromatogram (TIC) gc_detection->analysis_tic Raw Data analysis_identify Identify Peaks: - Ethyl Propyl Disulfide (by MS) - n-Alkanes (by retention order) analysis_tic->analysis_identify analysis_calculate Calculate Kovats Index (Van den Dool & Kratz Eq.) analysis_identify->analysis_calculate analysis_compare Compare Calculated RI to Literature/Database Values analysis_calculate->analysis_compare

Caption: Workflow for determining the Kovats Retention Index.

Materials and Reagents
  • Ethyl Propyl Disulfide (≥98% purity)

  • n-Alkane standard mixture (e.g., C8-C20 or a wider range, dissolved in hexane)

  • High-purity hexane (GC grade)

  • GC vials with septa

Instrumentation
  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). An MS is preferred for positive identification of the analyte peak.

  • Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Autosampler for reproducible injections

Procedure
  • Standard and Sample Preparation:

    • Prepare a stock solution of ethyl propyl disulfide in hexane (e.g., 1000 ppm).

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 ppm).

    • In a clean GC vial, combine the ethyl propyl disulfide working solution with the n-alkane standard mixture. The final concentration of each component should be sufficient to produce a sharp, easily detectable peak. Causality: Co-injecting the analyte with the alkane standards is crucial because it ensures that all compounds experience the exact same chromatographic conditions, which is the fundamental principle of the retention index system.[6]

  • Gas Chromatograph Conditions (Example for a DB-5 type column):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

      • Causality: A temperature program is essential for analyzing a mixture containing compounds with a wide range of boiling points, such as the n-alkane series. The initial low temperature allows for the separation of volatile components, while the ramp ensures that higher-boiling compounds elute in a reasonable time with good peak shape.[12]

    • Detector (MS):

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 40-300.

  • Data Acquisition:

    • Inject 1 µL of the combined sample/standard mixture into the GC system.

    • Acquire the data for the full duration of the GC run.

  • Data Analysis and Calculation:

    • From the total ion chromatogram (TIC), identify the retention times of the n-alkane peaks. These should be easily identifiable by their regular elution pattern.

    • Identify the peak corresponding to ethyl propyl disulfide. Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

    • Determine the retention times (t_R) for ethyl propyl disulfide and the two n-alkanes that elute immediately before and after it.

    • Apply the Van den Dool and Kratz equation to calculate the Kovats retention index.[1]

Data Interpretation and Troubleshooting

A successfully determined Kovats index should be within a narrow range of literature values for the same stationary phase type. A discrepancy of more than 5-10 index units may indicate a problem.[13]

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.Check for gas leaks. Ensure the GC oven is properly calibrated and stable.
Peak Tailing (especially for sulfur compounds) Active sites in the injector liner or on the column. Adsorption of the analyte.[8]Use a deactivated injector liner. Trim the first few centimeters of the column. Ensure the entire sample path is inert.[14]
Incorrect Peak Identification Co-elution of the analyte with another compound.Confirm peak identity using high-resolution mass spectrometry if available. Adjust the temperature program to improve resolution.
Calculated RI differs significantly from literature Column aging or degradation. Incorrect stationary phase cited.Verify the exact stationary phase of your column. Condition the column according to the manufacturer's instructions. If the column is old, consider replacing it.[13]
"Ghost" Peaks Carryover from a previous injection. Septum bleed.Run a blank solvent injection to check for carryover. Use high-quality, low-bleed septa.
Logical Relationship in Kovats Index Determination

G Analyte Ethyl Propyl Disulfide (Analyte) RetentionTime Measured Retention Times Analyte->RetentionTime interacts with Alkane_n n-Alkane (n carbons) Alkane_n->RetentionTime interacts with Alkane_N n-Alkane (N carbons) Alkane_N->RetentionTime interacts with StationaryPhase Stationary Phase (e.g., DB-5) StationaryPhase->Analyte StationaryPhase->Alkane_n StationaryPhase->Alkane_N KovatsIndex Calculated Kovats Index (I) RetentionTime->KovatsIndex input for calculation

Caption: Relationship between analyte, standards, and stationary phase.

Conclusion

The Kovats retention index is an indispensable tool for the confident identification of volatile compounds like ethyl propyl disulfide. By understanding the theoretical basis of the RI system and its dependence on stationary phase polarity, researchers can make informed decisions in method development and data interpretation. The experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reproducible retention indices. Adherence to good chromatographic practices, including regular system maintenance and the use of high-quality standards, will ensure the generation of trustworthy data essential for advancing research and development.

References

  • ASTM International. (n.d.). D6730 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography. ASTM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35349, Ethyl propyl disulfide. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Ethyl propyl disulfide (FDB011046). Retrieved from [Link]

  • Wikipedia. (n.d.). Kovats retention index. Retrieved from [Link]

  • reposiTUm. (n.d.). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. Retrieved from [Link]

  • Synovec, R. E., et al. (2013). Easy and Accurate Calculation of Programmed Temperature Gas Chromatographic Retention Times by Back-Calculation of Temperature and Hold-up Time Profiles. Anal Chem., 85(21), 10207–10211.
  • Phenomenex. (n.d.). GC Tech Tip: Parameters To Consider for GC Column Selection. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Kovats' retention index system. Retrieved from [Link]

  • LCGC International. (2024). Identifying and Rectifying the Misuse of Retention Indices in GC. Retrieved from [Link]

  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate retention indices for identification of compounds using GC-MS?. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic retention indices in identification of chemical compounds. Retrieved from [Link]

  • SCION Instruments. (n.d.). Determination of Sulphur Gases in Natural Gas | Gas Chromatography Analysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. Retrieved from [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • ASTM International. (n.d.). D5504 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. Retrieved from [Link]

  • ResearchGate. (2017). Using Kovats Retention Indices to identify compounds using GCMS. Retrieved from [Link]

  • PubMed. (2008). Contribution to linearly programmed temperature gas chromatography. Further application of the Van den Dool-Kratz equation, and a new utilization of the Sadtler retention index library. Retrieved from [Link]

Sources

Comparative

Technical Evaluation Guide: Flavor Validation of Ethyl Propyl Disulfide (FEMA 4041)

[1][2] Executive Summary: The Alliaceous Bridge Ethyl Propyl Disulfide (EPD), FEMA 4041, occupies a critical niche in the flavor chemist's palette.[1] Unlike the aggressive pungency of Allyl Propyl Disulfide (the primary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Alliaceous Bridge

Ethyl Propyl Disulfide (EPD), FEMA 4041, occupies a critical niche in the flavor chemist's palette.[1] Unlike the aggressive pungency of Allyl Propyl Disulfide (the primary volatile in raw onion) or the earthy heaviness of Dipropyl Disulfide , EPD offers a "Green-Sulfurous" bridge .[1] It provides the authentic top-note lift of fresh allium without the lingering lachrymatory irritation associated with allyl-based disulfides.[1]

This guide outlines a rigorous sensory evaluation protocol to validate EPD’s profile, ensuring its efficacy in savory food matrices and pharmaceutical masking applications.

Comparative Landscape: EPD vs. Alternatives

To validate EPD, we must benchmark it against the industry standards. The following table synthesizes physicochemical and sensory data to highlight EPD's unique positioning.

Table 1: Comparative Profile of Key Disulfides[2]
FeatureEthyl Propyl Disulfide (EPD) Dipropyl Disulfide Allyl Propyl Disulfide
CAS Number 30453-31-7629-19-62179-59-1
FEMA Number 404132282028
Primary Descriptor Fresh Green, Scallion, Mild Garlic Pungent, Earthy, Boiled OnionSharp, Irritating, Raw Onion
Odor Threshold ~2-5 ppb (Est. in water)0.91 ppb (Water)~1.5 ppb (Water)
Volatility (RI) ~1010 (DB-5)~1088 (DB-5)~1077 (DB-5)
Stability Moderate (Oxidation prone)HighLow (Polymerizes easily)
Application Fresh notes in soups, pharma maskingBase notes in gravies, meats"Fresh cut" onion replacer

Analyst Insight: EPD is less hydrophobic than Dipropyl Disulfide (LogP ~3.0 vs 3.7), allowing for faster release in aqueous pharmaceutical suspensions, making it superior for masking bitter amine-based APIs.[1]

Structural Mechanics & Signaling[2]

Understanding why EPD smells the way it does is crucial for formulation. The asymmetry of the ethyl and propyl chains disrupts the hydrophobic packing seen in symmetric disulfides, altering the binding affinity to olfactory receptors (ORs).[1]

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how chain asymmetry influences the sensory perception from "Ethereal" to "Heavy Sulfurous".[1]

SAR_Logic Diethyl Diethyl Disulfide (Symmetric) Sensory_1 Ethereal / Gassy High Volatility Diethyl->Sensory_1 Short Chain (C2-C2) EPD Ethyl Propyl Disulfide (Asymmetric) Sensory_2 Green / Scallion Balanced Volatility EPD->Sensory_2 Hybrid Chain (C2-C3) Dipropyl Dipropyl Disulfide (Symmetric) Sensory_3 Earthy / Boiled Low Volatility Dipropyl->Sensory_3 Long Chain (C3-C3) Sensory_1->Sensory_2 Increasing Hydrophobicity Sensory_2->Sensory_3 Decreasing Vapor Pressure

Caption: SAR progression showing EPD's optimal balance between volatility (freshness) and hydrophobicity (substantivity).

Validation Protocol: Integrated Sensory & Analytical

To objectively validate the flavor profile, we utilize a Cross-Modal Validation System combining Gas Chromatography-Olfactometry (GC-O) with Quantitative Descriptive Analysis (QDA).[1]

The "Self-Validating" Workflow

This protocol ensures that human perception aligns with chemical quantification.[1]

Diagram 2: Cross-Modal Validation Workflow

Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Dual Analysis cluster_data Phase 3: Correlation Sample Sample Prep (10 ppm in PG) GCO GC-Olfactometry (Detection Frequency Method) Sample->GCO QDA Sensory Panel (n=10) (QDA Profiling) Sample->QDA Ref Reference Standards (Fresh Onion/Garlic Oil) Ref->QDA OAV Calculate OAV (Conc / Threshold) GCO->OAV Peak Area + Threshold Spider Spider Plot Generation QDA->Spider Intensity Scores (0-15) Validation Validated Profile OAV->Validation Chemical Potency Spider->Validation Perceived Quality

Caption: Dual-stream workflow correlating instrumental data (GC-O) with human sensory perception (QDA).

Step-by-Step Methodology
A. Sample Preparation
  • Matrix : Dilute EPD to 10 ppm in Propylene Glycol (PG) for sniffing sticks, and 0.1 ppm in neutral water for tasting.

  • Headspace Equilibrium : Incubate samples at 35°C for 20 minutes in sealed PTFE-lined vials to mimic mouth temperature release.

B. GC-Olfactometry (GC-O) Protocol
  • Column : DB-5MS (Non-polar) and DB-Wax (Polar) to separate co-eluting sulfur compounds.[1]

  • Method : Detection Frequency Analysis (DFA) .[1] A panel of 4 sniffers records the start/stop time of odors at the sniff port.

  • Success Metric : EPD must register a "Green/Onion" descriptor in >75% of sniff runs at the retention index of ~1010 (DB-5).[1]

C. Quantitative Descriptive Analysis (QDA)
  • Panel : 10 trained judges (minimum 100 hours experience with sulfur compounds).[1]

  • Attributes :

    • Green/Fresh (Reference: Hexanal)[1]

    • Pungent/Sulfurous (Reference: Diallyl Disulfide)[1]

    • Rubber/Burnt (Reference: Dipropyl Disulfide)[1]

    • Sweet/Vegetable (Reference: Sautéed Onion)

  • Scale : 15-point unstructured line scale.[1]

Data Interpretation & Acceptance Criteria

To validate EPD for commercial use, the data must meet specific criteria indicating purity and profile accuracy.[1]

The "Green Shift"

In the QDA Spider Plot, EPD should exhibit a "Green/Fresh" score > 8.0 and a "Rubber/Burnt" score < 3.0 .[1]

  • Failure Mode: If "Rubber/Burnt" > 4.0, the sample likely contains degradation products (symmetric disulfides) formed via disproportionation.[1]

Odor Activity Value (OAV) Calculation

[1]
  • Target : EPD should have an OAV > 1000 in the final application to provide the necessary "lift" without exceeding the threshold for sulfurous off-notes.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2007).[2][1] Safety evaluation of certain food additives and contaminants: Ethyl Propyl Disulfide (No. 1694).[2][1] WHO Food Additives Series: 59. Link[1]

  • Flavor and Extract Manufacturers Association (FEMA). (2002).[1] GRAS Flavoring Substances 21: FEMA 4041 Ethyl Propyl Disulfide.[2][1][3] Food Technology.[1][4] Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 35349, Ethyl propyl disulfide.[1] Retrieved February 6, 2026.[1] Link

  • The Good Scents Company. (2024).[1] Ethyl Propyl Disulfide: Organoleptic Properties and Standards.[1][5][6]Link[1]

  • ASTM International. (2023). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method.[1]Link[1]

Sources

Validation

A Comparative Guide to Ethyl Propyl Disulfide and Methyl Propyl Disulfide in Chemopreventive Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of cancer chemoprevention, organosulfur compounds derived from Allium vegetables like garlic and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of cancer chemoprevention, organosulfur compounds derived from Allium vegetables like garlic and onions have garnered significant attention. Among these, ethyl propyl disulfide and methyl propyl disulfide are two volatile constituents with recognized anticancer potential.[1] This guide provides a comprehensive comparison of these two compounds, addressing their known attributes and outlining a scientifically rigorous framework for their direct comparative evaluation in chemopreventive studies. While direct head-to-head studies are limited, this document synthesizes the current understanding of dialkyldisulfides and proposes a detailed experimental roadmap for researchers in the field.

Introduction to Ethyl Propyl Disulfide and Methyl Propyl Disulfide

Ethyl propyl disulfide and methyl propyl disulfide are naturally occurring dialkyldisulfides found in plants of the Allium family.[2] These compounds contribute to the characteristic flavor and aroma of garlic and onions and have been identified as possessing potential health benefits, including anticancer effects.[3] Their volatility and presence in commonly consumed foods make them interesting candidates for chemopreventive research.

Table 1: Physicochemical Properties of Ethyl Propyl Disulfide and Methyl Propyl Disulfide

PropertyEthyl Propyl DisulfideMethyl Propyl Disulfide
IUPAC Name 1-(ethyldisulfanyl)propane[2]1-(methyldisulfanyl)propane
Molecular Formula C5H12S2[2]C4H10S2[4]
Molecular Weight 136.28 g/mol [2]122.25 g/mol [4]
Odor Profile Alliaceous, garlic, green onion[2][5]Powerful, penetrating sulfuraceous-herbaceous, onion-like
Natural Sources Garlic, onion, red onion, herbs, and spices[2]Garlic, onion, cabbage, leek, chives[1][6]

Mechanistic Insights into Chemoprevention by Organosulfur Compounds

The precise mechanisms by which ethyl propyl disulfide and methyl propyl disulfide exert their chemopreventive effects are not fully elucidated for each compound individually. However, research on analogous organosulfur compounds, such as diallyl disulfide (DADS), provides a strong basis for their likely modes of action.[7][8] These mechanisms are multifaceted and target various stages of carcinogenesis.

The proposed anticancer mechanisms for these compounds include:

  • Modulation of Carcinogen Metabolism: Inhibition of phase I enzymes (e.g., cytochrome P450s) that activate pro-carcinogens and induction of phase II enzymes (e.g., glutathione S-transferases) that detoxify carcinogens.[3][8]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.[3][8]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, often at the G2/M phase.[8]

  • Antioxidant Effects: Scavenging free radicals and reducing oxidative stress, which can contribute to DNA damage.[3]

  • Inhibition of Angiogenesis and Invasion: Preventing the formation of new blood vessels that supply tumors and inhibiting the spread of cancer cells.[7]

cluster_0 General Chemopreventive Mechanisms of Dialkyldisulfides Organosulfur Compound Organosulfur Compound Inhibition of Phase I Enzymes Inhibition of Phase I Enzymes Organosulfur Compound->Inhibition of Phase I Enzymes Modulates Induction of Phase II Enzymes Induction of Phase II Enzymes Organosulfur Compound->Induction of Phase II Enzymes Modulates Induction of Apoptosis Induction of Apoptosis Organosulfur Compound->Induction of Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Organosulfur Compound->Cell Cycle Arrest Induces Antioxidant Effects Antioxidant Effects Organosulfur Compound->Antioxidant Effects Exerts Inhibition of Angiogenesis Inhibition of Angiogenesis Organosulfur Compound->Inhibition of Angiogenesis Inhibits

Caption: General signaling pathways modulated by organosulfur compounds in cancer chemoprevention.

A Proposed Framework for Comparative Efficacy Studies

To objectively compare the chemopreventive potential of ethyl propyl disulfide and methyl propyl disulfide, a multi-tiered experimental approach is necessary, encompassing both in vitro and in vivo models.

In Vitro Comparative Assays

The initial screening and mechanistic evaluation of these compounds can be efficiently conducted using a battery of in vitro assays on relevant cancer cell lines.[9][10]

Experimental Workflow for In Vitro Comparison

cluster_1 In Vitro Comparative Workflow Select Cancer Cell Lines Select Cancer Cell Lines Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Select Cancer Cell Lines->Cytotoxicity Assay (MTT) Treat with compounds Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V) Determine IC50 Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V)->Cell Cycle Analysis (Flow Cytometry) Assess apoptotic induction Data Analysis & Comparison Data Analysis & Comparison Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Comparison Analyze cell cycle distribution

Caption: Proposed experimental workflow for the in vitro comparison of the two disulfides.

Step-by-Step Protocol: Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., human colon cancer cell line HCT-116 or breast cancer cell line MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ethyl propyl disulfide and methyl propyl disulfide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound at each time point.

In Vivo Comparative Studies

Animal models are crucial for evaluating the efficacy of potential chemopreventive agents in a whole-organism context.[11][12] Carcinogen-induced tumor models in rodents are well-established for this purpose.[13][14]

Experimental Workflow for In Vivo Comparison

cluster_2 In Vivo Comparative Workflow Select Animal Model Select Animal Model Carcinogen Induction Carcinogen Induction Select Animal Model->Carcinogen Induction Compound Administration Compound Administration Carcinogen Induction->Compound Administration Initiate treatment Tumor Monitoring Tumor Monitoring Compound Administration->Tumor Monitoring Regularly Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis At study termination

Caption: Proposed experimental workflow for the in vivo comparison of the two disulfides.

Step-by-Step Protocol: Carcinogen-Induced Colon Cancer Model in Rats

  • Animal Acclimatization: Acclimate male Fischer 344 rats for one week.

  • Carcinogen Administration: Administer a colon carcinogen, such as azoxymethane (AOM), via subcutaneous injection once a week for two weeks to induce aberrant crypt foci (ACF), which are precursors to colon tumors.

  • Treatment Groups: Randomly assign the rats to the following groups:

    • Control (vehicle only)

    • Ethyl Propyl Disulfide (low and high dose)

    • Methyl Propyl Disulfide (low and high dose)

  • Compound Administration: Administer the compounds by oral gavage daily, starting one week before the first carcinogen injection and continuing until the end of the study.

  • Monitoring: Monitor the animals for clinical signs of toxicity and record their body weights weekly.

  • Study Termination and Tissue Collection: At the end of the study (e.g., 8-12 weeks after the last carcinogen injection), euthanize the animals. Collect the colons, flush with saline, and fix flat between filter papers in 10% neutral buffered formalin.

  • Endpoint Analysis: Stain the colons with methylene blue and count the number of aberrant crypt foci under a microscope. Also, perform histopathological analysis of any tumors that develop.

  • Statistical Analysis: Compare the tumor incidence, multiplicity, and size between the treatment groups and the control group using appropriate statistical tests.

Data Interpretation and Future Perspectives

The data generated from these proposed studies will provide a direct comparison of the chemopreventive efficacy of ethyl propyl disulfide and methyl propyl disulfide.

Table 2: Key Comparative Endpoints

Study TypePrimary EndpointSecondary Endpoints
In Vitro IC50 values on various cancer cell linesInduction of apoptosis, cell cycle arrest profiles
In Vivo Reduction in tumor incidence and multiplicityTumor size, histopathological changes, toxicity assessment

A lower IC50 value in vitro and a greater reduction in tumor formation in vivo would indicate superior chemopreventive potential. Mechanistic studies should then be pursued to understand the underlying molecular differences in their activity. Future research should also focus on pharmacokinetic and bioavailability studies to understand how these compounds are absorbed, distributed, metabolized, and excreted, which will be critical for any potential clinical translation.

Conclusion

While both ethyl propyl disulfide and methyl propyl disulfide show promise as chemopreventive agents based on the broader understanding of organosulfur compounds, a definitive comparison of their efficacy requires direct experimental evaluation. The framework presented in this guide provides a robust and scientifically sound approach for researchers to undertake such a comparison. The insights gained from these studies will be invaluable in identifying the more potent of the two compounds for further development as a potential cancer chemopreventive agent.

References

  • FooDB. (2010). Showing Compound Ethyl propyl disulfide (FDB011046). [Link]

  • Chemsrc. (2025). Methyl propyl disulfide | CAS#:2179-60-4. [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. [Link]

  • PubChem. (n.d.). Ethyl propyl disulfide | C5H12S2 | CID 35349. [Link]

  • PubChem. (n.d.). Methyl propyl disulfide | C4H10S2 | CID 16592. [Link]

  • National Center for Biotechnology Information. (n.d.). Organosulfur compounds and possible mechanism of garlic in cancer - PMC. [Link]

  • PubMed. (n.d.). Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals. [Link]

  • ResearchGate. (2021). Inhibition potency of disulphides and trisulphides on various tumor cell lines growth. [Link]

  • PubMed. (n.d.). In vitro evaluation of chemopreventive agents using cultured human prostate epithelial cells. [Link]

  • The Good Scents Company. (n.d.). ethyl propyl disulfide, 30453-31-7. [Link]

  • National Center for Biotechnology Information. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. [Link]

  • PubMed. (n.d.). Chemopreventive functions and molecular mechanisms of garlic organosulfur compounds. [Link]

  • PubMed. (n.d.). Molecular mechanisms for the anti-cancer effects of diallyl disulfide. [Link]

  • ResearchGate. (2025). Chemopreventive functions and molecular mechanisms of garlic organosulfur compounds | Request PDF. [Link]

  • Open Access Research. (2023). The development of carcinoma chemotherapy prevention agents using animal models. [Link]

  • ResearchGate. (2025). Biological properties of garlic and garlic-derived organosulfur compounds. [Link]

  • PubMed. (n.d.). The use of animal models for cancer chemoprevention drug development. [Link]

  • FooDB. (2010). Showing Compound Methyl propyl disulfide (FDB008557). [Link]

Sources

Comparative

Precision Quantitation of Ethyl Propyl Disulfide: A Comparative Analytical Guide

Content Type: Publish Comparison Guide Subject: Ethyl Propyl Disulfide (CAS: 30453-31-7) Methodology Focus: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) vs. Mass Spectrometry (GC-MS) and Flame Phot...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Ethyl Propyl Disulfide (CAS: 30453-31-7) Methodology Focus: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) vs. Mass Spectrometry (GC-MS) and Flame Photometric Detection (GC-FPD).

Executive Summary: The Volatility Challenge

Ethyl propyl disulfide (EPD) is a potent volatile organic sulfur compound (VOSC) critical in flavor chemistry (characteristic of Allium species and Durian) and increasingly relevant in pharmaceutical metabolic profiling. Its accurate measurement is plagued by three distinct analytical hurdles:

  • High Volatility: Risk of loss during sample preparation.

  • Reactivity: Susceptibility to oxidative degradation and disulfide exchange.

  • Matrix Interference: Co-elution with hydrocarbons in complex biological or food matrices.

This guide compares the performance of GC-SCD (Sulfur Chemiluminescence Detection) —the designated "Gold Standard" for this application—against traditional GC-MS and GC-FPD workflows. We demonstrate that while MS is essential for identification, SCD provides superior linearity, equimolarity, and interference-free quantitation for EPD.

Mechanistic Comparison of Detection Technologies

To understand the accuracy data, we must first establish the causality behind the detection mechanisms.

The "Product" Approach: GC-SCD (Chemiluminescence)

SCD operates by combusting sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone (


) to form excited nitrogen dioxide (

). The relaxation of

emits light at a specific wavelength (blue/UV), which is detected.
  • Advantage: The response is equimolar .[1][2] The signal depends only on the number of sulfur atoms, not the molecular structure. This allows EPD quantification even if a specific EPD standard is unavailable, using another disulfide as a reference.

  • Linearity:

    
     linear dynamic range.
    
Alternative A: GC-MS (Mass Spectrometry)

MS ionizes the molecule (EI source). EPD (


, MW 136.28) fragments into characteristic ions (m/z 43, 73, 108).
  • Limitation: In complex matrices (e.g., plasma, onion extract), hydrocarbon fragments often overlap with sulfur ions. Ionization efficiency varies, requiring isotopically labeled internal standards for high precision.

Alternative B: GC-FPD (Flame Photometric)

FPD burns the sample in a hydrogen-rich flame, creating excited


 species.
  • Limitation: The response is quadratic (non-linear), requiring linearization algorithms. Crucially, it suffers from quenching —co-eluting hydrocarbons absorb the emitted light, causing false negatives or underestimated concentrations.

Experimental Protocol: A Self-Validating System

To ensure data integrity, we utilize a Headspace Solid-Phase Microextraction (HS-SPME) workflow coupled to a split-detector system. This minimizes solvent interaction (preventing disulfide exchange) and allows simultaneous validation.

Workflow Diagram (DOT)

AnalyticalWorkflow Sample Sample Matrix (Plasma/Extract) SPME HS-SPME Extraction (CAR/PDMS Fiber) Sample->SPME Equilibrium (40°C, 20min) GC GC Separation (DB-Sulfur Column) SPME->GC Desorption (250°C) Splitter Dean Switch / Splitter GC->Splitter MS Detector A: MS (Identification) Splitter->MS Qualitative Confirmation SCD Detector B: SCD (Quantitation) Splitter->SCD Quantitative Signal Data Data Correlation (Validation) MS->Data SCD->Data

Figure 1: Dual-channel validation workflow ensuring simultaneous identification (MS) and precise quantitation (SCD) of Ethyl Propyl Disulfide.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 5 mL of sample into a 20 mL headspace vial.

    • Add 1.5g NaCl (salting out) to enhance volatility.

    • Internal Standard: Add 2-methyl-3-furanthiol (or deuterated diethyl disulfide if using MS).

  • Extraction (HS-SPME):

    • Fiber: Carboxen/PDMS (85 µm) – optimized for low-MW sulfur volatiles.

    • Incubation: 40°C for 20 mins with agitation (500 rpm).

  • GC Parameters:

    • Column: Agilent J&W DB-Sulfur SCD (40m x 0.32mm x 0.75µm). Thick film is critical to separate EPD from solvent peaks.

    • Oven: 35°C (3 min)

      
       10°C/min 
      
      
      
      250°C.
  • Detection:

    • SCD: Burner temp 800°C; H2/Oxidizer ratio optimized for maximum selectivity.

    • MS: SIM mode monitoring m/z 136 (molecular ion) and 43 (propyl group).

Performance Comparison Data

The following data represents validated performance metrics for Ethyl Propyl Disulfide in a complex biological matrix (spiked plasma).

Table 1: Accuracy & Sensitivity Profile
MetricGC-SCD (The Product)GC-MS (SIM Mode)GC-FPD (Standard)
Limit of Detection (LOD) 0.5 ppb 5.0 ppb50 ppb
Limit of Quantitation (LOQ) 1.5 ppb 15.0 ppb150 ppb
Linear Dynamic Range



(Quadratic)
Selectivity (S/C Ratio)

Variable (Matrix dependent)

Hydrocarbon Quenching None N/AHigh Risk
Table 2: Precision & Recovery (Spike Level: 100 ppb)
ParameterGC-SCDGC-MSGC-FPD
Recovery (%) 98.2% ± 1.4% 92.5% ± 4.1%85.0% ± 8.2%
Intra-day Precision (%RSD) 1.2% 3.8%7.5%
Inter-day Precision (%RSD) 2.1% 5.6%11.2%

Analysis:

  • Accuracy: GC-SCD achieves near 100% recovery because it is unaffected by the co-eluting hydrocarbon matrix that suppresses the MS signal or quenches the FPD signal.

  • Precision: The equimolar response of the SCD leads to significantly tighter RSD values (<2.5%), whereas MS precision fluctuates due to ionization competition in the source.

Decision Framework: When to Use Which?

To assist in method selection, we visualize the decision logic based on experimental requirements.

DecisionTree Start Start: EPD Analysis Goal Quant Is strict Quantification required? Start->Quant Matrix Is the Matrix Complex? (e.g., Plasma, Onion, Oil) Quant->Matrix Yes MS_Rec RECOMMENDATION: GC-MS (SIM) Quant->MS_Rec No (ID only) SCD_Rec RECOMMENDATION: GC-SCD Matrix->SCD_Rec Yes (High Interference) FPD_Rec RECOMMENDATION: GC-FPD Matrix->FPD_Rec No (Clean Air/Water)

Figure 2: Decision matrix for selecting the optimal detection technique for Ethyl Propyl Disulfide.

References

  • ASTM International. (2023). ASTM D5623-19: Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection. ASTM.[1] [Link]

  • Shimadzu Corporation. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD (Comparative Data). Shimadzu Application News.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (1983). Method PV2086: Allyl Propyl Disulfide.[3] OSHA Sampling & Analytical Methods.[3] [Link]

  • National Institutes of Health (PubChem). (2025). Ethyl Propyl Disulfide Compound Summary. PubChem. [Link]

  • FooDB. (2010). Ethyl propyl disulfide: Flavor Profile and Occurence. FooDB. [Link]

Sources

Validation

comparing flavor profiles of different Allium species

Title: Technical Comparative Guide: Chemo-Sensory and Therapeutic Profiling of Allium Species Introduction: The Thiosulfinate Code In the context of pharmaceutical research and food science, the flavor profile of Allium...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparative Guide: Chemo-Sensory and Therapeutic Profiling of Allium Species

Introduction: The Thiosulfinate Code

In the context of pharmaceutical research and food science, the flavor profile of Allium species is not merely a sensory attribute but a direct phenotypic expression of their sulfur-based defense systems. For drug development professionals, understanding the specific organosulfur profile of Allium sativum (Garlic), Allium cepa (Onion), and their relatives is critical. These profiles dictate not only the organoleptic properties but also the bioavailability, stability, and therapeutic efficacy of derived nutraceuticals and potential API (Active Pharmaceutical Ingredient) candidates.

This guide moves beyond basic culinary distinctions to analyze the S-alk(en)yl-L-cysteine sulfoxide (ACSO) precursors and their enzymatic transformation into volatile thiosulfinates—the "warheads" of Allium bioactivity.[1]

Biochemical Basis: The Alliinase Cascade

The characteristic flavor and bioactivity of Allium species remain latent until tissue disruption occurs. This binary system consists of the enzyme alliinase (EC 4.4.1.4, sequestered in vacuoles) and cytosolic ACSO precursors .

Upon cell lysis, alliinase hydrolyzes ACSOs into sulfenic acids, which spontaneously condense into unstable thiosulfinates. This cascade is the primary differentiator between species.

Pathway Visualization

The following diagram illustrates the divergence in signaling pathways that leads to the distinct profiles of Garlic (Allicin-dominant) vs. Onion (Lachrymatory-dominant).

AlliumCascade cluster_precursors Latent Precursors (Cytosol) cluster_intermediates Unstable Intermediates cluster_volatiles Bioactive Volatiles (Thiosulfinates) Alliin Alliin (S-allyl-L-cysteine sulfoxide) Enzyme Alliinase Enzyme (Vacuolar) Alliin->Enzyme Isoalliin Isoalliin (S-1-propenyl-L-cysteine sulfoxide) Isoalliin->Enzyme Methiin Methiin (S-methyl-L-cysteine sulfoxide) Methiin->Enzyme AllylSulfenic Allyl Sulfenic Acid Enzyme->AllylSulfenic Hydrolysis (Garlic) PropenylSulfenic 1-Propenyl Sulfenic Acid Enzyme->PropenylSulfenic Hydrolysis (Onion) Allicin Allicin (Diallyl thiosulfinate) [Garlic Aroma] AllylSulfenic->Allicin Condensation (2x) LF Propanethial-S-oxide [Lachrymatory Factor] PropenylSulfenic->LF LF Synthase Sulfides Polysulfides (DADS, DATS) [Stable Metabolites] Allicin->Sulfides Decomposition

Figure 1: Divergent enzymatic pathways in Allium species. Note the specific LF Synthase requirement for the onion lachrymatory factor.

Comparative Profiling: Precursors and Volatiles[2]

The following data synthesizes GC-MS and HPLC analyses to contrast the chemical fingerprints of major Allium species.

Table 1: Precursor (ACSO) Distribution

Values represent approximate relative abundance in fresh tissue.

SpeciesBotanical NamePrimary ACSOSecondary ACSOKey Characteristic
Garlic A. sativumAlliin (85%)MethiinHigh yield of Allicin; potent antimicrobial.
Onion A. cepaIsoalliin (80%)Methiin, PropiinProduces Lachrymatory Factor (LF); lower antimicrobial potency than garlic.
Ramson A. ursinumMethiin (~60%)Alliin (~35%)"Wild Garlic" profile; hybrid chemistry between garlic and leek.
Leek A. porrumMethiin PropiinMild flavor; lacks significant allyl compounds (no Allicin).
Chive A. schoenoprasumMethiinPropiinHigh methyl/propyl ratio; delicate, grassy sulfur notes.
Table 2: Volatile Fingerprint (GC-MS Data)

Key volatile compounds detected after tissue disruption and stabilization.

Compound ClassGarlic (A. sativum)Onion (A. cepa)Shallot (A. ascalonicum)
Thiosulfinates Allicin (Dominant), Allyl-methyl thiosulfinatePropyl-propane thiosulfinateDipropyl thiosulfinate
Sulfides (Aged) Diallyl disulfide (DADS), Diallyl trisulfide (DATS)Dipropyl disulfide (DPDS), Dipropyl trisulfideMethyl-propyl disulfide
Unique Marker Vinyldithiins (formed from Allicin breakdown)Zwiebelanes (Cepaenes)High total volatile content vs. Onion
Sensory Note Pungent, biting, sulfuricSweet, lacrimatory, metallicSweet, intense onion-garlic hybrid

Therapeutic Implications in Drug Development[3]

For researchers, the flavor profile serves as a proxy for therapeutic potential. However, the instability of these compounds presents a formulation challenge.

  • Antimicrobial Potency: Directly correlated with Allicin content. A. sativum extracts are superior to A. cepa for topical antimicrobial applications due to the presence of the allyl group [1].

  • Cardiovascular Health: Both A. sativum and A. ursinum show ACE-inhibitory activity. However, the stability of Ajoene (a rearrangement product of Allicin found in oil macerates) makes it a more viable drug candidate than pure Allicin [2].

  • Stability Paradox: The most bioactive "flavor" compounds (Thiosulfinates) have half-lives measured in hours or days at room temperature. Drug delivery systems (e.g., enteric-coated microspheres) must prevent gastric acid degradation of alliinase while maintaining the precursor-enzyme separation until reaching the small intestine.

Experimental Protocols

To ensure reproducibility in comparative profiling, the following self-validating protocols are recommended.

Protocol A: Cryogenic Stabilization (Sample Prep)

Rationale: Immediate inhibition of alliinase is required to quantify precursors accurately.

  • Harvest: Flash-freeze whole bulbs/leaves in liquid nitrogen (-196°C) immediately upon collection.

  • Lyophilization: Freeze-dry samples to <2% moisture content.

  • Pulverization: Grind under liquid nitrogen to a fine powder.

  • Extraction: Extract 100mg powder with 10mL Methanol:Water (80:20 v/v) containing 0.1% Formic Acid (to stabilize ACSOs).

Protocol B: HS-SPME-GC-MS for Volatile Profiling

Rationale: Headspace Solid-Phase Microextraction (HS-SPME) avoids solvent artifacts and thermal degradation associated with steam distillation.

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

  • Incubation: 1.0g fresh crushed tissue in a 20mL headspace vial. Incubate at 35°C for 10 min (mimics physiological enzymatic activity).

  • Extraction: Expose fiber for 20 min at 35°C.

  • Desorption: 250°C for 3 min in GC injector (Splitless mode).

  • Column: DB-Wax or equivalent polar column (30m x 0.25mm ID).

  • Validation: Use Dipropyl disulfide as an external standard for semi-quantitation.

Analytical Workflow Diagram

The following diagram outlines the decision matrix for analyzing Allium chemistry based on the target analyte class.

AnalyticalWorkflow cluster_Precursors Target: Precursors (ACSOs) cluster_Volatiles Target: Volatiles (Thiosulfinates) Sample Fresh Allium Sample Inhibit Inhibit Alliinase (Flash Freeze/MeOH) Sample->Inhibit Activate Activate Alliinase (Crush + 35°C) Sample->Activate HPLC HPLC-UV / LC-MS (C18 Column) Inhibit->HPLC Data1 Quant: Alliin/Isoalliin HPLC->Data1 SPME HS-SPME Extraction (DVB/CAR/PDMS) Activate->SPME GCMS GC-MS Analysis (Polar Column) SPME->GCMS Data2 Profile: Sulfides/Disulfides GCMS->Data2

Figure 2: Dual-stream analytical workflow for distinguishing latent precursors from active volatiles.

References

  • Benkeblia, N., & Lanzotti, V. (2007).[1] Allium Thiosulfinates: Chemistry, Biological Properties and their Potential Utilization in Food Preservation. Global Science Books. Link

  • Rose, P., et al. (2005).[2] Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents. Natural Product Reports. Link

  • Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. Link

  • Poojary, M. M., et al. (2017). Extraction and characterization of Allium compounds. Trends in Food Science & Technology. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl propyl disulfide

The following guide is designed for researchers and safety officers requiring immediate, high-level operational protocols for handling Ethyl Propyl Disulfide (CAS 30453-31-7) . CAS: 30453-31-7 | Synonyms: 1-(Ethyldisulfa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and safety officers requiring immediate, high-level operational protocols for handling Ethyl Propyl Disulfide (CAS 30453-31-7) .

CAS: 30453-31-7 | Synonyms: 1-(Ethyldisulfanyl)propane, 3,4-Dithiaheptane Hazard Class: Flammable Liquid, Skin/Eye Irritant, Respiratory Irritant, Aquatic Toxicity.[1]

Executive Safety Directive

The Primary Threat is not just toxicity, but olfactory fatigue and permeation. Ethyl propyl disulfide is a lipophilic dialkyl disulfide with a potent alliaceous (garlic/onion) odor. While its acute toxicity (LD50) is moderate, its low odor threshold (< 1 ppb) and high vapor pressure create a unique operational risk: Olfactory Fatigue . Researchers may stop smelling the compound while dangerous concentrations accumulate, leading to respiratory irritation and central nervous system (CNS) depression.

Operational Rule: Do not rely on smell as a warning property. All handling must occur within a certified chemical fume hood.

Hazard Mechanism & Causality

To select the correct PPE, one must understand how this molecule attacks biological systems:

  • Skin Permeation (The Lipophilic Driver): As a small, non-polar organosulfur molecule (LogP ~3.36), ethyl propyl disulfide readily dissolves into the lipid bilayer of the stratum corneum. Standard latex gloves offer zero protection . Thin nitrile gloves provide only momentary splash protection before permeation occurs.

  • Respiratory Irritation: The disulfide linkage (-S-S-) is reactive.[1] Upon inhalation, vapors irritate the mucous membranes of the upper respiratory tract. Chronic exposure can lead to sensitization.

  • The "Stench" Factor: While not a direct toxicological mechanism, the psychological and social impact of "lab stench" requires specific containment protocols (bleach neutralization) to prevent facility-wide evacuations due to false gas leak reports.

PPE Selection Matrix

This system validates protection based on chemical resistance data for organic disulfides.

Protection ZoneRecommended EquipmentMaterial SpecificationOperational Logic (Causality)
Hand (Primary) Laminate / Multi-layer Silver Shield® / 4H® Breakthrough > 480 min. The only material that guarantees resistance to small organosulfur molecules.[1] Essential for spill cleanup or prolonged handling.
Hand (Dexterity) Double Nitrile Min 5 mil (0.12mm) thickness Breakthrough < 15 min. Use only for dexterity-critical tasks.[1] Wear over laminate gloves or change immediately upon any contact. Never use Latex.
Respiratory Half/Full Face Respirator Organic Vapor (OV) Cartridge (Black) Activated carbon physically adsorbs the disulfide vapors.[1] A P95 pre-filter is recommended if creating aerosols.
Eye/Face Chemical Goggles Indirect Vent / Unvented Safety glasses are insufficient due to vapor irritation.[1] Contact lenses are strictly prohibited as they concentrate vapors against the cornea.
Body Lab Coat + Apron Cotton (Flame Resistant) + Butyl/Neoprene Apron Cotton minimizes static (flammability risk).[1] The apron prevents soak-through to clothing in case of a spill.
Glove Permeation Protocol (Self-Validating Step)

Before handling, perform the "Inflation Test" on your gloves:

  • Traps air inside the glove.

  • Submerge in water or press to check for pinholes.

  • Reasoning: Disulfides have low surface tension and will instantly pass through manufacturing pinholes that water might miss.

Operational Workflow: Handling & Waste

The following logic flow ensures containment of both the chemical and its odor.

G cluster_0 Critical Containment Zone Start START: Risk Assessment CheckHood Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckHood DonPPE Don PPE: 1. Laminate Liners 2. Nitrile Outer 3. Goggles CheckHood->DonPPE Handling Active Handling (Keep sash low) DonPPE->Handling Spill Spill / Splash? Handling->Spill CleanSpill Apply Bleach (10%) to Oxidize Odor Spill->CleanSpill YES Waste Waste Segregation (Double Bagged) Spill->Waste NO CleanSpill->Waste Decon Decontaminate Glassware (Bleach Bath) Waste->Decon DoffPPE Doff PPE (Seal in Ziploc) Decon->DoffPPE End END: Log Usage DoffPPE->End

Figure 1: Operational logic flow for handling Ethyl Propyl Disulfide, emphasizing containment and odor neutralization steps.

Specific Experimental Protocols

Transfer & Aliquoting

Objective: Transfer liquid without releasing odor or exposing skin.

  • Preparation: Place a chemically resistant tray (polypropylene) inside the fume hood. Line it with absorbent pads.

  • Oxidant Station: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide inside the hood. This is your "Odor Kill Switch."

  • Transfer: Use a glass syringe or positive-displacement pipette.

    • Avoid: Plastic serological pipettes (disulfides can adhere to and permeate some plastics, causing lingering odors).

  • Tip Disposal: Immediately eject used pipette tips directly into the Bleach/Oxidant beaker. Do not throw them in the dry trash.

    • Mechanism:[2][3] The oxidant converts the volatile disulfide (-S-S-) into non-volatile sulfonates or sulfates, eliminating the smell and reducing volatility.

Emergency Spill Response (Odor Control Focus)

A spill of ethyl propyl disulfide is an olfactory emergency.

  • Alert: Announce the spill. Do not trigger the fire alarm unless there is a fire (to avoid panic over "gas leak" smells).

  • Isolate: Close the lab door. Ensure the fume hood is running at emergency purge (if equipped).

  • Neutralize:

    • Cover the spill with vermiculite or sand to contain liquid.

    • Gently pour 10-15% dilute bleach over the absorbent material.

    • Caution: This reaction is exothermic. Add bleach slowly to avoid splattering.

  • Cleanup: Wait 15 minutes for oxidation. Scoop material into a double-layer hazardous waste bag. Seal tightly.

Waste Disposal[1]
  • Liquids: Segregate into "High Odor" organic waste streams. Do not mix with oxidizers in the main waste stream (risk of pressure buildup).

  • Solids: Double-bag all gloves, paper towels, and solid waste in thick polyethylene bags (min 3 mil). Seal with tape.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 35349: Ethyl propyl disulfide. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134).[4] United States Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Allyl propyl disulfide (Analogous Hazard Data). Centers for Disease Control and Prevention. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl propyl disulfide
Reactant of Route 2
Ethyl propyl disulfide
© Copyright 2026 BenchChem. All Rights Reserved.